Involucrin
Description
Properties
CAS No. |
60108-77-2 |
|---|---|
Molecular Formula |
C27H38O8 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
[(6Z)-4-acetyloxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-2-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C27H38O8/c1-15(2)22-19(33-17(4)28)12-16(3)10-9-11-27(5)25(35-27)24(22)34-26(29)18-13-20(30-6)23(32-8)21(14-18)31-7/h10,13-15,19,22,24-25H,9,11-12H2,1-8H3/b16-10- |
InChI Key |
FSBLXTAIINGBJY-YBEGLDIGSA-N |
SMILES |
CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Isomeric SMILES |
C/C/1=C/CCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Synonyms |
involucrin |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Involucrin in the Formation of the Cornified Envelope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cornified envelope (CE) is a highly resilient protein-lipid structure essential for the barrier function of the skin. Its formation is a complex, multi-step process involving the sequential cross-linking of various structural proteins. Among these, involucrin stands out as a key scaffolding molecule, initiating the assembly of this critical barrier. This technical guide provides an in-depth exploration of the multifaceted role of this compound in CE formation, detailing its structure, expression, regulation, and interactions. We present quantitative data on CE composition, comprehensive experimental protocols for its study, and visual representations of the key signaling pathways and experimental workflows. This document serves as a critical resource for researchers investigating epidermal differentiation, skin barrier function, and the development of novel therapeutic strategies for skin disorders.
Introduction
The epidermis, the outermost layer of the skin, provides the primary defense against environmental insults and prevents excessive water loss. This protective function is largely attributed to the stratum corneum, the final product of keratinocyte terminal differentiation. A crucial component of the stratum corneum is the cornified envelope (CE), a 15 nm thick layer of cross-linked proteins located just beneath the cell membrane of corneocytes.[1] The CE provides mechanical strength and serves as an attachment site for extracellular lipids, forming the epidermal water barrier.[2]
This compound, a soluble cytosolic protein, is one of the first proteins to be expressed and incorporated into the nascent CE.[3] It functions as a scaffold, upon which other key structural proteins are subsequently cross-linked by transglutaminases.[4] Understanding the intricate role of this compound is therefore fundamental to comprehending the mechanics of skin barrier formation and its dysregulation in various dermatological diseases.
This compound: Structure and Gene
Protein Structure
Human this compound is a highly extended, rod-shaped molecule with a molecular weight of approximately 68 kDa.[5] Its structure is characterized by a central region composed of numerous tandem repeats of a 10-amino-acid sequence rich in glutamine and glutamic acid residues.[6] These glutamine residues are critical as they serve as the primary amine acceptors for transglutaminase-mediated cross-linking.[7] The elongated and flexible nature of the this compound molecule allows it to act as an efficient intermolecular cross-bridge, connecting various components of the CE.[5]
The this compound Gene (IVL)
The human this compound gene (IVL) is located on chromosome 1q21, within a cluster of genes known as the epidermal differentiation complex, which includes genes for other key CE components like loricrin and filaggrin.[2][8] The expression of IVL is tightly regulated during keratinocyte differentiation, being first detected in the suprabasal spinous layers of the epidermis.[9]
The Role of this compound in Cornified Envelope Assembly
The formation of the cornified envelope is a highly orchestrated process initiated in the upper spinous layer and completed in the granular layer of the epidermis.
Initiation and Scaffolding
This compound, along with envoplakin and periplakin, is among the first proteins to be cross-linked by transglutaminase 1 (TGM1) to the inner surface of the plasma membrane.[10] This initial complex forms a scaffold upon which the CE is built.[4]
Cross-Linking by Transglutaminases
Transglutaminases, particularly TGM1, are calcium-dependent enzymes that catalyze the formation of stable ε-(γ-glutamyl)lysine isopeptide bonds between CE precursor proteins.[11] this compound is an excellent substrate for TGM1, and its numerous glutamine residues allow for extensive cross-linking to itself and to other CE components.[11][12] The membrane surface plays a crucial role in regulating the specificity of this cross-linking, directing TGM1 to utilize specific glutamine residues on the this compound molecule.[12]
Interaction with Other Cornified Envelope Proteins
Following the initial scaffolding provided by this compound, other proteins are sequentially incorporated into the maturing CE. Loricrin, the most abundant protein in the CE of human epidermis, is cross-linked to the this compound scaffold, contributing to the envelope's insolubility and mechanical strength.[13] Other proteins that are cross-linked to this compound include small proline-rich proteins (SPRRs), elafin, desmoplakin, and keratins.[4]
Quantitative Data on Cornified Envelope Composition
The protein composition of the cornified envelope can vary between species and with culture conditions. The following tables summarize the approximate protein composition of the CE in human and mouse epidermis, as well as in cultured human keratinocytes.
| Protein Component | Approximate Percentage (w/w) in Human Epidermis[8][14] |
| Loricrin | 65-70% |
| Filaggrin | ~10% |
| Cysteine-rich protein (CRP) | ~10% |
| This compound | 2-5% |
| Small proline-rich proteins (SPRR) | 2-5% |
| Cystatin A | 2-5% |
| Protein Component | Approximate Percentage (w/w) in Mouse Epidermis[8][14] |
| Loricrin | 80-85% |
| Filaggrin | ~10% |
| Small proline-rich proteins (SPRR) | >5% |
| This compound | Trace amounts |
| Cysteine-rich protein (CRP) | Trace amounts |
| Cystatin A | Trace amounts |
| Protein Component | Approximate Percentage (w/w) in Cultured Human Keratinocytes[8] |
| This compound | ~30% |
| Cystatin A | ~30% |
| Cysteine-rich protein (CRP) | ~30% |
| Loricrin | Essentially none |
Regulation of this compound Expression
The expression of the this compound gene is tightly controlled by a complex network of signaling pathways and transcription factors.
AP1 Signaling Pathway
The Activator Protein 1 (AP1) transcription factor complex plays a crucial role in regulating this compound expression. Specific AP1 binding sites in the distal regulatory region of the this compound promoter are essential for its transcription in response to differentiation signals.[15][16] Activation of protein kinase C (PKC) can induce this compound expression through the AP1 pathway.[17][18]
IL-4/IL-13 Signaling Pathway
The Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are known to downregulate the expression of several cornified envelope proteins, including this compound.[19][20] This occurs through the activation of the STAT6 signaling pathway. Activated STAT6 can sequester the coactivator CREB-binding protein (CBP), preventing it from participating in the transcriptional activation of the this compound gene.[7][21]
Experimental Protocols
Isolation of Cornified Envelopes from Epidermis
This protocol is adapted from methods described for isolating CEs from mouse and porcine epidermis.[22][23]
Materials:
-
Phosphate-buffered saline (PBS)
-
2% SDS extraction buffer (100 mM Tris-HCl pH 8.5, 2% SDS, 20 mM DTT, 5 mM EDTA)
-
0.2% SDS-EB (extraction buffer with 0.2% SDS)
-
3% Ficoll solution
-
Sonicator
-
Centrifuge
Procedure:
-
Separate the epidermis from the dermis by heating skin samples in PBS at 65°C for 30 seconds.
-
Rinse the isolated epidermis in PBS and extract in 2% SDS-EB on a boiling water bath with vigorous stirring for 10 minutes.
-
Cool the suspension and centrifuge to pellet tissue debris.
-
Resuspend the pellet in 0.2% SDS-EB and sonicate to disrupt corneocytes.
-
Centrifuge the sonicated suspension through a 3% Ficoll cushion to separate CE fragments from intact cells.
-
Collect the CE fragments from the top of the Ficoll cushion and wash them four times with 0.2% SDS-EB.
-
Resuspend the final pellet of purified CEs in 0.2% SDS-EB for storage or further analysis.
Transglutaminase Activity Assay
This protocol outlines a colorimetric assay for measuring transglutaminase activity.[24][25]
Materials:
-
96-well microplate pre-coated with poly-L-lysine
-
Biotin-TVQQEL-OH substrate
-
Transglutaminase enzyme standard
-
Streptavidin-Peroxidase conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
Plate reader
Procedure:
-
Prepare standards and samples in the assay buffer.
-
Add 50 µL of standards, samples, and a positive control (containing a known amount of transglutaminase) to the wells of the poly-L-lysine coated plate.
-
Add 50 µL of the biotin-TVQQEL-OH substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 100 µL of Streptavidin-Peroxidase conjugate to each well and incubate at room temperature for 30 minutes.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the transglutaminase activity.
Immunoelectron Microscopy for this compound Localization
This protocol provides a general workflow for localizing this compound within the epidermis using immunogold labeling and transmission electron microscopy.[26][27][28]
Materials:
-
Skin biopsy sample
-
Fixative (e.g., paraformaldehyde and glutaraldehyde (B144438) in cacodylate buffer)
-
Dehydration series (ethanol)
-
Lowicryl K4M resin
-
Primary antibody (anti-involucrin)
-
Secondary antibody conjugated to gold particles (e.g., Protein A-gold)
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
-
Transmission electron microscope (TEM)
Procedure:
-
Fix small pieces of skin tissue in the fixative solution.
-
Dehydrate the tissue through a graded series of ethanol.
-
Infiltrate and embed the tissue in Lowicryl K4M resin.
-
Polymerize the resin using UV light at low temperature.
-
Cut ultrathin sections and mount them on nickel grids.
-
Block non-specific binding sites on the sections (e.g., with bovine serum albumin).
-
Incubate the sections with the primary anti-involucrin antibody.
-
Wash the sections to remove unbound primary antibody.
-
Incubate the sections with the gold-conjugated secondary antibody.
-
Wash the sections thoroughly to remove unbound secondary antibody.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope to visualize the localization of this compound as indicated by the gold particles.
This compound in Disease and as a Therapeutic Target
Alterations in this compound expression and its incorporation into the cornified envelope are associated with several skin disorders.
-
Psoriasis: In psoriatic lesions, this compound expression is increased and its distribution is altered, with premature expression in the lower spinous layers.[29] This contributes to the abnormal CE formation and impaired barrier function seen in this disease.
-
Atopic Dermatitis: As mentioned, Th2 cytokines like IL-4 and IL-13, which are elevated in atopic dermatitis, downregulate this compound expression, leading to a compromised skin barrier.[19]
-
Ichthyoses: While mutations in the this compound gene itself are not a common cause of ichthyosis, defects in transglutaminase 1, the enzyme responsible for cross-linking this compound, can lead to severe forms of this scaling disorder.
Given its central role in CE formation, this compound and its regulatory pathways present promising targets for the development of drugs aimed at restoring skin barrier function in these and other dermatological conditions.
Conclusion
This compound is a foundational element in the construction of the cornified envelope, acting as a crucial scaffold for the assembly of a functional epidermal barrier. Its expression, structure, and interactions are finely tuned to ensure the integrity and resilience of the skin. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of the biology of this compound will undoubtedly pave the way for innovative therapeutic approaches to a wide range of skin disorders characterized by a defective epidermal barrier.
References
- 1. Regulation of Filaggrin, Loricrin, and this compound by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of the cornified envelope | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound and SPRR are synthesized sequentially in differentiating cultured epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct evidence that this compound is a major early isopeptide cross-linked component of the keratinocyte cornified cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and Regulation of Cornified Envelope Proteins in Human Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loricrin and this compound expression is down-regulated by Th2 cytokines through STAT-6. | Semantic Scholar [semanticscholar.org]
- 7. Interleukin-4 Downregulation of this compound Expression in Human Epidermal Keratinocytes Involves Stat6 Sequestration of the Coactivator CREB-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. From protein design to high-throughput characterization : experimental workflows for studying protein interactions | Stanford Digital Repository [purl.stanford.edu]
- 10. Reactome | TGM1 and this compound bind the plasma membrane [reactome.org]
- 11. pnas.org [pnas.org]
- 12. This compound cross-linking by transglutaminase 1. Binding to membranes directs residue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Loricrin – an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein composition of cornified cell envelopes of epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An this compound promoter AP1 transcription factor binding site is required for expression of this compound in the corneal epithelium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. mdpi.com [mdpi.com]
- 20. Regulation of Filaggrin, Loricrin, and this compound by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interleukin-4 Downregulation of this compound Expression in Human Epidermal Keratinocytes Involves Stat6 Sequestration of the Coactivator CREB-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.biologists.com [journals.biologists.com]
- 23. Isolation of corneocyte envelopes from porcine epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Transglutaminase Activity Assay Kit (Colorimetric) (ab204700) is not available | Abcam [abcam.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Immunoelectron Microscopic Analysis of Cornified Cell Envelopes and Antigen Retrieval | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. Immuno-ultrastructural localization of this compound in squamous epithelium and cultured keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Differences in this compound immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation and Expression Pathways of the Involucrin Gene (IVL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Involucrin (IVL) is a key structural protein precursor of the cornified cell envelope in terminally differentiated keratinocytes of stratified squamous epithelia.[1][2] Its expression is tightly regulated during epidermal differentiation, making it a critical biomarker for normal and pathological skin conditions.[3][4] This guide provides a comprehensive overview of the molecular mechanisms governing this compound gene expression, including the intricate network of signaling pathways, transcription factors, and regulatory DNA elements. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting epidermal differentiation.
Core Regulatory Elements and Transcription Factors
The regulation of the human this compound gene (hINV) is primarily controlled by two discrete regions in its promoter: a proximal regulatory region and a distal regulatory region (DRR).[5] These regions harbor binding sites for several key transcription factors that collectively ensure the tissue-specific and differentiation-dependent expression of IVL.
Key Transcription Factors:
-
Activator Protein-1 (AP-1): AP-1 transcription factors are essential for IVL gene expression.[6] Multiple AP-1 binding sites have been identified in the this compound promoter, with the AP1-5 site in the distal regulatory region being crucial for both basal and stimulus-induced promoter activity.[6] Various AP-1 family members, including c-fos, Fra-1, Fra-2, c-jun, JunB, and JunD, have been shown to interact with and activate the this compound promoter.[5]
-
Specificity Protein 1 (Sp1): An Sp1 binding site is located adjacent to the critical AP1-5 site in the distal regulatory region. Sp1 acts synergistically with AP-1 to enhance transcriptional activation. The binding of Sp1 is reported to be necessary for the optimal binding of AP-1 factors to the AP1-5 site.
-
CCAAT/Enhancer-Binding Protein (C/EBP): C/EBP transcription factors are also required for appropriate differentiation-dependent this compound expression.[7][8]
The interplay between these transcription factors on the proximal and distal regulatory regions of the IVL promoter orchestrates the precise expression of this compound during keratinocyte differentiation.
Key Signaling Pathways Regulating IVL Expression
A complex network of signaling cascades converges on the IVL promoter to regulate its transcription. These pathways are often initiated by extracellular stimuli that trigger keratinocyte differentiation.
Protein Kinase C (PKC) and MAPK Cascade
The Protein Kinase C (PKC) family of serine/threonine kinases plays a pivotal role in initiating IVL expression. Activation of novel PKC isoforms triggers a downstream signaling cascade involving Ras, MEKK1, MEK3, and a p38δ-extracellular signal-regulated kinase 1/2 complex.[5][9] This cascade ultimately leads to the activation of AP-1 and Sp1 transcription factors, driving their binding to the IVL promoter and initiating transcription.[5] Notably, different PKC isoforms can have opposing effects; for instance, PKCδ is necessary for calcium-dependent induction of the this compound promoter, whereas PKCα is inhibitory.[10]
Calcium Signaling
An increase in extracellular calcium concentration is a potent inducer of keratinocyte differentiation and this compound expression.[11][12] This calcium-induced transcription of the IVL gene is mediated through a calcium-dependent element located between -2131 and -2028 bp upstream of the transcription start site, which contains an AP-1 site.[11][13] Calcium signaling leads to the activation of PKCδ, which is required for the subsequent induction of the IVL promoter.[10]
Akt Signaling Pathway
The Akt signaling pathway is also implicated in the regulation of this compound expression. Activation of Akt has been shown to modulate the expression of this compound, with the transcription factor Sp1 being a downstream effector in this pathway.[14][15]
Negative Regulation of IVL Expression
Several factors can suppress the expression of the this compound gene, playing a role in maintaining the undifferentiated state of basal keratinocytes or in pathological conditions.
-
Retinoic Acid: Retinoic acid and its derivatives can decrease endogenous this compound mRNA expression.[16][17] This suppression is thought to be mediated through the interaction of retinoic acid receptors with the AP-1 transcriptional complex, thereby inhibiting its activity.[16]
-
Cytokines: Pro-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) can downregulate the expression of this compound.[18][19] This is particularly relevant in atopic dermatitis, where elevated levels of these cytokines contribute to a defective skin barrier.[18] The mechanism involves the STAT-6 signaling pathway, where IL-4-activated Stat6 may sequester the coactivator CREB-binding protein (CBP) from the this compound transcription complex, thus repressing its expression.[20]
Quantitative Data on this compound Expression
The following tables summarize quantitative data on the regulation of this compound expression by various stimuli.
Table 1: Effect of Extracellular Calcium on this compound mRNA Expression in Normal Human Keratinocytes
| Calcium Concentration (mM) | Fold Increase in this compound mRNA |
| 0.03 (Basal) | 1.0 |
| 0.07 | >1.0 |
| 0.1 | >1.0 |
| 0.3 | >1.0 |
| 1.2 | ~8.0[11] |
Data synthesized from studies demonstrating a dose-dependent increase in this compound mRNA with increasing extracellular calcium, with a maximal effect observed at 1.2 mM.
Table 2: Effect of Retinoic Acid and Dexamethasone (B1670325) on this compound mRNA Expression
| Treatment | Effect on this compound mRNA Expression |
| Dexamethasone | Enhanced |
| All-trans Retinoic Acid | Decreased |
| 9-cis Retinoic Acid | Decreased |
| Dexamethasone + Retinoic Acid | Reduced Dexamethasone Enhancement |
Qualitative summary based on findings that dexamethasone enhances, while retinoic acid decreases, this compound mRNA levels.[16]
Table 3: Effect of Interleukin-4 (IL-4) on this compound Expression in HaCaT Cells
| IL-4 Concentration (ng/mL) | Relative this compound mRNA Expression |
| 0 | 100% |
| 10 | Decreased |
| 20 | Further Decreased |
| 50 | Maximally Decreased |
Summary of dose-dependent downregulation of this compound mRNA by IL-4.[21]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of the this compound gene.
Reporter Gene Assay for IVL Promoter Activity
This assay is used to quantify the transcriptional activity of the this compound promoter in response to various stimuli.
Methodology:
-
Construct Preparation: Clone the 3.7 kb upstream region of the human this compound gene into a reporter vector containing a luciferase or β-galactosidase gene.[2][22]
-
Cell Culture and Transfection: Culture primary human keratinocytes or HaCaT cells in appropriate media. Co-transfect the cells with the this compound promoter-reporter construct and a control vector (e.g., a vector expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After an appropriate recovery period (e.g., 24 hours), treat the transfected cells with the desired stimuli (e.g., calcium, retinoic acid, PKC activators) or vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a reporter lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.[23][24]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold change relative to the vehicle-treated control.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the in vivo binding of transcription factors to the this compound promoter.
Methodology:
-
Cross-linking: Treat cultured keratinocytes with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[18][25]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-Fra-1, anti-Sp1) or a negative control IgG overnight at 4°C.[10]
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers that flank the putative transcription factor binding site in the this compound promoter.[6] Use a portion of the sonicated chromatin that did not undergo immunoprecipitation as an input control.
-
Data Analysis: Calculate the amount of immunoprecipitated DNA relative to the input DNA.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the in vitro binding of proteins to a specific DNA sequence, such as a transcription factor binding site in the IVL promoter.
Methodology:
-
Probe Preparation: Synthesize and label a short double-stranded DNA oligonucleotide corresponding to the transcription factor binding site of interest (e.g., AP-1 site) with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, DIG) tag.[26][27][28]
-
Nuclear Extract Preparation: Prepare nuclear extracts from keratinocytes treated with or without a stimulus to obtain a source of transcription factors.
-
Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe by autoradiography (for radioactive probes) or chemiluminescence/colorimetric detection (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex.
-
Supershift Assay (Optional): To identify the specific protein in the complex, add an antibody against a candidate transcription factor to the binding reaction. A "supershifted" band (a band with even slower mobility) confirms the presence of that specific protein in the complex.[26]
Western Blotting for this compound Protein
Western blotting is used to detect and quantify the amount of this compound protein in cell lysates.
Methodology:
-
Sample Preparation: Lyse cultured keratinocytes in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.[29]
-
SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize them using an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., GAPDH, β-actin) to compare this compound protein levels between samples.
Conclusion
The regulation of the this compound gene is a multifaceted process that is central to epidermal differentiation. A thorough understanding of the signaling pathways, transcription factors, and regulatory elements that control its expression is crucial for developing novel therapeutic strategies for a variety of skin disorders characterized by abnormal keratinocyte differentiation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of IVL gene regulation.
References
- 1. biocompare.com [biocompare.com]
- 2. Characterization of the human this compound promoter using a transient beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the human this compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. This compound antibody (55328-1-AP) | Proteintech [ptglab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. Regulation of this compound gene expression by calcium in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IVL this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Regulation of this compound gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Chromatin immunoprecipitation of transcription factors and histone modifications in Comma-Dβ mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Interleukin-4 Downregulation of this compound Expression in Human Epidermal Keratinocytes Involves Stat6 Sequestration of the Coactivator CREB-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reporter system controlled by the this compound promoter as a tool to follow epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 24. assaygenie.com [assaygenie.com]
- 25. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. origene.com [origene.com]
Involucrin: A Comprehensive Technical Guide to its Structure and Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Involucrin (IVL) is a critical structural protein precursor of the cornified cell envelope (CE) in keratinocytes, the primary cell type of the epidermis. It is a key marker for the terminal differentiation of these cells. Synthesized in the spinous layer of the epidermis, this compound is a soluble cytosolic protein that, during the formation of the CE, becomes extensively cross-linked to other CE components by transglutaminases. This process results in the formation of a highly insoluble and robust barrier that is essential for the protective function of the skin. This technical guide provides an in-depth exploration of the structure and domains of the this compound protein, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.
I. Structure and Domains of this compound
The this compound protein possesses a unique and highly specialized structure that is intrinsically linked to its function as a scaffold protein in the cornified envelope. It is characterized by a conserved amino-terminal region and a highly variable, central region composed of tandemly repeated peptide sequences.
Overall Structure
Biophysical studies have revealed that human this compound is an extended, flexible, rod-shaped molecule.[1] This elongated structure is crucial for its role as an intermolecular cross-bridge, allowing it to span significant distances and connect various protein components within the cornified envelope.
Key Domains
The this compound protein can be broadly divided into two principal domains:
-
N-Terminal Domain: This is a conserved region of approximately 75 amino acids at the amino-terminus of the protein. This domain is thought to be involved in the initial interactions with the cell membrane and other CE precursor proteins.
-
Central Repeat Domain: This is the most prominent and variable feature of the this compound protein. It consists of a series of tandem repeats of a 10-amino acid consensus sequence.[2][3] In humans, the central segment contains approximately 39 of these repeats.[2] This region is exceptionally rich in glutamine residues, which serve as the primary substrate for transglutaminase-mediated cross-linking. The number of repeats and the exact sequence can vary between species and even between different human populations, leading to significant size polymorphism of the protein.[4][5][6]
II. Quantitative Data
The following tables summarize key quantitative data related to the this compound protein.
Table 1: this compound Protein Size in Different Species
| Species | Common Name | Protein Length (Amino Acids) |
| Homo sapiens | Human | 585[7] |
| Pongo pygmaeus | Orangutan | 835[8] |
| Canis lupus familiaris | Dog | 285 |
Table 2: Characteristics of the Human this compound Tandem Repeat
| Feature | Description |
| Repeat Unit Length | 10 amino acids (30 nucleotides)[2] |
| Consensus Repeat Sequence | Gln-Gln-Glu-His-Gln-Pro-Val-Lys-Pro-Gln |
| Number of Repeats | Approximately 39 in the central segment[2] |
| Key Residues for Cross-linking | Glutamine (Gln) |
III. Signaling Pathways Regulating this compound Expression
The expression of the this compound gene (IVL) is tightly regulated during keratinocyte differentiation and is controlled by a complex network of signaling pathways and transcription factors.
Key Signaling Cascades
Several key signaling pathways have been identified to play a crucial role in the induction of this compound expression:
-
Protein Kinase C (PKC) Pathway: Activation of novel PKC isoforms is an early event in keratinocyte differentiation that leads to the downstream activation of MAPK cascades.
-
Ras-MAPK Pathway: The Ras-mitogen-activated protein kinase (MAPK) signaling cascade, including the MEKK1, MEK3, and p38δ pathways, is a central regulator of this compound gene expression.
-
Rho Signaling Pathway: The Rho family of small GTPases also contributes to the regulation of this compound expression.
Transcriptional Regulation
These signaling pathways converge on the activation of specific transcription factors that bind to the promoter region of the IVL gene. Key transcription factors include:
-
Activator protein 1 (AP-1): A heterodimer of Fos and Jun family proteins that binds to specific AP-1 sites in the this compound promoter.
-
Specificity protein 1 (Sp1): A zinc-finger transcription factor that cooperates with AP-1 to enhance this compound transcription.
-
CCAAT/enhancer-binding protein (C/EBP): A family of transcription factors that also contributes to the regulation of this compound gene expression.
Visualization of Regulatory Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and their downstream effects on this compound gene expression.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound protein.
Extraction of this compound from Cultured Human Keratinocytes
This protocol describes the extraction of soluble this compound from cultured human keratinocytes.
Materials:
-
Cultured human keratinocytes (near confluence)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer: 10 mM Tris-HCl (pH 7.5), 1% Triton X-100, 150 mM NaCl, 1 mM EDTA, and protease inhibitor cocktail
-
Dounce homogenizer
-
Microcentrifuge
-
Bradford protein assay reagent
Procedure:
-
Wash cultured keratinocyte monolayers twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer to each 100-mm culture dish.
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 10-15 strokes of the pestle on ice.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble this compound protein.
-
Determine the protein concentration of the extract using the Bradford protein assay.
-
Store the protein extract at -80°C for further analysis.
In Vitro Transglutaminase Cross-linking Assay of this compound
This assay is used to study the cross-linking of this compound by transglutaminase in vitro.[3][9][10]
Materials:
-
Purified recombinant human this compound
-
Recombinant human transglutaminase 1 (TGM1)
-
Reaction buffer: 100 mM Tris-HCl (pH 8.0), 10 mM CaCl₂, 5 mM DTT
-
5x SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment and reagents
-
Anti-involucrin antibody
Procedure:
-
Set up the cross-linking reaction in a microcentrifuge tube by combining the following:
-
Purified this compound (1-5 µg)
-
Reaction buffer (to a final volume of 20 µL)
-
TGM1 (0.1-0.5 units)
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of 5x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the proteins to a nitrocellulose membrane for Western blot analysis.
-
Probe the membrane with an anti-involucrin antibody to visualize the cross-linked this compound polymers, which will appear as high-molecular-weight bands.
Biophysical Characterization of this compound
4.3.1. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of this compound.[11][12][13][14]
Materials:
-
Purified this compound protein (0.1-0.2 mg/mL)
-
CD buffer: 10 mM sodium phosphate (B84403) (pH 7.4)
-
CD spectrophotometer
-
Quartz cuvette with a 1-mm path length
Procedure:
-
Dialyze the purified this compound against the CD buffer overnight at 4°C.
-
Clarify the protein solution by centrifugation at 14,000 x g for 10 minutes.
-
Record the CD spectrum from 190 to 260 nm at 25°C in a quartz cuvette.
-
Collect data at a scanning speed of 50 nm/min with a response time of 1 second.
-
Average three to five scans to improve the signal-to-noise ratio.
-
Subtract the spectrum of the buffer blank from the protein spectrum.
-
Analyze the resulting spectrum using secondary structure estimation software to determine the percentage of α-helix, β-sheet, and random coil.
4.3.2. Electron Microscopy
Electron microscopy can be used to visualize the shape and size of individual this compound molecules.[15][16]
Materials:
-
Purified this compound protein (10-20 µg/mL)
-
Carbon-coated copper grids
-
Negative staining solution (e.g., 2% uranyl acetate)
-
Transmission electron microscope (TEM)
Procedure:
-
Adsorb a drop of the this compound solution onto a freshly glow-discharged carbon-coated copper grid for 1 minute.
-
Blot off the excess solution with filter paper.
-
Wash the grid by floating it on a drop of deionized water for 30 seconds.
-
Stain the grid by floating it on a drop of 2% uranyl acetate (B1210297) for 1 minute.
-
Blot off the excess stain and allow the grid to air dry completely.
-
Examine the grid in a transmission electron microscope to visualize the negatively stained this compound molecules.
V. Logical Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of the this compound protein.
References
- 1. Direct evidence that this compound is a major early isopeptide cross-linked component of the keratinocyte cornified cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and evolution of the human this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound cross-linking by transglutaminase 1. Binding to membranes directs residue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that this compound is a covalently linked constituent of highly purified cultured keratinocyte cornified envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandem-repeat internal mapping (TRIM) of the this compound gene: repeat number and repeat-pattern polymorphism within a coding region in human populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tandem-repeat internal mapping (TRIM) of the this compound gene: repeat number and repeat-pattern polymorphism within a coding region in human populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Circular Dichroism Analysis for Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Post-Translational Modifications of Involucrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Involucrin (IVL) is a crucial structural protein in the formation of the cornified cell envelope in keratinocytes, a fundamental component of the skin barrier.[1] This soluble cytosolic protein, synthesized in the stratum spinosum, undergoes extensive post-translational modifications (PTMs), primarily in the stratum granulosum, to become a highly stable, cross-linked component of the cornified envelope.[1] These modifications are critical for the proper assembly and function of the skin barrier, and their dysregulation is implicated in various skin disorders. This technical guide provides a comprehensive overview of the core post-translational modifications of this compound, detailed experimental protocols for their analysis, and a summary of the key signaling pathways that regulate these modifications.
Core Post-Translational Modifications of this compound
The primary and most well-characterized post-translational modifications of this compound are isopeptide cross-linking, phosphorylation, and citrullination. These modifications dynamically alter the structure and function of this compound, enabling its role as a scaffold protein in the cornified envelope.
Isopeptide Cross-Linking by Transglutaminases
The most prominent PTM of this compound is its extensive cross-linking to other cornified envelope precursor proteins via the formation of ε-(γ-glutamyl)lysine isopeptide bonds. This reaction is catalyzed by calcium-dependent transglutaminases (TGases), primarily transglutaminase-1 (TGM1), which is membrane-bound in keratinocytes.[2][3] this compound, with its numerous glutamine residues, serves as a primary glutamyl donor.[4]
Quantitative Data on this compound Cross-Linking
The extent of this compound cross-linking is highly regulated and context-dependent. While this compound possesses a large number of glutamine residues, not all are utilized in cross-linking reactions. The specificity of transglutaminase and the cellular environment, particularly the presence of membranes, dictate which residues participate in bond formation.
| Parameter | In Solution Assay | On Synthetic Lipid Vesicles (SLV) | In Vivo (Human Foreskin CEs) |
| Glutamine Donors | 80 out of 150 glutamines | 5 out of 150 glutamines | Multiple sites identified |
| Most Favored Glutamine | Not specified | Glutamine 496 | Gln288, Gln465, Gln489, Gln495, Gln496 |
| Cross-linking Partners | Self-cross-linking | Self-cross-linking | Cystatin α, Desmoplakin, Elafin, Keratins, Loricrin, Small proline-rich proteins |
| Key Lysine Acceptors | Not specified | Not specified | Lys468, Lys485, Lys508 (for interchain cross-links) |
Table 1: Summary of quantitative data on this compound cross-linking under different conditions.[3][5][6]
Phosphorylation
This compound is subject to phosphorylation, a reversible PTM that plays a critical role in regulating its function and interaction with other proteins. Protein kinase C (PKC) isoforms are key regulators of this compound phosphorylation and expression.[4][7] Phosphorylation can alter the conformation of this compound, potentially influencing its availability as a substrate for transglutaminases.
At present, specific in vivo phosphorylation sites on human this compound and their stoichiometry have not been extensively documented in publicly available literature. The identification and quantification of these sites remain an active area of research, likely requiring advanced mass spectrometry techniques.
Citrullination
Citrullination, the conversion of arginine residues to citrulline, is another PTM that can affect this compound.[8] This process is catalyzed by peptidylarginine deiminases (PADs). The change from a positively charged arginine to a neutral citrulline can significantly alter protein structure and interactions.[8] While citrullination of other epidermal proteins like filaggrin is well-established, the specific sites and functional consequences of this compound citrullination are less characterized.
Quantitative data on specific citrullination sites on this compound and their stoichiometry in vivo are not yet widely available in the literature.
Regulatory Signaling Pathways
The post-translational modification of this compound is tightly controlled by intracellular signaling cascades, primarily initiated by changes in the cellular environment, such as an increase in intracellular calcium concentration.
Calcium and Protein Kinase C (PKC) Signaling
A rise in intracellular calcium is a primary trigger for keratinocyte differentiation and, consequently, for the PTM of this compound.[3][9] Calcium directly activates transglutaminases for cross-linking.[10][11] Furthermore, calcium modulates the activity of PKC isoforms, which in turn regulate this compound expression and likely its phosphorylation state.[4][7] Specifically, PKCδ has been shown to be required for calcium-dependent this compound expression, while PKCα appears to have an opposing, inhibitory effect.[4]
Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is another critical regulator of keratinocyte differentiation and has been shown to influence the expression of differentiation markers, including this compound.[12] Rho-associated kinase (ROCK) acts downstream of the small GTPase RhoA. Activation of the Rho/ROCK pathway can promote the activity of transglutaminases and thus enhance this compound cross-linking.[13]
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound's post-translational modifications.
Experimental Workflow Overview
Protocol 1: Protein Extraction from Cultured Human Keratinocytes
This protocol is adapted for the extraction of total cellular proteins from primary human keratinocytes.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (4°C)
Procedure:
-
Culture primary human keratinocytes to the desired confluency in appropriate media.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the culture dish (e.g., 1 mL for a 100 mm dish).
-
Incubate the dish on ice for 15 minutes with occasional swirling.
-
Scrape the cells from the dish using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store the protein extracts at -80°C until further use.
Protocol 2: Immunoprecipitation of this compound
This protocol describes the enrichment of this compound from total protein extracts.[14][15][16]
Materials:
-
Protein extract from Protocol 1
-
Anti-involucrin antibody (species and isotype matched to Protein A/G beads)
-
Protein A/G agarose (B213101) or magnetic beads
-
IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with inhibitors)
-
Wash Buffer (IP Lysis Buffer with reduced detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Microcentrifuge or magnetic rack (4°C)
-
Rotating platform (4°C)
Procedure:
-
Pre-clear the lysate: To 1 mg of total protein extract, add 1-2 µg of a non-specific IgG of the same species and isotype as the primary antibody and 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotating platform for 1 hour at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-involucrin antibody to the pre-cleared lysate.
-
Incubate on a rotating platform for 2-4 hours or overnight at 4°C.
-
Add 30 µL of a 50% slurry of Protein A/G beads and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
After the final wash, aspirate all residual buffer.
-
Elute the immunoprecipitated this compound by adding 50 µL of 2x Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted this compound for downstream analysis.
Protocol 3: Analysis of this compound Phosphorylation by Phos-tag™ SDS-PAGE and Western Blotting
This protocol allows for the separation of phosphorylated and non-phosphorylated this compound isoforms.[2][17][18]
Materials:
-
Immunoprecipitated this compound (from Protocol 2) or total protein extract
-
Phos-tag™ Acrylamide (B121943) and MnCl₂ solution
-
Standard SDS-PAGE reagents
-
Transfer buffer containing 10 mM EDTA
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary anti-involucrin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Gel Preparation: Prepare a polyacrylamide gel incorporating Phos-tag™ Acrylamide (e.g., 25-50 µM) and MnCl₂ (e.g., 50-100 µM) in the resolving gel, following the manufacturer's instructions. The optimal acrylamide and Phos-tag™ concentrations should be determined empirically for this compound.
-
Electrophoresis: Load the samples and run the gel according to standard SDS-PAGE procedures. Phosphorylated proteins will migrate more slowly than their non-phosphorylated counterparts.
-
Protein Transfer:
-
After electrophoresis, equilibrate the gel in transfer buffer containing 10 mM EDTA for 10-20 minutes with gentle agitation to chelate the manganese ions, which improves transfer efficiency.
-
Transfer the proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-involucrin antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results. Multiple bands will indicate different phosphorylation states of this compound.
-
Protocol 4: In-gel Digestion of this compound for Mass Spectrometry
This protocol is for preparing this compound from a gel band for mass spectrometric analysis.
Materials:
-
Coomassie-stained gel band containing this compound
-
Destaining solution (50% acetonitrile, 25 mM ammonium (B1175870) bicarbonate)
-
Reduction solution (10 mM DTT in 25 mM ammonium bicarbonate)
-
Alkylation solution (55 mM iodoacetamide (B48618) in 25 mM ammonium bicarbonate)
-
Trypsin solution (e.g., 10 ng/µL in 25 mM ammonium bicarbonate)
-
Extraction solution (50% acetonitrile, 5% formic acid)
-
Microcentrifuge tubes
-
SpeedVac concentrator
Procedure:
-
Excise the protein band of interest from the Coomassie-stained gel.
-
Cut the gel piece into small cubes (~1 mm³).
-
Destain the gel pieces by washing with destaining solution until the gel is clear.
-
Dehydrate the gel pieces with 100% acetonitrile.
-
Reduce the protein by incubating with reduction solution at 56°C for 1 hour.
-
Alkylate the protein by incubating with alkylation solution in the dark at room temperature for 45 minutes.
-
Wash the gel pieces with 25 mM ammonium bicarbonate and then dehydrate with acetonitrile.
-
Dry the gel pieces completely in a SpeedVac.
-
Rehydrate the gel pieces with trypsin solution on ice for 30-60 minutes.
-
Add enough 25 mM ammonium bicarbonate to cover the gel pieces and incubate at 37°C overnight.
-
Extract the peptides by adding extraction solution and sonicating for 15 minutes. Collect the supernatant. Repeat the extraction once.
-
Pool the extracts and dry them down in a SpeedVac.
-
Resuspend the peptides in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.
Protocol 5: Chemical Derivatization for Citrulline Detection by Mass Spectrometry
This protocol outlines a general approach for the chemical modification of citrulline residues to facilitate their detection by mass spectrometry.[7][12]
Materials:
-
Tryptic peptides of this compound (from Protocol 4)
-
4-Azidophenylglyoxal (APG)
-
50% Trifluoroacetic acid (TFA)
-
Click chemistry reagents (e.g., biotin-alkyne and copper catalyst)
-
Hydrazine
-
Desalting columns (e.g., SCX StageTips)
Procedure:
-
Derivatization with APG:
-
Dissolve the peptide sample in a solution containing APG in 50% TFA.
-
Incubate at 50°C for 3 hours.
-
Dilute the reaction mixture and desalt the peptides.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-alkyne tag to the azide-modified citrulline residues.
-
-
Enrichment:
-
Enrich the biotinylated peptides using streptavidin-coated beads.
-
-
Cleavage (if using a cleavable linker):
-
If a cleavable linker was used in the biotin (B1667282) tag, treat with the appropriate cleavage reagent (e.g., hydrazine) to release the peptides from the beads.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched and derivatized peptides by LC-MS/MS. The chemical modification introduces a specific mass shift that aids in the identification of citrullinated peptides.
-
Conclusion
The post-translational modifications of this compound, particularly isopeptide cross-linking, phosphorylation, and citrullination, are integral to the formation of a functional skin barrier. Understanding the intricate regulation of these modifications and the signaling pathways that govern them is essential for elucidating the mechanisms of skin homeostasis and the pathogenesis of various dermatological diseases. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the complex world of this compound PTMs, paving the way for the development of novel therapeutic strategies targeting the skin barrier.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. a.storyblok.com [a.storyblok.com]
- 3. Various Cellular Components and Its Signaling Cascades Through the Involvement of Signaling Messengers in Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-dependent this compound expression is inversely regulated by protein kinase C (PKC)alpha and PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound cross-linking by transglutaminase 1. Binding to membranes directs residue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct evidence that this compound is a major early isopeptide cross-linked component of the keratinocyte cornified cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A quantitative and site-specific atlas of the citrullinome reveals widespread existence of citrullination and insights into PADI4 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Spatio-Temporal Regulation of PKC Isoforms Imparts Signaling Specificity [frontiersin.org]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Effects of the calcium-mediated enzymatic cross-linking of membrane proteins on cellular deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Surface Transglutaminase Promotes RhoA Activation via Integrin Clustering and Suppression of the Src–p190RhoGAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of the human this compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 17. Phos-tag Western blotting for detecting stoichiometric protein phosphorylation in cells [protocols.io]
- 18. bujnochem.com [bujnochem.com]
The Discovery and Historical Research of Involucrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of skin biology and keratinocyte differentiation, few proteins have garnered as much foundational importance as involucrin. First identified as a key component of the cornified cell envelope, the study of this compound has been instrumental in unraveling the complex processes of epidermal stratification and barrier formation. This technical guide provides an in-depth exploration of the discovery, historical research, and key experimental methodologies related to this compound, tailored for professionals in dermatological research and drug development.
The Discovery of a Key Precursor
The story of this compound is intrinsically linked to the pioneering work of Dr. Howard Green and his colleagues. Their development of methods to cultivate human epidermal keratinocytes in the 1970s revolutionized the study of skin biology.[1][2][3][4] It was within these cultured keratinocyte systems that a soluble protein precursor to the highly insoluble cornified envelope was first identified.[5] This precursor was aptly named "this compound," derived from the Latin word involucrum, meaning envelope.
Early research demonstrated that this compound is a cytosolic protein that becomes cross-linked to membrane proteins by the action of transglutaminase, an enzyme activated by calcium ions.[5] This cross-linking process is a critical step in the formation of the cornified envelope, a tough, protective layer on the outer surface of the skin.[5][6]
Quantitative Data
Amino Acid Composition of Human this compound
The amino acid composition of human this compound is characterized by a high proportion of glutamine and glutamic acid, which are essential for its function as a transglutaminase substrate. The protein consists of 585 amino acids.[7][8][9]
| Amino Acid | Count | Percentage |
| Alanine (A) | 19 | 3.2% |
| Arginine (R) | 6 | 1.0% |
| Asparagine (N) | 10 | 1.7% |
| Aspartic acid (D) | 12 | 2.1% |
| Cysteine (C) | 1 | 0.2% |
| Glutamine (Q) | 148 | 25.3% |
| Glutamic acid (E) | 67 | 11.5% |
| Glycine (G) | 27 | 4.6% |
| Histidine (H) | 17 | 2.9% |
| Isoleucine (I) | 7 | 1.2% |
| Leucine (L) | 30 | 5.1% |
| Lysine (K) | 48 | 8.2% |
| Methionine (M) | 6 | 1.0% |
| Phenylalanine (F) | 4 | 0.7% |
| Proline (P) | 30 | 5.1% |
| Serine (S) | 52 | 8.9% |
| Threonine (T) | 26 | 4.4% |
| Tryptophan (W) | 1 | 0.2% |
| Tyrosine (Y) | 8 | 1.4% |
| Valine (V) | 66 | 11.3% |
Molecular Weight of this compound in Various Species
The molecular weight of this compound varies significantly across different species, largely due to the variable number of tandem repeats in its structure.[5][10]
| Species | Molecular Weight (kDa) |
| Human | ~68 kDa (precursor), ~140 kDa (complexed)[6] |
| Mouse | ~66 kDa[6] |
| Rat | Not specified |
| Canine | ~66 kDa[6] |
| Gorilla | Doublet of ~115 kDa and ~150 kDa[6] |
| Owl Monkey | Doublet of ~115 kDa and ~150 kDa[6] |
| Porcine | Doublet of ~105 kDa[6] |
Signaling Pathways Regulating this compound Expression
The expression of the this compound gene (IVL) is tightly regulated during keratinocyte differentiation, primarily through calcium-dependent signaling pathways and the activation of the AP-1 (Activator Protein-1) transcription factor complex.
Calcium Signaling Pathway
An increase in extracellular calcium concentration is a key trigger for keratinocyte differentiation and induces this compound gene transcription.[11][12] This process is mediated through a calcium-responsive element in the this compound promoter that contains an AP-1 binding site.[11][12]
AP-1 Signaling Pathway
The AP-1 transcription factor, a heterodimer of proteins from the Jun and Fos families, plays a crucial role in mediating the effects of various stimuli, including calcium and phorbol (B1677699) esters, on this compound gene expression.[11][13] Specific AP-1 binding sites in the distal regulatory region of the this compound promoter are essential for its transcriptional activation.[13][14]
Experimental Protocols
Immunofluorescence Staining for this compound in Human Skin Sections
This protocol describes the detection of this compound in paraffin-embedded human skin sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene: 3 changes, 5 minutes each.
-
Hydrate sections through graded alcohols: 100% ethanol (B145695) (2 changes, 15 minutes each), then 90% ethanol (2 changes, 15 minutes each).
-
Wash in deionized H₂O for 1 minute with stirring.
2. Antigen Retrieval (Optional but Recommended):
-
Heat-induced epitope retrieval is often recommended. A common method is to incubate slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for approximately 20 minutes.
-
Wash in deionized H₂O three times for 2 minutes each.
3. Permeabilization:
-
Incubate sections in PBS containing 0.25% Triton X-100 for 10 minutes.
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[15]
5. Primary Antibody Incubation:
-
Dilute the primary anti-involucrin antibody (e.g., clone SY5) to the recommended concentration (starting dilution 1:50 to 1:500) in blocking buffer.[6]
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Washing:
-
Wash slides with PBS: 3 changes, 5 minutes each.
7. Secondary Antibody Incubation:
-
Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor® 488 goat anti-mouse IgG) in blocking buffer.
-
Incubate sections with the secondary antibody for 1-2 hours at room temperature in the dark.
8. Washing:
-
Wash slides with PBS: 3 changes, 5 minutes each, in the dark.
9. Counterstaining and Mounting:
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash briefly in PBS.
-
Mount coverslips using an anti-fade mounting medium.
10. Visualization:
- Visualize the staining using a fluorescence microscope. This compound staining is typically observed in the suprabasal layers of the epidermis.[16][17][18]
Quantitative Real-Time PCR (qRT-PCR) for Human this compound mRNA
This protocol outlines the quantification of human this compound mRNA expression from cultured keratinocytes or skin biopsies.
1. RNA Isolation:
-
Isolate total RNA from the samples using a standard method such as TRIzol reagent or a commercial RNA isolation kit.
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and/or agarose (B213101) gel electrophoresis.
2. DNase Treatment:
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and a choice of primers (oligo(dT), random hexamers, or a mix).
4. qRT-PCR Reaction Setup:
-
Prepare the qRT-PCR reaction mixture in a 96-well optical plate. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Human this compound (IVL) Primer Sequences:
-
Include no-template controls (NTC) for each primer set.
-
Include a reference gene (e.g., GAPDH, ACTB) for normalization.
5. qRT-PCR Cycling Conditions:
-
A typical cycling program is as follows:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
6. Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and the reference gene.
-
Calculate the relative expression of this compound mRNA using the ΔΔCt method.
Isolation of Cornified Envelopes
This protocol describes the isolation of cornified envelopes from cultured keratinocytes.
1. Cell Lysis:
-
Harvest cultured keratinocytes and wash with PBS.
-
Resuspend the cell pellet in an extraction buffer (e.g., 2% SDS, 100 mM Tris-HCl pH 8.5, 20 mM DTT, 5 mM EDTA).[1]
2. Heat Treatment:
-
Boil the cell suspension for 10 minutes with vigorous stirring to solubilize most cellular components.[1]
3. Sonication:
-
Sonicate the suspension to further disrupt the cells and shear DNA.
4. Centrifugation and Washing:
-
Centrifuge the suspension to pellet the insoluble cornified envelopes.
-
Sequentially wash the pellet with solutions of decreasing SDS concentration and finally with buffer alone to remove residual detergent.
5. Further Purification (Optional):
-
For highly purified envelopes, sequential extraction with urea (B33335) can be performed.[11]
Conclusion
The discovery and subsequent research on this compound have been pivotal in advancing our understanding of epidermal differentiation and the formation of the skin's protective barrier. From its initial identification in the groundbreaking keratinocyte culture systems of Howard Green to the detailed molecular dissection of its gene regulation, this compound remains a critical marker and a subject of ongoing research. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive resource for scientists and drug development professionals aiming to further explore the role of this compound in skin health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Regenerating human epithelia with cultured stem cells: feeder cells, organoids and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greener Grass: The Modern History of Epithelial Stem Cell Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Epidermal Keratinocytes in Culture: A Story of Multiple Recipes for a Single Cell Type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. uniprot.org [uniprot.org]
- 8. GENE NAME [actrec.gov.in]
- 9. genecards.org [genecards.org]
- 10. prospecbio.com [prospecbio.com]
- 11. Requirement of an AP-1 site in the calcium response region of the this compound promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of this compound gene expression by calcium in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of the human this compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IVL this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
Involucrin Expression in Epithelial Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Involucrin (IVL) is a key protein precursor of the cornified cell envelope, a highly insoluble structure formed beneath the plasma membrane of terminally differentiated keratinocytes in stratified squamous epithelia.[1][2] Synthesized in the stratum spinosum and cross-linked to membrane proteins by transglutaminases in the stratum granulosum, this compound is a critical marker for the terminal differentiation of keratinocytes.[1] Its expression is tightly regulated and largely restricted to the suprabasal layers of the epidermis and other stratified squamous epithelia.[3][4] Alterations in its expression pattern are associated with various skin diseases and cancers, making it a valuable biomarker in dermatological research and a potential target in drug development.[2][5][6][7] This guide provides an in-depth overview of this compound expression, its regulatory pathways, and detailed protocols for its detection and analysis.
This compound Expression in Different Epithelial Tissues
This compound is selectively expressed in various stratified squamous epithelia. In normal tissues, its appearance signifies the progression of keratinocyte differentiation.[1][2] However, in hyperproliferative and neoplastic conditions, its expression pattern is often altered.[7][8]
Expression in Normal and Pathological Tissues
This compound is consistently found in the upper, more differentiated layers of healthy stratified epithelia. Its expression is a hallmark of squamous differentiation.
-
Normal Skin: this compound expression begins in the upper spinous layers and continues into the granular layer of the epidermis.[9] It is absent in the basal layer, where progenitor keratinocytes reside.[10]
-
Other Squamous Epithelia: Expression is also prominent in the differentiating cells of the oral cavity, gingiva, esophagus, vagina, and cervix.[1][10] It is also found in urothelium and thymic Hassall's corpuscles.[4]
-
Atopic Dermatitis (AD): The expression of this compound is significantly decreased in both acute and non-lesional skin of individuals with atopic dermatitis, contributing to the defective skin barrier characteristic of the disease.[6] This downregulation is mediated in part by Th2 cytokines like IL-4 and IL-13.[6]
-
Scleroderma: In the skin of patients with scleroderma, this compound forms thicker bands in the granular and upper spinosum layers, suggesting a delay in the final stages of terminal differentiation.[5][11]
-
Squamous Cell Carcinoma (SCC): SCCs generally stain strongly for this compound, particularly in more differentiated, keratinized cells.[2] In Bowen's disease (SCC in situ), staining is increased and can be found at all levels of the epithelium, indicating abnormal and premature keratinization.[2]
-
Basal Cell Carcinoma (BCC): In contrast to SCC, basal cell carcinomas are typically negative for this compound, reinforcing its role as a marker of squamous, not basaloid, differentiation.[2]
Quantitative Data on this compound Expression
While much of the data on this compound expression is qualitative (based on staining intensity), some studies provide semi-quantitative analysis. This data is crucial for comparing expression levels between healthy and diseased tissues.
Table 1: Summary of this compound Expression in Various Epithelial Tissues
| Tissue/Condition | Expression Level/Pattern | Key Observations |
| Normal Tissues | ||
| Epidermis (Skin) | Present in upper spinous and granular layers.[9] | Marker for terminal differentiation.[1] |
| Esophagus | Detected in differentiating epithelial cells.[8] | Restricted to suprabasal layers.[4] |
| Vagina | Detected in stratified squamous epithelium.[10] | Consistent with squamous differentiation. |
| Cervix | Enriched expression.[12] | Marks squamous epithelial maturation. |
| Urothelium | Present, with intense staining in superficial layers.[4] | Indicates urothelial differentiation. |
| Pathological Conditions | ||
| Atopic Dermatitis | Significantly decreased.[6] | Contributes to barrier dysfunction.[6] |
| Scleroderma | Forms thicker bands in upper layers.[11] | Suggests delayed terminal differentiation.[11] |
| Squamous Cell Carcinoma | Strongly expressed, especially in keratinized areas.[2] | Abnormal staining patterns reflect dyskeratosis.[2] |
| Basal Cell Carcinoma | Negative.[2] | Staining is restricted to squamous horn cysts if present.[2] |
| Cholesteatoma | Strongly positive in upper spinous, granular, and corneal layers.[13] | Expression is significantly higher than in normal retroauricular skin.[13] |
Table 2: Semi-Quantitative Immunohistochemical Analysis of this compound in Cholesteatoma vs. Normal Retroauricular Skin (RAS)
| Epithelial Layer | Normal RAS Expression | Cholesteatoma Expression | p-value |
| Upper Spinous Layer | Moderately Positive | Strongly Positive | p=0.000 |
| Granular Layer | Strongly Positive | Strongly Positive | - |
| Corneal Layer | Negative | Moderately/Strongly Positive | p=0.000 |
| (Data adapted from a study on cholesteatoma tissue)[13] |
Signaling Pathways Regulating this compound Expression
The expression of the this compound gene (IVL) is a complex process controlled by a network of signaling cascades, transcription factors, and extracellular stimuli. Understanding these pathways is essential for developing therapeutic strategies to modulate skin barrier function.
A general workflow for investigating this compound involves sample collection followed by analysis using techniques like Western Blot, Immunohistochemistry, or In Situ Hybridization to determine protein levels, localization, and mRNA expression, respectively.
Key Regulatory Pathways
-
AP-1 and Sp1 Pathway: A critical signaling cascade involves novel protein kinase C (PKC) isoforms, Ras, MEKK1, MEK3, and a p38δ-ERK1/2 complex.[14] This cascade ultimately regulates the binding of Activator Protein 1 (AP-1) and Sp1 transcription factors to distinct regulatory regions on the this compound gene promoter, driving its expression during keratinocyte differentiation.[14][15] Calcium is a known inducer of this pathway.[15][16]
-
Fyn-Akt-Sp1 Pathway: Studies have shown that the Fyn-Akt signaling pathway can also induce this compound expression.[17] Activation of the tyrosine kinase Fyn leads to the phosphorylation and activation of Akt. This cascade culminates in the activation of the transcription factor Sp1, which then promotes this compound transcription.[17]
-
Cytokine and Hormone Regulation: this compound expression is modulated by various cytokines and hormones, which is particularly relevant in inflammatory skin conditions.
-
Glucocorticoids (e.g., Dexamethasone): Enhance this compound mRNA expression.[18]
-
Retinoic Acid: Decreases this compound expression and can antagonize the inductive effects of glucocorticoids, potentially through interactions with the AP-1 complex.[18]
-
IL-4 and IL-13: These Th2 cytokines, elevated in atopic dermatitis, potently inhibit this compound expression by activating the STAT6 signaling pathway.[6][19]
-
IL-17A and IL-22: These cytokines, implicated in psoriasis and atopic dermatitis, can also downregulate this compound expression.[19] The IL-17A pathway may involve the transcription factor C/EBPB.[19]
-
TGF-β1, TNF-α, and others: In normal keratinocytes, cytokines like TGF-β1, TNF-α, IL-6, and others can increase this compound expression.[5]
-
Experimental Protocols for this compound Detection
Accurate detection of this compound protein and its corresponding mRNA is fundamental to studying keratinocyte differentiation. Below are detailed protocols for standard immunological and molecular techniques.
Western Blot Protocol
Western blotting is used to quantify the total amount of this compound protein in a tissue or cell lysate.
A. Sample Preparation (Protein Extraction)
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
For tissue samples, homogenize in RIPA buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
B. SDS-PAGE and Electrotransfer
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 7.5% or 10% SDS-polyacrylamide gel. The observed molecular weight of this compound can vary (56-90 kDa) depending on post-translational modifications.[20]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
C. Immunodetection
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against this compound (e.g., rabbit polyclonal or mouse monoclonal[21]) diluted in blocking buffer overnight at 4°C. Typical dilutions range from 1:500 to 1:2000.[20][22]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[23]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
Normalize the this compound band intensity to a loading control like β-actin or GAPDH.[24]
Immunohistochemistry (IHC) Protocol
IHC is used to visualize the spatial distribution of this compound within tissue sections, providing critical information on its localization within epithelial layers.
A. Tissue Preparation
-
Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on charged glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
B. Antigen Retrieval
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., Tris-EDTA buffer, pH 9.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[20][22]
-
Allow slides to cool to room temperature.
C. Staining
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating with a protein block (e.g., 5% normal goat serum) for 30-60 minutes.
-
Incubate with the primary this compound antibody at a dilution of 1:50 to 1:1000 for 1 hour at room temperature or overnight at 4°C.[20][22]
-
Wash with PBS.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
-
Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine), which produces a brown precipitate.
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
In Situ Hybridization (ISH) Protocol
ISH detects this compound mRNA (IVL) directly within tissue sections, allowing for the correlation of gene expression with cellular morphology.
A. Probe Preparation
-
Synthesize a digoxigenin (B1670575) (DIG)- or fluorescein-labeled antisense RNA probe complementary to the this compound mRNA sequence from a linearized plasmid template containing the IVL cDNA.[25]
-
A sense probe should be synthesized as a negative control.
-
Purify the labeled RNA probe.
B. Tissue Preparation and Hybridization
-
Use fresh-frozen or paraffin-embedded sections. For frozen sections, fix in 4% paraformaldehyde (PFA).[26]
-
Permeabilize the tissue with Proteinase K digestion (the duration depends on the tissue and fixation).[25]
-
Post-fix with 4% PFA.
-
Pre-hybridize the sections in hybridization buffer for 1-2 hours at the hybridization temperature (e.g., 55-65°C).
-
Hybridize overnight by applying the labeled probe (diluted in hybridization buffer) to the sections in a humidified chamber.[26][27]
C. Post-Hybridization Washes and Detection
-
Perform high-stringency washes using saline-sodium citrate (B86180) (SSC) buffer at the hybridization temperature to remove the unbound probe.[26]
-
Block the sections with a blocking solution.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).[27]
-
Wash to remove the unbound antibody.
-
Develop the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a blue-purple precipitate.
-
Stop the reaction, counterstain if desired (e.g., with Nuclear Fast Red), and mount.
For fluorescent detection (FISH), use a fluorophore-conjugated antibody or a tyramide signal amplification system.[26][28]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in squamous and basal cell carcinomas of the skin: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue-specific and differentiation-appropriate expression of the human this compound gene in transgenic mice: an abnormal epidermal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a marker of squamous and urothelial differentiation. An immunohistochemical study on its distribution in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loricrin and this compound expression is down-regulated by Th2 cytokines through STAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of this compound in normal, hyperproliferative and neoplastic mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthesis and tissue assembly by keratinocytes in natural and cultured human epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes [termedia.pl]
- 12. Tissue expression of IVL - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. Comparative Analysis of the Expression of this compound, Filaggrin and Cytokeratin 4, 10, 16 in Cholesteatoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of this compound gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IVL this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Regulation of the human this compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Regulation of this compound gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound antibody (55328-1-AP) | Proteintech [ptglab.com]
- 21. This compound antibody | antibody review based on formal publications [labome.com]
- 22. This compound antibody (28462-1-AP) | Proteintech [ptglab.com]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. researchgate.net [researchgate.net]
- 25. zfin.org [zfin.org]
- 26. mskcc.org [mskcc.org]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
The Molecular Evolution of the Involucrin Gene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The involucrin (IVL) gene, a key component of the epidermal differentiation complex, encodes a structural protein essential for the formation of the cornified cell envelope in stratified squamous epithelia. This guide provides a comprehensive overview of the molecular evolution of the this compound gene, detailing its remarkable evolutionary plasticity, particularly within the primate lineage. We will explore the structural changes in the this compound protein, the genetic mechanisms driving its evolution, and the regulatory pathways governing its expression. This technical document synthesizes current knowledge, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing complex biological pathways to serve as a valuable resource for researchers in dermatology, evolutionary biology, and pharmacology.
Introduction: this compound's Role in Epidermal Differentiation
This compound is a soluble cytosolic protein that serves as a crucial precursor to the cornified envelope, a highly insoluble and resilient structure formed beneath the plasma membrane of terminally differentiating keratinocytes.[1][2] This envelope provides the skin with its essential barrier function, protecting the body from environmental insults, dehydration, and microbial invasion. The this compound protein becomes cross-linked to other envelope proteins, such as loricrin, and membrane lipids by the action of transglutaminases, forming a mechanically robust and chemically resistant scaffold.[2][3]
The expression of the this compound gene is tightly regulated and serves as a marker for the terminal differentiation of keratinocytes.[4] It is first synthesized in the spinous layer of the epidermis and subsequently cross-linked in the granular layer.[2] The gene encoding this compound is located within the epidermal differentiation complex (EDC) on human chromosome 1q21, a cluster of genes pivotal for the formation of the stratum corneum.[5]
The evolution of the this compound gene is characterized by rapid and significant changes, particularly in its protein-coding sequence.[6] This evolutionary trajectory offers a fascinating case study in how functional proteins can adapt and diversify in response to selective pressures.
The Unique Structure of the this compound Gene and Protein
The this compound protein has a distinctive structure composed of a conserved N-terminal region of approximately 75 amino acids, followed by a highly variable central region consisting of glutamine-rich tandem repeats.[1] These glutamine residues are the primary substrates for transglutaminase-mediated cross-linking.[1]
The most striking feature of the this compound gene's evolution is the dynamic nature of this central repeat region. The evolution of this segment is not a result of a simple accumulation of random mutations but rather a series of distinct molecular events that have altered the length and sequence of the repeats.[6]
Ancestral and Modern Segments of Repeats
The coding region of the this compound gene in primates can be divided into two main parts: an "ancestral segment" and a "modern segment" of repeats.[7][8] The ancestral segment is found in a wide range of mammals and is characterized by older, more conserved repeat sequences.[7][8] In higher primates, a "modern segment" of repeats has been generated and has undergone rapid expansion.[7][8][9] This modern segment is composed of numerous tandem repeats of a 10-codon sequence.[9][10]
Vectorial Expansion of the Modern Segment
The expansion of the modern segment of repeats in the this compound gene has not been random. Instead, it has occurred in a progressive, directional manner from the 3' to the 5' end of the gene.[1][9] This "vectorial expansion" has led to the formation of distinct regions within the modern segment, often referred to as early, middle, and late regions, reflecting the temporal order of their appearance during evolution.[9][11] The late region, being the most recently evolved, shows the highest degree of polymorphism and species-specificity.[11][12]
Quantitative Analysis of this compound Evolution
The rapid evolution of the this compound gene is evident in the significant variation in protein size and the number of tandem repeats observed across different species, particularly within primates.
This compound Protein Size Variation
The size of the this compound protein varies dramatically among species, primarily due to the expansion and contraction of the central repeat region. This variation is a direct consequence of the dynamic nature of the tandem repeats.
| Species | Protein Size (Amino Acids) |
| Human (Homo sapiens) | ~585 |
| Orangutan (Pongo pygmaeus) | ~835 |
| Dog (Canis lupus familiaris) | ~285 |
Table 1: Comparison of this compound Protein Size in Different Species. The data highlights the substantial size variation, with the orangutan having one of the largest known this compound proteins and the dog having a significantly smaller version.[1]
Tandem Repeat Number Variation in Human Populations
Within the human population, the this compound gene exhibits polymorphism in the number and pattern of its tandem repeats. This variation has been studied in different ethnic groups, providing insights into human evolutionary history.
| Population | Number of Repeat Pattern Alleles | Key Features |
| British White Caucasians | Multiple | High frequency of a specific point mutation (Bc) in the last B repeat unit (98.6%). |
| British African-Caribbeans | Multiple | Lower frequency of the Bc mutation (52.4%) and a different distribution of repeat patterns compared to Caucasians. |
| East Asians (Chinese and Japanese) | Two major populations of alleles | Alleles can be categorized based on marker nucleotides typical of either African or Caucasian populations, with corresponding similarities in repeat patterns. |
Table 2: Polymorphism of this compound Gene Repeats in Human Populations. Studies have revealed significant differences in the repeat patterns and marker nucleotides among various human populations, reflecting their distinct evolutionary trajectories.[12][13]
Experimental Protocols for Studying this compound Evolution
The study of this compound gene evolution has employed a range of molecular biology techniques to analyze its unique repetitive structure and trace its evolutionary history.
Gene Sequencing and Analysis
Objective: To determine the nucleotide sequence of the this compound gene from different species to compare repeat structures and identify evolutionary changes.
Methodology:
-
Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from tissue samples or cultured cells of the target species using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
PCR Amplification: Design primers flanking the coding region of the this compound gene. Due to the high GC content and repetitive nature of the gene, use a high-fidelity polymerase with a proofreading function and optimize PCR conditions (e.g., use of GC enhancers, touchdown PCR).
-
Cloning and Sequencing: Ligate the PCR products into a suitable cloning vector (e.g., pUC19, pBluescript). Transform the recombinant vectors into competent E. coli cells. Select and culture multiple clones to account for potential PCR errors and allelic variation. Isolate plasmid DNA and sequence the inserts using Sanger sequencing.
-
Sequence Assembly and Analysis: Assemble the sequences from multiple clones to obtain a consensus sequence for each allele. Align the sequences from different species using software like ClustalW or MUSCLE to identify conserved regions, repeat units, and patterns of insertion, deletion, and substitution.
Tandem-Repeat Internal Mapping (TRIM)
Objective: To efficiently analyze the polymorphism in the number and pattern of tandem repeats within the this compound gene in different individuals or populations.[13]
Methodology:
-
Genomic DNA Extraction: Isolate genomic DNA as described above.
-
Restriction Digestion: Digest the genomic DNA with a restriction enzyme that cuts outside the repeat region but within the amplified fragment.
-
PCR Amplification: Perform PCR using primers that flank the tandem repeat region.
-
Fragment Analysis: Separate the resulting DNA fragments by high-resolution gel electrophoresis (e.g., polyacrylamide gel electrophoresis) or capillary electrophoresis. The size of the fragments will correspond to the number of repeat units.
-
Data Analysis: Compare the fragment patterns between individuals to identify different alleles based on the number and arrangement of the repeats.
Contour-Clamped Homogeneous Electric Field (CHEF) Electrophoresis
Objective: To separate large DNA fragments containing the this compound gene for physical mapping and analysis of large-scale genomic rearrangements.[14][15]
Methodology:
-
High-Molecular-Weight DNA Preparation: Embed cells in agarose (B213101) plugs and lyse them in situ to obtain intact, high-molecular-weight genomic DNA.
-
Restriction Digestion: Digest the DNA within the agarose plugs with rare-cutting restriction enzymes.
-
Pulsed-Field Gel Electrophoresis: Load the agarose plugs into the wells of a CHEF agarose gel. Run the gel using a CHEF electrophoresis system, which applies alternating electric fields at different angles to separate large DNA molecules.
-
Southern Blotting and Hybridization: Transfer the separated DNA fragments to a nylon membrane. Hybridize the membrane with a labeled probe specific for the this compound gene to determine the size of the fragment containing the gene.
Signaling Pathways Regulating this compound Gene Expression
The expression of the this compound gene is a tightly controlled process, regulated by a complex network of signaling pathways that are activated during keratinocyte differentiation.
The Role of Activator Protein-1 (AP-1)
The Activator Protein-1 (AP-1) transcription factor complex plays a crucial role in regulating this compound gene expression.[5][16] The this compound promoter contains multiple AP-1 binding sites that are essential for its activity.[7][17] The binding of AP-1 factors, such as members of the Jun and Fos families, to these sites is critical for initiating and maintaining this compound transcription during differentiation.[10]
Caption: AP-1 regulation of this compound gene expression.
The p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK signaling cascade is another key regulator of this compound expression.[9] Specifically, the p38δ isoform has been shown to be a major driver of this compound gene expression in the suprabasal layers of the epidermis.[9] This pathway often acts upstream of AP-1, influencing the activity of these transcription factors. The cascade can be initiated by various stimuli, including protein kinase C (PKC) and Ras, and proceeds through a series of kinases including MEKK1 and MEK3, ultimately leading to the activation of p38δ.[10][18]
Caption: p38 MAPK signaling pathway in this compound regulation.
Experimental Workflow for Studying Signaling Pathways
Caption: Workflow for studying signaling pathways in this compound expression.
Conclusion and Future Directions
The molecular evolution of the this compound gene provides a compelling example of how targeted genetic mechanisms can drive rapid evolutionary change in a functionally important protein. The continuous and vectorial expansion of its tandem repeat region highlights a unique evolutionary strategy for creating a highly effective and adaptable substrate for transglutaminase-mediated cross-linking. Understanding the intricacies of this compound's evolution and the signaling pathways that govern its expression is not only of fundamental scientific interest but also has significant implications for dermatology and drug development.
Future research should focus on elucidating the precise selective pressures that have driven the rapid evolution of this compound in different mammalian lineages. Furthermore, a deeper understanding of the interplay between the various signaling pathways that regulate this compound expression could lead to the development of novel therapeutic strategies for skin disorders characterized by abnormal epidermal differentiation. The continued application of advanced genomic and proteomic techniques will undoubtedly uncover further layers of complexity in the biology of this remarkable gene.
References
- 1. Vectorial expansion of the this compound gene and the relatedness of the hominoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Human stratum corneum proteomics reveals cross-linking of a broad spectrum of proteins in cornified envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IVL this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. An this compound promoter AP1 transcription factor binding site is required for expression of this compound in the corneal epithelium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The this compound gene of the orangutan: generation of the late region as an evolutionary trend in the hominoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Remodeling of the this compound gene during primate evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A regulatory role for p38 delta MAPK in keratinocyte differentiation. Evidence for p38 delta-ERK1/2 complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AP1 Transcription Factors in Epidermal Differentiation and Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Divergent evolution of part of the this compound gene in the hominoids: unique intragenic duplications in the gorilla and human - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Origin of the polymorphism of the this compound gene in Asians - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tandem-repeat internal mapping (TRIM) of the this compound gene: repeat number and repeat-pattern polymorphism within a coding region in human populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Contour-clamped homogeneous electric field electrophoresis of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The human this compound gene contains spatially distinct regulatory elements that regulate expression during early versus late epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of human this compound promoter distal regulatory region transcriptional activator elements-a role for Sp1 and AP1 binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of human this compound promoter activity by a protein kinase C, Ras, MEKK1, MEK3, p38/RK, AP1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Involucrin in Skin Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The skin barrier, our primary defense against the external environment, relies on a meticulously orchestrated process of keratinocyte differentiation. A key player in the terminal phase of this process is involucrin, a protein crucial for the formation of the cornified envelope. This insoluble, highly cross-linked structure is indispensable for the mechanical strength and integrity of the stratum corneum. This technical guide provides an in-depth examination of this compound's structure, its pivotal role in cornified envelope assembly, the complex signaling pathways governing its expression, and its altered expression in various skin barrier dysfunctions. Furthermore, this guide furnishes detailed experimental protocols for the study of this compound and presents quantitative data on its expression in both healthy and diseased states, offering a comprehensive resource for researchers in dermatology and drug development.
Introduction: this compound and the Cornified Envelope
The epidermal barrier's resilience is largely attributed to the stratum corneum, the outermost layer of the skin. This layer is composed of terminally differentiated keratinocytes, known as corneocytes, which are encased in a specialized protein shell called the cornified envelope (CE). The CE provides structural reinforcement to the corneocytes and is essential for maintaining skin hydration and preventing the ingress of external threats.
This compound is a soluble cytosolic protein that serves as a primary scaffold component of the CE.[1][2] It is synthesized in the spinous layer of the epidermis and becomes progressively cross-linked to other structural proteins in the granular layer by the action of transglutaminases.[1] This process, activated by an influx of calcium ions, results in the formation of a highly stable, insoluble envelope that is fundamental to the skin's barrier function.[1]
Structure and Biochemistry of this compound
Human this compound is a protein encoded by the IVL gene, located on chromosome 1q21.[1] Its structure is uniquely adapted for its function as a cross-linking scaffold. The protein consists of a conserved N-terminal region followed by a variable central segment composed of glutamine-rich tandem repeats.[1][3] These glutamine residues are the primary substrates for transglutaminase enzymes, which catalyze the formation of ε-(γ-glutamyl)lysine isopeptide bonds. This cross-linking reaction covalently links this compound molecules to each other and to other CE components, such as loricrin, small proline-rich proteins, and desmosomal proteins.[4] Biophysical characterization reveals that this compound is an elongated, flexible, rod-shaped molecule, a conformation that is ideal for its role as an intermolecular cross-bridge, allowing it to link proteins that are separated by significant distances within the CE.
Regulation of this compound Gene Expression
The expression of the this compound gene (IVL) is tightly regulated during keratinocyte differentiation. This regulation occurs primarily at the transcriptional level and is governed by a complex interplay of signaling pathways and transcription factors.
Key Transcriptional Regulators
The promoter of the human this compound gene contains distinct regulatory regions that are responsive to various stimuli.[5] Key transcription factors that bind to these regions include:
-
Activator Protein-1 (AP-1): AP-1 binding sites are crucial for this compound promoter activity. The AP-1 complex, typically composed of proteins from the Jun and Fos families, plays a central role in mediating responses to various signals, including growth factors and stress.[5]
-
Specificity Protein-1 (Sp1): Sp1 binding sites are also essential for the transcriptional activation of the this compound gene. Sp1 often works synergistically with AP-1 to enhance gene expression.[5]
-
CCAAT/Enhancer-Binding Proteins (C/EBPs): C/EBP transcription factors are also known to be required for the proper differentiation-dependent expression of this compound.[6]
Signaling Pathways
Several signaling cascades converge on the this compound promoter to regulate its activity.
-
Calcium Signaling: An increase in the extracellular calcium concentration is a primary trigger for keratinocyte differentiation and a potent inducer of this compound gene transcription.[1] This calcium-dependent activation is mediated through elements in the this compound promoter that bind AP-1 and Sp1.[1]
-
Protein Kinase C (PKC) and Ras/MAPK Pathway: A signaling cascade involving novel protein kinase C (PKC) isoforms, Ras, MEKK1, MEK3, and a p38δ-extracellular signal-regulated kinase 1/2 (ERK1/2) complex is instrumental in regulating the activity of the AP-1 and Sp1 transcription factors, thereby controlling this compound expression.[5]
This compound in Skin Barrier Disorders
Alterations in this compound expression are a hallmark of several skin diseases characterized by a compromised barrier function.
-
Atopic Dermatitis (AD): In AD, the expression of this compound, along with other key barrier proteins like loricrin and filaggrin, is often reduced.[7][8] This reduction is partly due to the overexpression of Th2 cytokines, such as IL-4 and IL-13, which inhibit the expression of these structural proteins.[8]
-
Psoriasis: In contrast to AD, psoriasis is characterized by epidermal hyperplasia and accelerated, but incomplete, keratinocyte differentiation. In psoriatic lesions, this compound expression is upregulated and appears prematurely in the lower layers of the epidermis.[4][9]
-
Ichthyoses and other Keratinization Disorders: Various inherited disorders of keratinization also show altered this compound expression patterns. For instance, a significant increase in the percentage of this compound-expressing epidermis is observed in conditions like Darier's disease, congenital ichthyosiform erythroderma, and Flegel's disease.[10]
Quantitative Data on this compound Expression
The following tables summarize quantitative data on this compound expression in normal and diseased skin, based on immunohistochemical analysis.
| Disease State | Percentage of Labeled Living Epidermis | Reference |
| Normal Human Epidermis | 25% | [10] |
| Darier's Disease | 49% | [10] |
| Flegel's Disease | 56% | [10] |
| Congenital Bullous Ichthyosiform Erythroderma | 58% | [10] |
| Congenital Non-Bullous Ichthyosiform Erythroderma | 44% | [10] |
| Ichthyosis Vulgaris | 27% | [10] |
| X-linked Ichthyosis | 25% | [10] |
Table 1: this compound Expression in Various Keratinization Disorders.
| Condition | Observation | Reference |
| Psoriasis | Upregulated and premature expression in the stratum spinosum. | [4] |
| Atopic Dermatitis | Significantly decreased gene and protein expression in both lesional and non-lesional skin. | [2] |
Table 2: this compound Expression in Common Inflammatory Skin Diseases.
Key Experimental Protocols
The study of this compound relies on a variety of molecular and cellular biology techniques. Below are detailed protocols for the most common assays.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Skin
This protocol allows for the visualization of this compound protein localization within the epidermal layers.
1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate through a graded series of ethanol (B145695): two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each. c. Rinse gently in running tap water and then place in a PBS wash bath.
2. Antigen Retrieval: a. Heat-Induced Epitope Retrieval (HIER) is recommended for this compound. b. Immerse slides in a sodium citrate (B86180) buffer (10mM, pH 6.0). c. Heat the slides in the buffer using a microwave, pressure cooker, or water bath to just below boiling for 10-20 minutes. d. Allow slides to cool in the buffer for at least 20 minutes at room temperature. e. Rinse slides in PBS.
3. Staining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10 minutes (for chromogenic detection). b. Wash with PBS. c. Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour. d. Incubate with a primary antibody against this compound (e.g., mouse monoclonal [SY5]) diluted 1:100-1:500 in blocking buffer, overnight at 4°C in a humidified chamber. e. Wash with PBS. f. Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature. g. Wash with PBS. h. Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes. i. Wash with PBS. j. Develop with a chromogen substrate such as DAB until the desired stain intensity is reached. k. Rinse with distilled water. l. Counterstain with hematoxylin. m. Dehydrate, clear, and mount with a permanent mounting medium.
Western Blotting for this compound
This protocol is used to detect and quantify the total amount of this compound protein in a skin lysate.
1. Sample Preparation: a. Homogenize skin biopsies in RIPA lysis buffer containing protease inhibitors. b. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. c. Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE: a. Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes. b. Load samples onto a 7.5% or 10% SDS-polyacrylamide gel. c. Run the gel until the dye front reaches the bottom.
3. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunodetection: a. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against this compound (e.g., mouse monoclonal [SY5]) diluted 1:1000-1:2000 in blocking buffer, overnight at 4°C.[5] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Detect the signal using an imaging system or X-ray film. c. Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
Chromatin Immunoprecipitation (ChIP) for this compound Promoter
This protocol is used to determine if a specific transcription factor (e.g., AP-1 or Sp1) binds to the this compound gene promoter in keratinocytes.
1. Cross-linking: a. Treat cultured keratinocytes with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. b. Quench the reaction with 125 mM glycine.
2. Cell Lysis and Chromatin Shearing: a. Lyse the cells and isolate the nuclei. b. Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
3. Immunoprecipitation: a. Pre-clear the chromatin with Protein A/G beads. b. Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (or a negative control IgG) overnight at 4°C. c. Add Protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution: a. Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding. b. Elute the complexes from the beads.
5. Reverse Cross-linking and DNA Purification: a. Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt. b. Treat with RNase A and Proteinase K to remove RNA and protein. c. Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. Analysis: a. Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify specific regions of the this compound promoter known to contain binding sites for the transcription factor of interest. b. Analyze the results as a percentage of input or fold enrichment over the IgG control.
Conclusion
This compound is a cornerstone of the skin's barrier function. Its role as a scaffold protein in the cornified envelope is indispensable for the mechanical and chemical resilience of the stratum corneum. The intricate regulation of its expression at the transcriptional level highlights its importance in the terminal differentiation program of keratinocytes. Consequently, dysregulation of this compound expression is a key feature in a range of skin disorders, from the dry, compromised barrier of atopic dermatitis to the hyperproliferative state of psoriasis. A thorough understanding of this compound's biology and the pathways that control its expression offers promising avenues for the development of novel therapeutic strategies aimed at restoring and strengthening the skin barrier. The methodologies and data presented in this guide provide a solid foundation for researchers and clinicians working towards this goal.
References
- 1. This compound Monoclonal Antibody (SY5) (MA5-11803) [thermofisher.com]
- 2. Loricrin and this compound expression is down-regulated by Th2 cytokines through STAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry (IHC) Protocol-Paraffin Section Protocol [immunohistochemistry.us]
- 4. Regulation of this compound in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. protocols.io [protocols.io]
- 7. bosterbio.com [bosterbio.com]
- 8. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 9. Differences in this compound immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Involucrin's Crucial Role as a Scaffold in Cornified Envelope Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cornified envelope (CE) is a highly resilient protein-lipid structure essential for the barrier function of the skin. Its formation is a complex, multi-step process involving the sequential cross-linking of various precursor proteins. Central to this process is involucrin, a key structural protein that acts as a scaffold for the assembly of other CE components. This technical guide provides a comprehensive overview of this compound's interactions with other major cornified envelope proteins, including loricrin, small proline-rich proteins (SPRRs), periplakin, and envoplakin. We delve into the molecular mechanisms of these interactions, the enzymatic processes that govern them, and the signaling pathways that regulate their expression and cross-linking. This guide also presents detailed methodologies for key experiments used to study these interactions and summarizes the available quantitative data to facilitate further research and drug development in dermatology and related fields.
Introduction: The Cornified Envelope and the Central Role of this compound
The formation of the cornified envelope is the final stage of keratinocyte terminal differentiation, resulting in a mechanically robust and impermeable barrier at the skin's surface. This process involves the covalent cross-linking of numerous proteins, catalyzed primarily by transglutaminase 1 (TGase 1), to form a scaffold just beneath the cell membrane. This compound, a soluble protein, is one of the first proteins to be expressed and incorporated into this scaffold.[1][2] Its elongated, rod-like structure makes it an ideal intermolecular cross-bridge, allowing it to connect with a variety of other CE precursor proteins.[3]
Key Interacting Partners of this compound
This compound serves as a foundational element, interacting with several other key proteins to build the cornified envelope. These interactions are predominantly covalent, formed by the action of TGase 1 which creates isopeptide bonds between glutamine and lysine (B10760008) residues.
Loricrin
Loricrin is the most abundant protein in the cornified envelope, contributing significantly to its mechanical strength. It is cross-linked to the initial this compound scaffold, essentially "filling in" the structure.[4] This interaction is a critical step in the maturation of the cornified envelope.
Small Proline-Rich Proteins (SPRRs)
SPRRs are a family of small proteins that act as cross-bridging proteins within the cornified envelope.[5] They are cross-linked to this compound and other CE components, contributing to the overall flexibility and integrity of the barrier.
Periplakin and Envoplakin
Periplakin and envoplakin are plakin family proteins that are among the earliest components to be cross-linked to this compound.[6][7] They are thought to anchor the developing cornified envelope to the desmosomes and the plasma membrane, providing a critical link between the CE and the underlying cytoskeleton.
A summary of this compound's primary interacting partners is provided in the table below.
| Interacting Protein | Family | Primary Function in CE | Nature of Interaction with this compound |
| Loricrin | - | Major structural component, provides mechanical strength. | Covalent cross-linking via TGase 1.[4] |
| Small Proline-Rich Proteins (SPRRs) | SPRR family | Cross-bridging, enhances flexibility and integrity. | Covalent cross-linking via TGase 1.[5] |
| Periplakin | Plakin | Anchors CE to desmosomes and plasma membrane. | Covalent cross-linking via TGase 1.[6] |
| Envoplakin | Plakin | Anchors CE to desmosomes and plasma membrane. | Covalent cross-linking via TGase 1.[7] |
Quantitative Analysis of this compound Interactions
While the qualitative interactions between this compound and other CE proteins are well-established, precise quantitative data such as binding affinities and stoichiometry remain challenging to obtain due to the insoluble nature of the cornified envelope. However, quantitative proteomics studies have provided valuable insights into the relative abundance of these proteins within the CE.
| Protein | Relative Abundance in Human Stratum Corneum CE (%)[8][9] |
| Keratins | ~74 |
| Loricrin | Preferentially incorporated |
| Small Proline-Rich Proteins (SPRRs) | Preferentially incorporated |
| This compound | Present |
| Periplakin | Present |
| Envoplakin | Present |
Note: "Preferentially incorporated" indicates a higher abundance in the CE compared to the total cellular protein content.
Signaling Pathways Regulating this compound Interaction
The expression and cross-linking of this compound and its binding partners are tightly regulated by complex signaling pathways.
Calcium Signaling
A calcium gradient exists in the epidermis, with lower concentrations in the basal layer and higher concentrations in the granular layer. This increase in intracellular calcium is a key trigger for keratinocyte differentiation and the activation of TGase 1, the primary enzyme responsible for cross-linking cornified envelope proteins.[8][10]
Caption: Calcium signaling cascade leading to cornified envelope formation.
Protein Kinase C (PKC) and AP-1 Signaling
Protein Kinase C (PKC) isoforms, particularly PKCα, PKCδ, and PKCη, play a crucial role in regulating keratinocyte differentiation and the expression of CE precursor proteins.[11][12][13] Activation of PKC can lead to the activation of the AP-1 (Activator Protein 1) transcription factor complex. AP-1, in turn, binds to the promoter region of the this compound gene, driving its expression.[11][14][15]
Caption: PKC and AP-1 signaling pathway regulating this compound expression.
Experimental Protocols
Studying the interactions of highly cross-linked and insoluble proteins like those in the cornified envelope presents significant technical challenges. The following are detailed methodologies for key experiments, adapted for the specific context of CE protein interactions.
Isolation of Cornified Envelopes
Objective: To isolate intact cornified envelopes from cultured keratinocytes or skin tissue for subsequent analysis.
Protocol:
-
Cell/Tissue Lysis:
-
Harvest cultured keratinocytes or minced skin tissue.
-
Resuspend in a lysis buffer containing 2% SDS and 20 mM DTT in 100 mM Tris-HCl, pH 8.5.
-
Boil the suspension for 10 minutes to solubilize most cellular components, leaving the insoluble cornified envelopes.
-
-
Enzymatic Digestion:
-
Cool the suspension and add DNase I and RNase A to a final concentration of 100 µg/mL each.
-
Incubate at 37°C for 1 hour to digest nucleic acids.
-
-
Washing and Purification:
-
Centrifuge the suspension at 10,000 x g for 10 minutes.
-
Discard the supernatant and wash the pellet sequentially with:
-
2% SDS in Tris-HCl
-
1 M sucrose
-
0.5% Triton X-100
-
Distilled water
-
-
Perform multiple washes for each solution, with centrifugation and resuspension steps in between.
-
-
Final Collection:
-
The final pellet contains purified cornified envelopes.
-
Caption: Workflow for the isolation of cornified envelopes.
Co-Immunoprecipitation (Co-IP) of Solubilized CE Precursors
Objective: To identify interaction partners of this compound from less-differentiated keratinocytes before extensive cross-linking.
Protocol:
-
Cell Lysis:
-
Harvest keratinocytes cultured in low calcium medium to minimize cross-linking.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-involucrin antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-antigen complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using a low pH elution buffer or SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., loricrin, SPRRs).
-
In Situ Chemical Cross-linking
Objective: To capture transient and weak interactions between this compound and other proteins in their cellular context.
Protocol:
-
Cross-linking:
-
Treat cultured keratinocytes with a membrane-permeable cross-linker such as DSP (dithiobis(succinimidyl propionate)) at a final concentration of 1-2 mM.
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching:
-
Quench the cross-linking reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
-
Lysis and Immunoprecipitation:
-
Proceed with cell lysis and immunoprecipitation as described in the Co-IP protocol. The cross-linker will stabilize the protein complexes.
-
-
Elution and Cleavage of Cross-linker:
-
Elute the complexes and cleave the cross-linker by adding a reducing agent (e.g., DTT or β-mercaptoethanol) if a cleavable cross-linker was used.
-
-
Analysis:
-
Analyze the interacting proteins by SDS-PAGE and Western blotting or mass spectrometry.
-
Caption: Workflow for in situ chemical cross-linking.
Yeast Two-Hybrid (Y2H) Screening
Objective: To identify novel protein-protein interactions with this compound in a controlled in vivo system. A split-ubiquitin Y2H system is recommended for membrane-associated proteins.[16]
Protocol:
-
Vector Construction:
-
Clone the full-length or domains of this compound into a "bait" vector.
-
Clone a cDNA library from keratinocytes into a "prey" vector.
-
-
Yeast Transformation:
-
Transform a suitable yeast strain with the bait plasmid.
-
Transform the same or a mating-type opposite yeast strain with the prey library.
-
-
Screening:
-
Mate the bait and prey strains and plate on selective media lacking specific nutrients and containing a reporter gene substrate (e.g., X-gal).
-
-
Identification of Interactors:
-
Colonies that grow and show reporter gene activity indicate a protein-protein interaction.
-
Isolate the prey plasmids from these colonies and sequence the cDNA insert to identify the interacting protein.
-
Conclusion and Future Directions
This compound plays an indispensable role as a primary scaffold protein in the assembly of the cornified envelope. Its interactions with loricrin, SPRRs, periplakin, and envoplakin, all orchestrated by transglutaminase 1 under the control of intricate signaling pathways, are fundamental to the formation of a functional skin barrier. While significant progress has been made in identifying these interactions, a deeper quantitative understanding is needed. Future research should focus on adapting techniques like surface plasmon resonance and isothermal titration calorimetry to study these interactions with purified, refolded proteins or in reconstituted lipid vesicle systems.[10] Furthermore, advanced mass spectrometry techniques on selectively solubilized CE fragments could provide more precise information on the stoichiometry and spatial arrangement of these protein complexes. A more complete understanding of these molecular interactions will undoubtedly pave the way for novel therapeutic strategies for a wide range of skin disorders characterized by impaired barrier function.
References
- 1. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 2. This compound and SPRR are synthesized sequentially in differentiating cultured epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biophysical characterization of this compound reveals a molecule ideally suited to function as an intermolecular cross-bridge of the keratinocyte cornified envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein composition of cornified cell envelopes of epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Detection of Ca2+-Dependent Transglutaminase Activity in Root and Leaf Tissue of Monocotyledonous and Dicotyledonous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Human stratum corneum proteomics reveals cross-linking of a broad spectrum of proteins in cornified envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human stratum corneum proteomics reveals cross‐linking of a broad spectrum of proteins in cornified envelopes | Semantic Scholar [semanticscholar.org]
- 10. This compound cross-linking by transglutaminase 1. Binding to membranes directs residue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein kinase C family: On the crossroads of cell signaling in skin and tumor epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loricrin and this compound expression is down-regulated by Th2 cytokines through STAT-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formation of the cornified envelope | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Quantitative proteomics analysis of young and elderly skin with DIA mass spectrometry reveals new skin aging-related proteins | Aging [aging-us.com]
- 15. Loricrin expression in cultured human keratinocytes is controlled by a complex interplay between transcription factors of the Sp1, CREB, AP1, and AP2 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two-hybrid screening - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Signaling Pathways Regulating Involucrin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Involucrin (IVL) is a critical protein component of the cornified envelope in terminally differentiated keratinocytes, playing an essential role in the formation of an effective epidermal barrier. The synthesis of this compound is a tightly regulated process, governed by a complex network of intracellular signaling pathways. Understanding these pathways is paramount for research in dermatology, cosmetology, and the development of therapeutic agents for skin disorders characterized by impaired keratinocyte differentiation. This technical guide provides a comprehensive overview of the core signaling cascades that control this compound expression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways Regulating this compound Synthesis
The expression of the this compound gene is controlled by a multifactorial signaling web that integrates extracellular cues and intracellular responses. Key pathways implicated in this regulation include the Protein Kinase C (PKC) family, Mitogen-Activated Protein Kinase (MAPK) cascades, calcium signaling, and pathways mediated by Peroxisome Proliferator-Activated Receptors (PPARs), the Notch receptor, and the Aryl Hydrocarbon Receptor (AhR). These pathways converge on the regulation of critical transcription factors, such as Activator Protein-1 (AP-1) and Specificity Protein 1 (Sp1), which bind to regulatory elements in the this compound promoter.
Protein Kinase C (PKC) Signaling
The PKC family of serine/threonine kinases are central regulators of keratinocyte differentiation. Specific PKC isoforms have distinct and sometimes opposing roles in this compound synthesis.
Activation of PKC, particularly the novel PKC isoforms δ and η, is a key driver of this compound expression.[1][2] For instance, treatment of keratinocytes with the PKC activator 12-O-tetradecanoylphorbol-13-acetate (TPA) stimulates this compound promoter activity.[3] Overexpression of wild-type PKCδ enhances calcium-dependent this compound promoter activity, while a dominant-negative form of PKCδ inhibits it.[1] In contrast, PKCα appears to have an inhibitory effect on calcium-induced this compound expression.[1] The effects of PKC are often mediated through downstream MAPK pathways and the activation of the AP-1 transcription factor.[2][3]
// Nodes TPA [label="TPA", fillcolor="#FBBC05", fontcolor="#202124"]; PKC_delta [label="PKCδ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC_eta [label="PKCη", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC_alpha [label="PKCα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_Pathway [label="MAPK Pathway\n(MEKK1, MEK3, p38)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1 [label="AP-1\n(c-Jun, c-Fos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Involucrin_Gene [label="this compound Gene\n(IVL)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; Involucrin_Protein [label="this compound Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges TPA -> PKC_delta [color="#5F6368"]; TPA -> PKC_eta [color="#5F6368"]; PKC_delta -> MAPK_Pathway [color="#5F6368"]; PKC_eta -> MAPK_Pathway [color="#5F6368"]; MAPK_Pathway -> AP1 [color="#5F6368"]; AP1 -> Involucrin_Gene [color="#5F6368"]; Involucrin_Gene -> Involucrin_Protein [color="#5F6368"]; PKC_alpha -> Involucrin_Gene [arrowhead=tee, color="#EA4335"]; }
Caption: PKC signaling pathway in this compound synthesis.Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK pathways, particularly the p38 and Extracellular signal-Regulated Kinase (ERK) cascades, are crucial downstream effectors of PKC and other stimuli in the regulation of this compound. The p38 MAPK pathway, in particular, plays a positive regulatory role. Activation of the p38 pathway is induced by cholesterol depletion in keratinocytes, leading to an upregulation of this compound.[4] This effect can be blocked by p38 inhibitors like PD169316.[4]
Conversely, the ERK pathway's role is more complex. While some studies suggest its involvement in differentiation, others indicate that pro-inflammatory cytokines like IL-17 can reduce this compound expression through the activation of both p38 and ERK MAPK pathways.[5][6][7]
// Nodes Stimuli [label="Upstream Stimuli\n(e.g., PKC, Growth Factors)", fillcolor="#FBBC05", fontcolor="#202124"]; MEKK1 [label="MEKK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK3_6 [label="MEK3/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1_Sp1 [label="AP-1 / Sp1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Involucrin_Gene [label="this compound Gene\n(IVL)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; Involucrin_Synthesis [label="this compound Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; IL17 [label="IL-17", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimuli -> MEKK1 [color="#5F6368"]; MEKK1 -> MEK3_6 [color="#5F6368"]; MEK3_6 -> p38 [color="#5F6368"]; p38 -> AP1_Sp1 [color="#5F6368"]; AP1_Sp1 -> Involucrin_Gene [color="#5F6368"]; Involucrin_Gene -> Involucrin_Synthesis [color="#5F6368"]; IL17 -> ERK [color="#5F6368"]; IL17 -> p38 [color="#5F6368"]; ERK -> Involucrin_Synthesis [arrowhead=tee, color="#EA4335"]; }
Caption: MAPK signaling pathways regulating this compound.Calcium Signaling
An increase in extracellular calcium concentration is a potent inducer of keratinocyte differentiation and this compound synthesis.[8] Raising the extracellular calcium from 0.03 mM to 1.2 mM can enhance this compound promoter activity by up to eight-fold.[9][10] This calcium-induced regulation is mediated, at least in part, through an AP-1 binding site within the this compound promoter.[9][11] Elevated calcium levels lead to a 3-fold enhancement in the binding of AP-1 factors, including JunD, Fra1, and Fra2, to this site.[11] The calcium signaling pathway often intersects with PKC signaling, with calcium modulating the activity of specific PKC isoforms.[1][12]
// Nodes Extracellular_Ca [label="↑ Extracellular Ca²⁺", fillcolor="#FBBC05", fontcolor="#202124"]; PKC_delta_activation [label="PKCδ Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AP1_factors [label="↑ AP-1 Factors\n(JunD, Fra1, Fra2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1_binding [label="AP-1 Binding to\nthis compound Promoter", fillcolor="#34A853", fontcolor="#FFFFFF"]; Involucrin_Gene [label="this compound Gene\n(IVL)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; Involucrin_Synthesis [label="this compound Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Extracellular_Ca -> PKC_delta_activation [color="#5F6368"]; PKC_delta_activation -> AP1_factors [color="#5F6368"]; Extracellular_Ca -> AP1_factors [color="#5F6368"]; AP1_factors -> AP1_binding [color="#5F6368"]; AP1_binding -> Involucrin_Gene [color="#5F6368"]; Involucrin_Gene -> Involucrin_Synthesis [color="#5F6368"]; }
Caption: Calcium signaling in this compound regulation.Other Key Regulatory Pathways
-
Peroxisome Proliferator-Activated Receptors (PPARs): Activation of PPARα and PPARγ stimulates keratinocyte differentiation and increases the expression of this compound.
-
Notch Signaling: The Notch signaling pathway is a direct determinant of keratinocyte growth arrest and entry into differentiation.[13][14] Activated Notch1 and Notch2 can induce this compound expression, and this can occur through an RBP-Jκ-independent mechanism.[13][14]
-
Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor that responds to environmental stimuli.[15][16] Its activation can modulate keratinocyte differentiation and has been shown to regulate the expression of filaggrin, another key epidermal protein, suggesting a potential role in this compound regulation as well.[17]
Quantitative Data Summary
The following tables summarize the quantitative effects of various signaling molecules on this compound expression, as reported in the literature.
Table 1: Effect of Calcium on this compound Expression
| Treatment | Effect on this compound Promoter Activity | Cell Type | Reference |
| 1.2 mM Extracellular Ca²⁺ | 8-fold increase | Normal Human Keratinocytes | [9][10] |
| 1.2 mM Extracellular Ca²⁺ | 3-fold increase in AP-1 binding | Human Keratinocytes | [11] |
Table 2: Effect of PKC and MAPK Signaling on this compound Expression
| Modulator | Pathway Targeted | Effect on this compound | Cell Type | Reference |
| TPA | PKC Activator | Increased promoter activity | SV40-transformed Human Keratinocytes | [3] |
| Go6976 | PKCα Inhibitor | Increased gene expression | Human Keratinocytes | [1] |
| PD169316 | p38 Inhibitor | Impaired upregulation by cholesterol depletion | Keratinocytes | [4] |
| IL-17 | p38/ERK Activation | Reduced mRNA and protein levels | HaCaT cells | [5][6][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the signaling pathways regulating this compound synthesis.
Western Blot for this compound Protein Expression
// Nodes Cell_Lysis [label="Cell Lysis &\nProtein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Protein\nQuantification (BCA)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="Protein Transfer\n(PVDF membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="Blocking\n(5% non-fat milk)", fillcolor="#FBBC05", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody\n(anti-involucrin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody\n(HRP-conjugated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent\nDetection", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cell_Lysis -> Quantification [color="#5F6368"]; Quantification -> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Transfer [color="#5F6368"]; Transfer -> Blocking [color="#5F6368"]; Blocking -> Primary_Ab [color="#5F6368"]; Primary_Ab -> Secondary_Ab [color="#5F6368"]; Secondary_Ab -> Detection [color="#5F6368"]; }
Caption: Western blot experimental workflow.-
Cell Lysis:
-
Wash cultured keratinocytes with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (e.g., rabbit anti-involucrin, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
RT-qPCR for this compound mRNA Expression
-
RNA Extraction:
-
Isolate total RNA from cultured keratinocytes using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green-based master mix.
-
A typical reaction mixture includes: 10 µl SYBR Green Master Mix, 1 µl forward primer (10 µM), 1 µl reverse primer (10 µM), 2 µl cDNA, and nuclease-free water to a final volume of 20 µl.
-
Use primers specific for the human this compound gene.
-
Run the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Normalize this compound mRNA levels to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Luciferase Reporter Assay for this compound Promoter Activity
// Nodes Plasmid_Construction [label="Plasmid Construction\n(this compound Promoter\n-Luciferase)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfection [label="Co-transfection into\nKeratinocytes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Cell Treatment\n(e.g., Calcium, TPA)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Lysis [label="Cell Lysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Luminescence_Measurement [label="Measure Luciferase\nActivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Normalization [label="Normalize to\nRenilla Luciferase", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Plasmid_Construction -> Transfection [color="#5F6368"]; Transfection -> Treatment [color="#5F6368"]; Treatment -> Cell_Lysis [color="#5F6368"]; Cell_Lysis -> Luminescence_Measurement [color="#5F6368"]; Luminescence_Measurement -> Normalization [color="#5F6368"]; }
Caption: Luciferase reporter assay workflow.-
Plasmid Constructs:
-
Cell Culture and Transfection:
-
Seed keratinocytes in 24-well plates.
-
Co-transfect the cells with the this compound promoter-luciferase construct and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours of transfection, treat the cells with the desired stimuli (e.g., different concentrations of calcium, PKC activators, or inhibitors).
-
-
Luciferase Assay:
-
After the treatment period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as relative luciferase units or fold change compared to the control.
-
Conclusion
The synthesis of this compound is a hallmark of keratinocyte terminal differentiation and is orchestrated by a complex and interconnected network of signaling pathways. The PKC, MAPK, and calcium signaling cascades, along with the PPAR, Notch, and AhR pathways, all play significant roles in modulating this compound gene expression, primarily through the regulation of transcription factors like AP-1 and Sp1. A thorough understanding of these molecular mechanisms is crucial for the development of novel therapeutic strategies for a variety of skin disorders characterized by abnormal keratinocyte differentiation and impaired barrier function. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Calcium-dependent this compound expression is inversely regulated by protein kinase C (PKC)alpha and PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alpha and eta isoforms of protein kinase C stimulate transcription of human this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol depletion upregulates this compound expression in epidermal keratinocytes through activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P38/ERK MAPK signaling pathways are involved in the regulation of filaggrin and this compound by IL-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P38/ERK MAPK signaling pathways are involved in the regulation of filaggrin and this compound by IL‑17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium modulates cornified envelope formation, this compound content, and transglutaminase activity in cultured human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. Regulation of this compound gene expression by calcium in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Requirement of an AP-1 site in the calcium response region of the this compound promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of the calcium-sensing receptor in calcium regulation of epidermal differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Notch signaling is a direct determinant of keratinocyte growth arrest and entry into differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Notch signaling is a direct determinant of keratinocyte growth arrest and entry into differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Aryl hydrocarbon receptor activation restores filaggrin expression via OVOL1 in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Transcriptional Control of the Human Involucrin Gene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transcriptional regulation of the human involucrin gene (IVL). This compound is a critical protein component of the cornified envelope in terminally differentiating keratinocytes of stratified squamous epithelia. Its expression is tightly regulated at the transcriptional level, making it a key marker for epidermal differentiation. Understanding the molecular mechanisms that control IVL transcription is crucial for research in skin biology, keratinization disorders, and the development of novel dermatological therapies.
Core Regulatory Elements of the Human this compound Promoter
The transcriptional regulation of the human this compound gene is orchestrated by a complex interplay of cis-acting DNA elements located in its 5'-flanking region. These elements serve as binding sites for various transcription factors that collectively determine the tissue-specific and differentiation-dependent expression of the gene. The promoter can be broadly divided into a proximal region and a distal regulatory region (DRR).
The full-length 3.7 kb upstream sequence of the this compound gene is sufficient to direct high-level, tissue-specific, and stratum-specific expression in keratinocytes[1]. Deletion analysis has revealed that sequences between 900 and 2500 bp upstream of the transcriptional start site are essential for maximal expression[2][3].
Distal Regulatory Region (DRR)
The Distal Regulatory Region (DRR), spanning nucleotides -2473 to -1953, is a key segment of the this compound promoter that recapitulates the normal pattern of suprabasal expression in the spinous and granular layers of the epidermis[4]. This region contains both weak and strong activator elements[5][6].
-
Weak Activator Element: Located between nucleotides -2473 and -2216[5][6].
-
Strong Activator Element: Found between nucleotides -2140 and -2088, this element contains crucial binding sites for AP-1 and Sp1 transcription factors[5][6].
The DRR is further divisible into two functionally distinct segments:
-
DRR(-2473/-2100): This upstream segment drives expression primarily in the upper granular layers[4].
-
DRR(-2100/-1953): While inactive on its own, this downstream segment is required in conjunction with the upstream segment to achieve the full range of expression in both spinous and granular layers[4].
Key Transcription Factor Binding Sites
Several specific binding sites for transcription factors have been identified within the this compound promoter, with AP-1 and Sp1 sites being of paramount importance.
-
AP-1 Sites: At least five binding sites for Activator Protein-1 (AP-1) transcription factors have been identified. Two of these, designated AP1-1 and AP1-5, are particularly important for promoter activity and tissue-specific expression[7]. The AP1-5 site, located within the DRR, is absolutely required for DRR activity, and its mutation abolishes appropriate this compound expression[4][5][6].
-
Sp1 Site: An Sp1 binding site is located adjacent to the AP1-5 element[5][6]. This site synergistically enhances the AP1-5-dependent transcription and is required for optimal binding of AP-1 factors to the AP1-5 site[5][6].
-
Footprinted Site A (FPA): Located in the proximal promoter region, this site, particularly the FPA1 element (-85 to -73), contributes to the keratinocyte-specific expression of this compound[8].
Key Transcription Factors in this compound Regulation
The expression of the this compound gene is governed by the coordinated action of several families of transcription factors.
Activator Protein-1 (AP-1) Family
A variety of AP-1 proteins, which are dimers of Jun, Fos, or ATF protein families, have been shown to interact with and activate the this compound promoter. These include c-fos, Fra-1, Fra-2, c-jun, JunB, and JunD[7]. In primary human keratinocytes, Fra-1, JunB, and JunD bind to the AP1-1 and AP1-5 sites[7]. The AP1-5 site is essential for both basal and stimulus-induced promoter activity[9].
Specificity Protein (Sp) Family
Sp1 is a key activator of this compound transcription. It binds to a specific site adjacent to the AP1-5 element in the DRR and enhances transcriptional activity[5][6]. The binding of Sp1 is crucial for the optimal binding of AP-1 factors to the AP1-5 site[5][6]. While Sp1 is a potent activator, other Sp family members like Sp2, Sp3, and Sp4 do not appear to bind to this site[5].
Other Transcription Factors
-
CCAAT/enhancer-binding proteins (C/EBPs): C/EBP transcription factors are also required for appropriate differentiation-dependent this compound expression[10].
-
Transcriptional Enhancer Factor 1 (TEF-1): TEF-1 has been shown to repress this compound promoter activity, suggesting a role in maintaining the undifferentiated state of basal keratinocytes[11].
-
POU domain proteins: These transcription factors can also suppress the activity of the human this compound promoter.
Signaling Pathways Controlling this compound Expression
Multiple signaling pathways converge on the this compound promoter to regulate its activity in response to various extracellular and intracellular cues.
Calcium-Induced Signaling
Calcium is a potent inducer of keratinocyte differentiation and this compound expression. Increased extracellular calcium stimulates this compound promoter activity, primarily through the AP1-5 site[7]. This induction is mediated by a cascade involving protein kinase C (PKC) isoforms, Ras, MEKK1, MEK3, and a p38δ-ERK1/2 complex[12].
Retinoic Acid (RA) Signaling
Retinoic acid (RA) generally suppresses this compound expression and promoter activity. This suppression is mediated through the AP1-1 site[7]. RA has been shown to inhibit the stimulation of AP-1 activity by phorbol (B1677699) esters.
Mitogen-Activated Protein Kinase (MAPK) Pathways
Various MAPK pathways are involved in regulating this compound promoter activity. Kinase-induced changes in this compound promoter activity are often a direct result of alterations in AP-1 protein expression[7].
Akt Signaling Pathway
The Fyn-Akt signaling pathway has been shown to be required for the induction of this compound expression by certain compounds, such as dihydromyrcenol. This pathway ultimately leads to the activation of the transcription factor Sp1[13].
Cytokine Signaling
Several cytokines can modulate this compound expression. For instance, IL-4 and IL-13, which are prominent in atopic dermatitis, downregulate this compound expression. This effect is mediated through the sequestration of the coactivator CREB-binding protein (CBP) by Stat6[14]. Conversely, IL-17A can upregulate this compound expression, likely through the C/EBPβ pathway[15].
Quantitative Data on this compound Gene Expression
The following tables summarize quantitative data from various studies on the regulation of this compound gene expression.
Table 1: Effect of Promoter Deletions on this compound Promoter Activity
| Promoter Construct | Description | Relative β-galactosidase Activity (units) | Fold Change vs. TATAA Box |
| TATAA region (−90/+40) | Contains the TATA box and transcriptional start site | 61.8 | 1.0 |
| Proximal region | Contains sequences upstream of the TATAA box | 179.5 | 3.0 |
| Distal + Proximal regions | Combined distal and proximal regulatory regions | 158.7 | 2.6 |
| Proximal region + Intron | Proximal region with the downstream intron | 66.5 | 1.1 |
| Data from Carroll J. M., Taichman L. B. (1992)[7]. Activities are in arbitrary units. |
Table 2: Regulation of this compound Expression by External Stimuli
| Stimulus | Effect on this compound Expression | Fold Change (approximate) | Key Mediator(s) | Reference |
| 1.2 mM Calcium | Induction | 8-fold increase in luciferase activity | AP1-5 site | Ng et al. (1996) |
| Retinoic Acid | Suppression | - | AP1-1 site | [7] |
| Dexamethasone | Enhancement | - | - | |
| Dihydromyrcenol (200 µM) | Induction | 2-fold increase in mRNA | Fyn-Akt-Sp1 pathway | [13] |
| IL-4 | Downregulation | - | Stat6-CBP sequestration | [14] |
| IL-13 | Downregulation | - | - | [10] |
| IL-17A | Upregulation | - | C/EBPβ | [15] |
| Fold change values are approximate and may vary depending on the experimental system. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the transcriptional control of the human this compound gene.
Transient Transfection and Luciferase Reporter Assay
This assay is used to quantify the activity of the this compound promoter and its various mutants in response to different stimuli or the overexpression of transcription factors.
Materials:
-
Human keratinocytes (primary or cell lines like HaCaT)
-
Keratinocyte growth medium
-
Luciferase reporter plasmids containing different fragments of the this compound promoter (e.g., pGL3-basic vector)
-
Expression plasmids for transcription factors (e.g., AP-1, Sp1)
-
Internal control plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine, FuGENE)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Plate keratinocytes in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA mixture containing the this compound promoter-luciferase reporter plasmid, the internal control plasmid, and any co-transfected expression plasmids.
-
Dilute the DNA mixture and the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent and incubate to allow complex formation.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh keratinocyte growth medium.
-
-
Cell Treatment: After 24 hours, treat the cells with the desired stimuli (e.g., calcium, retinoic acid).
-
Cell Lysis: After the desired treatment period (e-g., 24-48 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) to each lysate and measure the luminescence.
-
Add the Stop & Glo® Reagent (Renilla luciferase substrate) to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold change relative to a control condition.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of transcription factors in nuclear extracts to specific DNA sequences within the this compound promoter.
Materials:
-
Nuclear protein extracts from keratinocytes.
-
Double-stranded DNA probes corresponding to specific regions of the this compound promoter (e.g., AP-1 and Sp1 binding sites), labeled with a radioisotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, DIG).
-
Unlabeled competitor DNA probes (specific and non-specific).
-
Antibodies against specific transcription factors (for supershift assays).
-
Poly(dI-dC) as a non-specific competitor.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Native polyacrylamide gel.
-
TBE buffer.
Protocol:
-
Binding Reaction:
-
In a microfuge tube, combine the nuclear extract, poly(dI-dC), and binding buffer. Incubate on ice.
-
For competition assays, add an excess of unlabeled competitor DNA.
-
For supershift assays, add the specific antibody to the reaction mixture.
-
Add the labeled DNA probe and incubate at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect the signal using a chemiluminescent or colorimetric substrate.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine whether a specific transcription factor is bound to the this compound promoter in vivo within intact cells.
Materials:
-
Keratinocytes.
-
Formaldehyde (B43269) for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis and nuclear lysis buffers.
-
Sonicator or micrococcal nuclease to shear chromatin.
-
Antibody specific to the transcription factor of interest (e.g., anti-Fra-1, anti-Sp1).
-
Control IgG antibody.
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR flanking the putative binding site in the this compound promoter.
-
qPCR master mix and instrument.
Protocol:
-
Cross-linking: Treat keratinocytes with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the specific antibody or control IgG overnight.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads with a series of buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.
-
qPCR Analysis: Use qPCR with primers specific to the this compound promoter region of interest to quantify the amount of co-precipitated DNA. Express the results as a percentage of the input chromatin.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows involved in the transcriptional control of the human this compound gene.
References
- 1. Transcription factor Sp1 activates this compound promoter activity in non-epithelial cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The life in a gradient: calcium, the lncRNA SPRR2C and mir542/mir196a meet in the epidermis to regulate the aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kallikrein Expression and Cathelicidin Processing Are Independently Controlled in Keratinocytes by Calcium, Vitamin D3, and Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of this compound gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Keratinocyte Transient Transfections | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Transcription factor Sp1 activates this compound promoter activity in non-epithelial cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of an this compound promoter transcriptional response element with activity restricted to keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transient transfection and luciferase assay [protocols.io]
- 12. licorbio.com [licorbio.com]
- 13. Poly-L-ornithine-mediated transfection of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of this compound and envelope competence in human keratinocytes by hydrocortisone, retinyl acetate, and growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
The Role of Involucrin in Epidermal Development: A Technical Guide
Executive Summary: The epidermis serves as the primary protective barrier against environmental insults. This function is critically dependent on the process of terminal differentiation, which culminates in the formation of the cornified cell envelope (CE)—a highly resilient structure composed of cross-linked proteins and lipids. Involucrin (IVL) is a key structural protein that plays a foundational role in the assembly of the CE. This document provides a comprehensive technical overview of this compound's molecular profile, its intricate regulatory mechanisms, its function in maintaining epidermal homeostasis, and its altered expression in various skin pathologies. Detailed experimental protocols for its study and visualizations of key pathways are provided to support researchers, scientists, and drug development professionals in this field.
Introduction: this compound and Epidermal Differentiation
The epidermis is a dynamic, stratified epithelium that undergoes constant self-renewal. Keratinocytes, the primary cell type of the epidermis, originate in the basal layer and undergo a programmed journey of terminal differentiation as they move towards the surface. This process involves sequential changes in gene expression, leading to the formation of distinct layers: stratum basale, stratum spinosum, stratum granulosum, and stratum corneum.
This compound is a soluble protein precursor first synthesized in the cytoplasm of keratinocytes in the stratum spinosum.[1] As differentiation proceeds, it is cross-linked to other structural proteins by transglutaminase enzymes in the stratum granulosum, forming an insoluble, highly stable cornified envelope that replaces the plasma membrane of the terminally differentiated corneocytes.[1][2] This envelope is essential for the skin's barrier function.
Molecular Profile of this compound
Gene and Protein Structure
The human this compound protein is encoded by the IVL gene, located within the epidermal differentiation complex (EDC) on chromosome 1q21, a locus containing numerous genes crucial for late-stage epidermal differentiation.[3][4] The protein structure is unique and highly adapted to its function. It consists of a conserved N-terminal region and a large, central segment composed of numerous glutamine-rich tandem repeats.[1][5] These glutamine residues are the primary substrates for transglutaminases, which catalyze the formation of ε-(γ-glutamyl)lysine isopeptide bonds.[6]
Biophysical characterization reveals that this compound is an extended, flexible, rod-shaped molecule, a conformation that makes it an ideal intermolecular cross-bridge.[6] This elongated shape allows a single this compound molecule to form multiple cross-links with other envelope precursors, even those separated by significant distances, providing structural integrity to the CE.[6]
Function in Cornified Envelope (CE) Formation
The assembly of the CE is a hierarchical process, and this compound is considered a key early scaffold protein.[7] It is one of the first proteins, along with envoplakin and periplakin, to be incorporated into the nascent envelope structure.[3][4] Once this initial scaffold is formed, other proteins such as loricrin—which comprises the majority of the CE's mass—are deposited onto it.[8]
Direct evidence confirms that this compound is cross-linked to a wide array of CE components, including itself, loricrin, desmoplakin, elafin, keratins, and members of the small proline-rich (SPR) superfamily.[7] This extensive cross-linking creates the mechanically resilient and chemically resistant barrier essential for skin protection.
Regulation of this compound Expression
The expression of the IVL gene is tightly regulated during keratinocyte differentiation, confined primarily to the suprabasal layers.[9] This precise control is managed by complex interactions between cis-regulatory elements in the gene's promoter and a network of signaling pathways.
Transcriptional Regulation
The human this compound gene promoter contains distinct regulatory regions that control its expression during different stages of differentiation.[9] Two key regions, the distal regulatory region (DRR) and the proximal regulatory region (PRR), contain binding sites for several transcription factors.[10] Activator protein-1 (AP-1) and Sp1 are critical transcription factors that bind to these regions and drive this compound expression.[9][10][11] Calcium is a known inducer of keratinocyte differentiation and stimulates this compound promoter activity through the AP-1 binding sites.[11] Conversely, retinoids can suppress its expression.[11]
Signaling Pathways
Several signaling cascades converge to regulate the activity of these transcription factors. A well-described pathway involves protein kinase C (PKC), Ras, MEKK1, MEK3, and p38δ, which ultimately activates AP-1.[10] More recently, the Akt signaling pathway has also been shown to modulate this compound expression.[12] Cytokines also play a significant role; for instance, Th2 cytokines like IL-4 and IL-13, often implicated in atopic dermatitis, can down-regulate this compound expression, potentially through STAT6-mediated mechanisms.[8][13]
This compound in Epidermal Homeostasis and Disease
Expression in Normal and Diseased Skin
In normal, healthy epidermis, this compound expression is tightly restricted to the differentiating suprabasal layers, with approximately 25% of the living epidermis showing positive labeling.[14][15] Alterations in this expression pattern are a hallmark of many skin disorders, making this compound a valuable biomarker for assessing the state of keratinocyte differentiation.
In hyperproliferative and inflammatory conditions such as psoriasis, this compound expression is often increased and initiated prematurely in lower epidermal layers.[16] Various genetic keratinization disorders also show significantly altered this compound expression, which can be either increased or decreased depending on the specific disease.[14][15] For example, in lamellar ichthyosis, this compound expression is decreased, which may contribute to the defective desquamation process.[1] In scleroderma, this compound protein expression is decreased in cultured keratinocytes, suggesting delayed terminal differentiation.[17][18]
Table 1: this compound Expression in Normal and Pathological Epidermis
| Condition | Percentage of this compound-Labeled Living Epidermis | Reference |
|---|---|---|
| Normal Human Epidermis | 25% | [14][15] |
| Darier's Disease | 49% | [14][15] |
| Flegel's Disease | 56% | [14][15] |
| Erythrokeratoderma Variabilis | 60% | [14][15] |
| Congenital Bullous Ichthyosiform Erythroderma | 58% | [14][15] |
| Ichthyosis Vulgaris | 27% | [14][15] |
| X-linked Ichthyosis | 25% |[14][15] |
Insights from Animal Models
Studies using transgenic mouse models have been instrumental in elucidating the in vivo function of this compound. Mice engineered to be deficient in this compound alone are viable and exhibit no obvious skin abnormalities, suggesting a degree of functional redundancy among CE precursor proteins.[3][19]
However, the importance of the initial protein scaffold becomes clear in mice with combined deficiencies. Mice lacking this compound, envoplakin, and periplakin (triple knockout) are viable but develop significant skin defects, including delayed embryonic barrier formation and postnatal hyperkeratosis (dry, scaly skin) due to impaired desquamation.[3][4][20] These findings confirm that while some redundancy exists, this compound is a critical component of a foundational protein scaffold essential for proper barrier formation and function.
Methodologies for Studying this compound
A multi-faceted approach is required to fully characterize the role of this compound. Key experimental techniques focus on quantifying its gene and protein expression, analyzing its transcriptional regulation, and visualizing its localization within tissues.
Analysis of Gene Expression: Reverse Transcription-Quantitative PCR (RT-qPCR)
This technique is used to measure the amount of this compound mRNA, providing a direct assessment of gene expression levels.
-
Protocol:
-
RNA Isolation: Total RNA is extracted from cultured keratinocytes or skin biopsies using a TRIzol-based reagent or a commercial kit. RNA quality and quantity are assessed via spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
Reverse Transcription (RT): 1-2 µg of total RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with primers specific for the human or mouse IVL gene. A fluorescent dye (e.g., SYBR Green) or a probe-based system is used to detect the amplification of the target sequence in real-time.
-
Data Analysis: this compound mRNA levels are normalized to a stable housekeeping gene (e.g., GAPDH, ACTB). The relative expression is calculated using the comparative Ct (ΔΔCt) method.[21]
-
Analysis of Protein Expression and Localization
Western blotting is used to detect and quantify this compound protein levels in cell or tissue lysates.
-
Protocol:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Total protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: 20-40 µg of protein per lane is separated by size on a polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific to this compound. After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is applied.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.[12][17]
-
These methods are used to visualize the location of this compound within the different layers of the epidermis in tissue sections.
-
Protocol:
-
Tissue Preparation: Skin biopsies are fixed in formalin, embedded in paraffin, and cut into thin sections (4-5 µm).
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and treated with heat or enzymes to unmask the antigen epitopes.
-
Blocking: Non-specific antibody binding is blocked using a serum-based solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against this compound overnight at 4°C.
-
Secondary Antibody & Detection:
-
Counterstaining & Mounting: Nuclei are counterstained (e.g., with hematoxylin (B73222) for IHC or DAPI for IF), and slides are mounted for microscopy.
-
Analysis of Promoter Activity: Luciferase Reporter Assay
This assay measures the transcriptional activity of the this compound promoter in response to various stimuli.
-
Protocol:
-
Construct Generation: A segment of the this compound gene promoter is cloned into a plasmid vector upstream of a reporter gene, typically firefly luciferase.
-
Transfection: The reporter construct is transfected into keratinocytes (e.g., HaCaT cells) along with a control plasmid expressing Renilla luciferase (for normalization).
-
Cell Treatment: After 24 hours, cells are treated with compounds of interest (e.g., cytokines, growth factors, drug candidates).
-
Lysis and Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferase are measured sequentially using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The resulting ratio indicates the relative promoter activity.[12][13]
-
Conclusion and Future Directions
This compound is a fundamental component of the epidermal barrier, serving as an early scaffold for the assembly of the cornified envelope. Its expression is meticulously controlled by a network of signaling pathways and transcription factors that are central to keratinocyte differentiation. Altered this compound expression is a consistent feature in a wide range of skin diseases, highlighting its importance in epidermal homeostasis and its potential as a diagnostic or prognostic biomarker.
For drug development professionals, the signaling pathways that regulate this compound offer promising targets. Modulating these pathways to restore normal this compound expression could be a viable therapeutic strategy for conditions characterized by a defective skin barrier, such as atopic dermatitis or certain forms of ichthyosis. Further research into the specific upstream regulators and the interplay between different signaling cascades will be crucial for developing targeted and effective therapies to enhance skin barrier function and treat debilitating skin disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Mice deficient in this compound, envoplakin, and periplakin have a defective epidermal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. Structure and evolution of the human this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biophysical characterization of this compound reveals a molecule ideally suited to function as an intermolecular cross-bridge of the keratinocyte cornified envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct evidence that this compound is a major early isopeptide cross-linked component of the keratinocyte cornified cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loricrin and this compound expression is down-regulated by Th2 cytokines through STAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human this compound gene contains spatially distinct regulatory elements that regulate expression during early versus late epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of this compound gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of the human this compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydromyrcenol Modulates this compound Expression through the Akt Signaling Pathway [mdpi.com]
- 13. Interleukin-4 Downregulation of this compound Expression in Human Epidermal Keratinocytes Involves Stat6 Sequestration of the Coactivator CREB-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound expression in keratinization disorders of the skin--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Differences in this compound immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes [termedia.pl]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Dihydromyrcenol Modulates this compound Expression through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Involucrin Immunohistochemistry for Skin Biopsies
Introduction
Involucrin is a key protein in the terminal differentiation of keratinocytes, the primary cell type in the epidermis. It is a precursor of the cornified cell envelope, a highly insoluble structure that provides a vital protective barrier to the skin.[1][2][3] Immunohistochemical (IHC) detection of this compound in skin biopsies serves as a valuable tool for researchers and clinicians to assess epidermal differentiation.[2] Alterations in the expression and distribution of this compound are associated with various skin diseases, including psoriasis, ichthyosis, and cutaneous malignancies such as squamous cell carcinoma.[1][4][5][6][7]
In normal skin, this compound expression is typically restricted to the upper spinous and granular layers of the epidermis, reflecting the terminal differentiation of keratinocytes.[8][9] In contrast, pathological conditions can lead to aberrant this compound expression patterns. For instance, in psoriasis, this compound may be prematurely expressed in the lower suprabasal layers.[2][10] In squamous cell carcinomas, the staining pattern can be patchy and disorganized, correlating with the degree of tumor differentiation.[1][4][11] Therefore, IHC for this compound is a critical application for studying skin physiology and pathology.
These application notes provide a detailed protocol for performing this compound immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) skin biopsies.
Experimental Protocols
Principle of the Method
This protocol employs an indirect immunoperoxidase method. A primary antibody specifically binds to the this compound protein in the tissue. A secondary antibody, conjugated to an enzyme (horseradish peroxidase), then binds to the primary antibody. Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of the antigen, allowing for visualization under a light microscope.
Materials and Reagents
-
FFPE skin biopsy sections (4-5 µm thick) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody: Mouse or Rabbit anti-Involucrin antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse/Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Detailed Protocol
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (or substitute) for 2 x 5 minutes to remove paraffin.
- Transfer slides through a graded series of ethanol:
- 100% Ethanol for 2 x 3 minutes.
- 95% Ethanol for 2 x 3 minutes.
- 70% Ethanol for 2 x 3 minutes.
- Rinse slides in running tap water for 5 minutes.
- Wash with deionized water for 2 x 2 minutes.
2. Antigen Retrieval:
- Preheat antigen retrieval solution (e.g., Citrate Buffer, pH 6.0) to 95-100°C in a water bath, steamer, or pressure cooker.[14]
- Immerse slides in the preheated solution and incubate for 20-30 minutes.
- Allow slides to cool down in the buffer for at least 20 minutes at room temperature.
- Rinse slides with deionized water and then with PBS.
- Incubate sections with a protease solution (e.g., Trypsin or Proteinase K) at 37°C for a predetermined optimal time (usually 5-15 minutes).
- Stop the enzymatic reaction by rinsing thoroughly with PBS.
3. Peroxidase Blocking:
- Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
- Rinse with PBS for 2 x 5 minutes.
4. Blocking:
- Incubate slides with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
- Dilute the primary anti-involucrin antibody to its optimal concentration in the blocking buffer.
- Incubate the slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
6. Secondary Antibody Incubation:
- Rinse slides with PBS for 3 x 5 minutes.
- Incubate slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature in a humidified chamber.
7. Detection:
- Rinse slides with PBS for 3 x 5 minutes.
- Prepare the DAB chromogen solution according to the manufacturer's instructions.
- Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
- Stop the reaction by rinsing the slides with deionized water.
8. Counterstaining:
- Counterstain the slides with hematoxylin for 30-60 seconds to visualize cell nuclei.
- "Blue" the hematoxylin by rinsing in running tap water.
9. Dehydration and Mounting:
- Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
- Clear the slides in xylene (or substitute).
- Apply a coverslip using a permanent mounting medium.
10. Visualization:
- Examine the slides under a light microscope. This compound staining will appear as a brown precipitate in the cytoplasm of keratinocytes.
Data Presentation
Table 1: Recommended Antibody Dilutions and Incubation Parameters
| Parameter | Recommendation | Source(s) |
| Primary Antibody Dilution | 1:100 - 1:1000 | [3][8][15][16] |
| Primary Antibody Incubation | 1-2 hours at Room Temperature or Overnight at 4°C | [16] |
| Secondary Antibody Dilution | According to manufacturer's instructions | [8] |
| Secondary Antibody Incubation | 30-60 minutes at Room Temperature | [8][16] |
Table 2: Antigen Retrieval Buffers and Conditions
| Buffer | pH | Method | Temperature | Duration | Source(s) |
| Citrate Buffer | 6.0 | HIER | 95-100°C | 20-30 minutes | [14] |
| Tris-EDTA Buffer | 9.0 | HIER | 95-100°C | 20-30 minutes | [14] |
| Trypsin/Proteinase K | N/A | PIER | 37°C | 5-15 minutes | [15] |
Visualization
Caption: Workflow for this compound Immunohistochemistry.
Caption: Role of this compound in Keratinocyte Differentiation.
References
- 1. This compound in squamous and basal cell carcinomas of the skin: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the differential diagnosis between linear psoriasis and inflammatory linear verrucous epidermal nevus: a report of one case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Changes of cytokeratin and this compound expression in squamous cell carcinomas of the skin during progression to malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulation of this compound in psoriatic lesions following therapy with propylthiouracil, an anti-thyroid thioureylene: immunohistochemistry and gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical differentiation of keratins and this compound between palmar psoriasis, chronic hand eczema and hyperkeratotic hand eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in this compound immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 15. novusbio.com [novusbio.com]
- 16. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Western Blot Analysis of Involucrin in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Involucrin is a key protein in the terminal differentiation of keratinocytes, serving as a precursor to the cornified envelope of the epidermis.[1][2] Its expression is a critical marker for assessing epidermal differentiation and the effects of various stimuli, including drug candidates, on skin biology.[3][4] Western blotting is a powerful and widely used technique to detect and quantify this compound levels in cell lysates, providing valuable insights into cellular differentiation processes.[5][6] This document provides a detailed protocol for the Western blot analysis of this compound in cell lysates, guidance on data interpretation, and an overview of the key signaling pathways regulating its expression.
Principle of the Method
Western blotting involves several key stages to identify a specific protein within a complex mixture.[6] First, proteins from cell lysates are separated based on their molecular weight via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7] The separated proteins are then transferred from the gel to a solid membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF).[6] This membrane is then "probed" with a primary antibody that specifically binds to the target protein, in this case, this compound. A secondary antibody, which is conjugated to an enzyme or fluorophore and recognizes the primary antibody, is then added.[6] Finally, the signal from the secondary antibody is detected, allowing for the visualization and quantification of the this compound protein.[8][9]
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot analysis of this compound in cell lysates.
Part 1: Cell Lysate Preparation
Proper sample preparation is crucial for obtaining reliable and reproducible results.[7] This protocol is designed for adherent cell cultures.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge tubes, pre-cooled
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[10][11]
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 0.5 mL for a 60 mm dish).[10]
-
Using a cold plastic cell scraper, scrape the adherent cells off the dish.
-
Gently transfer the cell suspension into a pre-cooled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at approximately 12,000 x g for 20 minutes at 4°C to pellet the cell debris.[10][12]
-
Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-cooled microcentrifuge tube.[10]
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.[7] This is essential for equal loading of protein in each lane of the gel.[13]
Part 2: SDS-PAGE and Protein Transfer
Reagents and Equipment:
-
Polyacrylamide gels (the percentage will depend on the molecular weight of this compound, which is approximately 68 kDa, so a 10% gel is suitable)[8]
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Wet or semi-dry transfer system
Procedure:
-
Prepare protein samples for loading by mixing the cell lysate with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[14]
-
Load equal amounts of protein (typically 10-50 µg per lane) into the wells of the polyacrylamide gel. Also, load a protein molecular weight marker in one lane.[9]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[15]
-
Following electrophoresis, transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5][6] Ensure the membrane is activated with methanol (B129727) if using PVDF.[8]
Part 3: Immunodetection
Reagents and Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody specific for this compound
-
HRP-conjugated secondary antibody
-
Wash buffer (TBST)
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system (e-g., chemiluminescence imager or X-ray film)
Procedure:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary anti-involucrin antibody diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. This incubation is typically performed overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with wash buffer to remove unbound primary antibody.[8]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]
-
Wash the membrane again three times for 10 minutes each with wash buffer.[8]
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[9]
-
Detect the signal using a chemiluminescence imager or by exposing the membrane to X-ray film.[9]
Data Presentation and Analysis
Quantitative analysis of Western blot data allows for the comparison of this compound expression levels between different samples.[13][16] Densitometry software is used to measure the intensity of the bands corresponding to this compound.[17] To ensure accurate quantification, it is crucial to normalize the this compound signal to a loading control, such as GAPDH or β-actin, which should be expressed at a constant level across all samples.[13][17]
The following table provides a template for summarizing the quantitative data from a Western blot experiment analyzing the effect of two different compounds on this compound expression.
| Treatment Group | This compound Band Intensity (Arbitrary Units) | Loading Control (e.g., GAPDH) Band Intensity (Arbitrary Units) | Normalized this compound Expression (this compound/Loading Control) | Fold Change vs. Control |
| Control (Vehicle) | 1.0 | |||
| Compound A | ||||
| Compound B |
This table should be populated with the mean values and standard deviations from multiple independent experiments.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the major steps involved in the Western blot analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of this compound in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 7. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 8. bosterbio.com [bosterbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bosterbio.com [bosterbio.com]
- 12. origene.com [origene.com]
- 13. Guide to western blot quantification | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 16. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
Quantitative Analysis of Human Involucrin (IVL) mRNA Expression Using SYBR Green-Based qPCR
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Involucrin (IVL) is a key protein component of the cornified envelope in terminally differentiated keratinocytes, playing a crucial role in the formation of an intact skin barrier. The expression of this compound is tightly regulated during epidermal differentiation and can be altered in various skin diseases and in response to therapeutic agents. Accurate and reliable quantification of human this compound mRNA is therefore essential for research in dermatology, cosmetology, and drug development. This document provides a detailed protocol for the quantitative analysis of human this compound mRNA expression using a SYBR Green-based quantitative polymerase chain reaction (qPCR) assay.
Data Presentation
The following tables provide a framework for the systematic recording and analysis of qPCR data for determining the relative expression of human this compound mRNA.
Table 1: qPCR Primer Specifications
| Target Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) | Reference |
| Human this compound (IVL) | GGTCCAAGACATTCAACCAGCC | TCTGGACACTGCGGGTGGTTAT | 119 | OriGene (HP208665) |
| Human GAPDH | AGGTCGGAGTCAACGGATTTG | GACAAGCTTCCCGTTCTCAG | 95 | PrimerBank (ID: 37849553a1) |
| Human ACTB | AGAGCTACGAGCTGCCTGAC | AGCACTGTGTTGGCGTACAG | 113 | PrimerBank (ID: 7666203a1) |
| Human RPS26 | GCGATTCCTGACTACTTTGCTGTG | GGACATTTCTGAAGCGAGCGTC | 108 | PrimerBank (ID: 15359112a1) |
Table 2: Raw Quantification Cycle (Cq) Values
| Sample ID | Replicate | Cq (IVL) | Cq (Housekeeping Gene) |
| Control 1 | 1 | ||
| 2 | |||
| 3 | |||
| Treatment 1 | 1 | ||
| 2 | |||
| 3 | |||
| ... | ... |
Table 3: Relative Quantification Data Analysis (ΔΔCq Method)
| Sample ID | Avg. Cq (IVL) | Avg. Cq (HKG) | ΔCq (Cq IVL - Cq HKG) | Avg. ΔCq (Control) | ΔΔCq (ΔCq Sample - Avg. ΔCq Control) | Fold Change (2^-ΔΔCq) |
| Control 1 | 0 | 1 | ||||
| Treatment 1 | ||||||
| ... |
Signaling Pathways Regulating this compound Expression
The expression of this compound in keratinocytes is regulated by a complex network of signaling pathways. Key pathways include the MAPK/ERK and PI3K/Akt pathways, which are often initiated by growth factors and cytokines. These pathways converge on transcription factors that bind to the this compound promoter, driving its expression and promoting keratinocyte differentiation.
Caption: Signaling pathways regulating this compound gene expression in keratinocytes.
Experimental Protocols
A generalized workflow for the quantification of human this compound mRNA is depicted below. This is followed by detailed step-by-step protocols for each major stage of the process.
Caption: Experimental workflow for qPCR analysis of this compound mRNA.
Protocol 1: Total RNA Extraction from Cultured Human Keratinocytes
This protocol is based on the use of a TRIzol-like reagent for the isolation of total RNA.
Materials:
-
Cultured human keratinocytes
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol reagent (or equivalent)
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (1.5 mL, RNase-free)
-
Micropipettes and RNase-free filter tips
-
Refrigerated microcentrifuge
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium from the keratinocytes.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of TRIzol reagent per 10 cm² of culture plate area directly to the cells.
-
Lyse the cells by pipetting the TRIzol reagent several times over the cell monolayer.
-
-
Phase Separation:
-
Transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent initially used.
-
Mix by inverting the tube gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
-
-
RNA Wash:
-
Carefully decant the supernatant.
-
Wash the RNA pellet by adding 1 mL of 75% ethanol.
-
Vortex briefly to dislodge the pellet.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Carefully decant the ethanol.
-
Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by agarose (B213101) gel electrophoresis if necessary.
-
Protocol 2: Reverse Transcription (cDNA Synthesis)
This protocol utilizes M-MLV reverse transcriptase and random hexamer primers.
Materials:
-
Total RNA (1 µg)
-
Random hexamer primers
-
dNTP mix (10 mM)
-
M-MLV Reverse Transcriptase (200 U/µL)
-
5X Reaction Buffer for M-MLV RT
-
RNase inhibitor (40 U/µL)
-
RNase-free water
-
PCR tubes or plate
-
Thermal cycler
Procedure:
-
RNA/Primer Annealing:
-
In a PCR tube on ice, combine the following:
-
Total RNA: 1 µg
-
Random hexamers: 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate at 65°C for 5 minutes, then immediately place on ice for at least 1 minute.
-
-
Reverse Transcription Reaction Assembly:
-
To the annealed RNA/primer mix, add the following on ice:
-
5X Reaction Buffer: 4 µL
-
RNase inhibitor: 1 µL
-
M-MLV Reverse Transcriptase: 1 µL
-
RNase-free water: 1 µL
-
-
The final reaction volume is 20 µL.
-
-
Incubation:
-
Mix gently and centrifuge briefly.
-
Place the reaction in a thermal cycler and run the following program:
-
25°C for 10 minutes (for random hexamer annealing)
-
37°C for 50 minutes (for cDNA synthesis)
-
70°C for 15 minutes (to inactivate the enzyme)
-
-
-
Storage:
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
-
Protocol 3: SYBR Green qPCR
This protocol provides a general framework for SYBR Green-based qPCR.
Materials:
-
cDNA template (from Protocol 2)
-
Forward and reverse primers for IVL and housekeeping gene(s) (10 µM stock)
-
2X SYBR Green qPCR Master Mix
-
RNase-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Procedure:
-
Reaction Setup:
-
Thaw all reagents on ice. Mix and centrifuge briefly before use.
-
Prepare a master mix for each primer set to ensure consistency across reactions. For a single 20 µL reaction, combine the following:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.4 µL
-
Reverse Primer (10 µM): 0.4 µL
-
RNase-free water: 7.2 µL
-
-
Aliquot 18 µL of the master mix into each well of a qPCR plate.
-
Add 2 µL of cDNA template to each well.
-
Include no-template controls (NTC) for each primer set by adding 2 µL of RNase-free water instead of cDNA.
-
-
qPCR Cycling:
-
Seal the qPCR plate, mix gently, and centrifuge briefly.
-
Place the plate in the real-time PCR instrument and run the following cycling program:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis according to the instrument's instructions to verify the specificity of the amplified product.
-
-
Protocol 4: Data Analysis
The relative quantification of this compound mRNA expression can be calculated using the ΔΔCq (delta-delta Cq) method.
Procedure:
-
Data Collection:
-
Obtain the raw Cq values for both the target gene (IVL) and the chosen housekeeping gene for all samples from the qPCR instrument software.
-
-
Normalization to Housekeeping Gene (ΔCq):
-
For each sample, calculate the ΔCq by subtracting the average Cq of the housekeeping gene from the average Cq of the IVL gene:
-
ΔCq = Cq(IVL) - Cq(Housekeeping Gene)
-
-
-
Normalization to Control Group (ΔΔCq):
-
Calculate the average ΔCq for the control group.
-
For each sample (including the controls), calculate the ΔΔCq by subtracting the average ΔCq of the control group from the ΔCq of the sample:
-
ΔΔCq = ΔCq(Sample) - Average ΔCq(Control)
-
-
-
Calculate Fold Change:
-
The fold change in gene expression relative to the control group is calculated as 2-ΔΔCq. A value of 1 represents no change, a value greater than 1 indicates upregulation, and a value less than 1 indicates downregulation.
-
Application Notes and Protocols for Immunofluorescence Staining of Involucrin in Cultured Keratinocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Involucrin is a key protein precursor of the cornified envelope in keratinocytes and serves as a critical marker for terminal differentiation.[1][2][3] Its expression is tightly regulated and increases as keratinocytes transition from the basal proliferative layer to the suprabasal, differentiated layers.[3] Immunofluorescence staining of this compound is a widely used technique to visualize and quantify the differentiation status of cultured keratinocytes in response to various stimuli, such as changes in extracellular calcium concentration.[2][4] This document provides detailed protocols for the culture and differentiation of human keratinocytes, followed by immunofluorescence staining for this compound, data interpretation, and troubleshooting.
Recommended Antibody
For robust and specific detection of this compound in immunofluorescence applications, the monoclonal antibody clone SY5 is highly recommended.[5] This antibody has been extensively validated for immunofluorescence, immunohistochemistry, and western blotting, demonstrating strong and consistent cytoplasmic staining of this compound in suprabasal keratinocytes.[5]
| Property | Specification |
| Antibody Name | This compound Monoclonal Antibody (SY5) |
| Host Species | Mouse |
| Isotype | IgG1, kappa |
| Reactivity | Human, Non-human primate, Canine, Porcine |
| Applications | Immunofluorescence (IF), Immunohistochemistry (IHC), Western Blot (WB) |
| Cellular Localization | Cytoplasm |
| Supplier Examples | Thermo Fisher Scientific (Cat# MA5-11803), Sigma-Aldrich (Cat# I9018) |
Experimental Protocols
Part 1: Culture and Differentiation of Human Keratinocytes
This protocol describes the culture of primary human keratinocytes and the induction of differentiation by modulating extracellular calcium levels.
Materials:
-
Primary Human Epidermal Keratinocytes (HEK)
-
Keratinocyte Serum-Free Growth Medium (low calcium, e.g., KSFM)
-
Calcium Chloride (CaCl₂) solution, sterile
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin/EDTA solution
-
Cell culture flasks or plates
-
Chambered culture slides or coverslips
Protocol:
-
Cell Seeding:
-
Thaw cryopreserved primary human keratinocytes according to the supplier's instructions.
-
Seed the keratinocytes onto culture flasks or plates coated with an appropriate extracellular matrix (e.g., collagen) at a density of 5,000-7,500 cells/cm².
-
Culture the cells in a low calcium Keratinocyte Serum-Free Growth Medium at 37°C in a humidified atmosphere with 5% CO₂. This maintains the keratinocytes in a proliferative, undifferentiated state.[3]
-
-
Induction of Differentiation:
-
When the cells reach 60-80% confluency, aspirate the low calcium medium.
-
To induce differentiation, switch to a high calcium medium. This can be achieved by adding sterile CaCl₂ to the basal medium to a final concentration of 1.2 mM to 1.8 mM.[2][4]
-
Culture the cells in the high calcium medium for 24 to 72 hours. The duration can be optimized depending on the desired level of differentiation.
-
For immunofluorescence staining, it is recommended to culture the cells on sterile glass coverslips or in chambered culture slides.
-
Part 2: Immunofluorescence Staining of this compound
This protocol outlines the steps for fixing, permeabilizing, and staining cultured keratinocytes for this compound.
Materials:
-
Chambered slides with cultured keratinocytes
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody: Mouse Anti-Involucrin (Clone: SY5)
-
Secondary Antibody: Fluorophore-conjugated Goat Anti-Mouse IgG (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Protocol:
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-involucrin antibody (SY5 clone) in Blocking Buffer according to the manufacturer's recommended concentration.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Capture images for analysis.
-
Data Presentation
Quantitative Analysis of this compound Expression
The percentage of this compound-positive cells can be quantified to assess the level of keratinocyte differentiation under different experimental conditions.
| Culture Condition | This compound-Positive Cells (%) | Reference |
| Low Ca²⁺ (0.1 mM) | 7.2% | [2][4] |
| High Ca²⁺ (1.8 mM) | 18.1% | [2][4] |
| High Ca²⁺ (1.8 mM) + 10% FBS | 37.0% | [2][4] |
Note: These values are examples and may vary depending on the specific primary cell line, passage number, and culture conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound immunofluorescence staining.
Calcium-Induced Keratinocyte Differentiation Signaling Pathway
Caption: Calcium signaling pathway in keratinocyte differentiation.
Expected Results and Interpretation
-
Undifferentiated Keratinocytes (Low Calcium): In low calcium conditions, a low percentage of cells will show weak, diffuse cytoplasmic staining for this compound. The majority of cells should be negative.
-
Differentiated Keratinocytes (High Calcium): Upon stimulation with high calcium, a significant increase in the number of this compound-positive cells is expected.[2][4] The staining will be more intense and localized to the cytoplasm of the larger, more flattened differentiated cells. In stratified cultures, this compound expression will be prominent in the suprabasal layers.[3]
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient primary antibody | Increase antibody concentration or incubation time. |
| Incompatible primary/secondary antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| Over-fixation of cells | Reduce fixation time or use a different fixation method. Consider antigen retrieval. | |
| High Background | Primary or secondary antibody concentration too high | Titrate antibodies to determine the optimal concentration. |
| Insufficient blocking | Increase blocking time or try a different blocking agent. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Staining | Secondary antibody cross-reactivity | Run a secondary antibody-only control. Consider using a pre-adsorbed secondary antibody. |
| Cell autofluorescence | Image an unstained control sample. Use an antifade mounting medium with an autofluorescence quencher if necessary. |
References
- 1. imrpress.com [imrpress.com]
- 2. A new method for quantifying keratinocyte differentiation using immunofluorescent staining of this compound and cytofluorography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. mdpi.com [mdpi.com]
Application Note: Involucrin Promoter Activity Assay Using a Dual-Luciferase® Reporter System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Involucrin (IVL) is a key protein component of the cornified envelope in terminally differentiating keratinocytes and serves as a critical marker for epidermal differentiation.[1][2] The regulation of this compound gene expression is a complex process governed by a variety of signaling pathways and transcription factors.[3] Dysregulation of this compound expression is implicated in various skin disorders, including psoriasis and scleroderma, as well as in skin aging.[2][4][5] Consequently, the human this compound promoter is a valuable target for screening compounds that may modulate keratinocyte differentiation for therapeutic or cosmetic purposes.
This application note provides a detailed protocol for quantifying the transcriptional activity of the human this compound promoter in response to test compounds using a dual-luciferase reporter assay. This assay offers a sensitive and quantitative method to study gene expression at the transcriptional level.[6][7] The protocol describes the use of a firefly luciferase reporter gene under the control of the this compound promoter and a co-transfected Renilla luciferase vector for normalization of results.
Principle of the Assay
The this compound promoter luciferase reporter assay is a well-established method to study the cis-regulatory elements and trans-acting factors that control the expression of the this compound gene.[8][9] The core of this system is a plasmid vector where the promoter region of the human this compound gene is cloned upstream of the firefly luciferase gene.[10] When this construct is introduced into a suitable cell line, such as human keratinocytes (e.g., HaCaT), the expression of luciferase is driven by the this compound promoter. The activity of the promoter can be quantified by measuring the light produced upon the addition of the luciferase substrate, luciferin.[6][7]
To account for variability in transfection efficiency and cell number, a second plasmid containing the Renilla luciferase gene under the control of a constitutive promoter is co-transfected. The firefly luciferase signal is then normalized to the Renilla luciferase signal, providing a more accurate measure of this compound promoter-specific activity.[11]
Key Signaling Pathways Regulating this compound Promoter Activity
The expression of this compound is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for interpreting the results of promoter activity assays. Several key transcription factor binding sites, including those for Activator Protein-1 (AP-1) and Specificity Protein 1 (Sp1), are present in the this compound promoter and are critical for its activity.[3][12]
Key regulatory pathways include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including the ERK1/2 pathway, play a positive role in regulating this compound expression in response to various stimuli.[2][3]
-
Akt Signaling Pathway: The Akt pathway has been shown to be involved in modulating this compound expression.[13]
-
Protein Kinase C (PKC) Signaling: Specific isoforms of PKC are known to be involved in keratinocyte differentiation and can influence this compound promoter activity.
-
Calcium Signaling: Increased extracellular calcium is a potent inducer of keratinocyte differentiation and subsequently increases this compound expression, often acting through PKC and AP-1.[3]
-
Retinoic Acid (RA) Signaling: Retinoids are known to modulate keratinocyte differentiation and can suppress this compound promoter activity, potentially through interactions with the AP-1 complex.[1][3]
-
Cytokine Signaling: Various cytokines, such as interleukins (ILs), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), can up-regulate this compound expression.[2][4]
Below is a diagram illustrating some of the key signaling pathways that converge on the this compound promoter.
Experimental Workflow
The experimental workflow for the this compound promoter luciferase assay can be summarized in the following steps:
Detailed Experimental Protocol
Materials and Reagents:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound promoter-luciferase reporter plasmid (pIVL-Luc)
-
Renilla luciferase control plasmid (pRL-TK or similar)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM® I Reduced Serum Medium
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
Day 1: Cell Seeding
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
Day 2: Co-transfection
-
For each well, prepare the DNA-lipid complex in two separate tubes:
-
Tube A (DNA): Dilute 100 ng of pIVL-Luc and 10 ng of pRL-TK in 5 µL of Opti-MEM®.
-
Tube B (Lipid): Dilute 0.3 µL of transfection reagent in 5 µL of Opti-MEM®.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add 10 µL of the DNA-lipid complex to each well containing cells and 100 µL of medium.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
Day 3: Treatment with Test Compounds
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Carefully remove the medium from each well.
-
Add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells.
-
Incubate for another 24 hours.
Day 4: Dual-Luciferase® Assay
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Following the firefly luciferase measurement, inject 100 µL of Stop & Glo® Reagent to quench the firefly signal and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
Data Presentation and Analysis
The activity of the this compound promoter is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency. The results are often presented as fold change relative to the vehicle-treated control.
Calculation:
-
Relative Luciferase Activity (RLU): RLU = (Firefly Luciferase Reading) / (Renilla Luciferase Reading)
-
Fold Change: Fold Change = (RLU of treated sample) / (RLU of vehicle control)
Table 1: Example of this compound Promoter Activity Data
| Treatment Group | Concentration | Mean Firefly RLU (± SD) | Mean Renilla RLU (± SD) | Normalized Ratio (Firefly/Renilla) | Fold Change vs. Vehicle |
| Vehicle Control | - | 15,842 (± 1,234) | 7,921 (± 617) | 2.00 | 1.00 |
| Positive Control (e.g., Calcium Chloride) | 1.5 mM | 64,128 (± 5,130) | 8,016 (± 641) | 8.00 | 4.00 |
| Test Compound A | 1 µM | 23,763 (± 1,901) | 7,921 (± 634) | 3.00 | 1.50 |
| Test Compound A | 10 µM | 47,526 (± 3,802) | 7,921 (± 634) | 6.00 | 3.00 |
| Test Compound B | 1 µM | 11,882 (± 951) | 7,921 (± 634) | 1.50 | 0.75 |
| Test Compound B | 10 µM | 7,921 (± 634) | 7,921 (± 634) | 1.00 | 0.50 |
Troubleshooting
-
Low Luciferase Signal:
-
Optimize cell number and transfection conditions.
-
Ensure the promoter construct is intact and sequence-verified.
-
Check the activity of the luciferase assay reagents.
-
-
High Variability between Replicates:
-
Ensure accurate and consistent pipetting.
-
Check for uniform cell seeding.
-
Increase the number of replicates.
-
-
High Background Signal:
-
Use appropriate controls (e.g., promoterless luciferase vector).
-
Ensure complete cell lysis.
-
Conclusion
The this compound promoter luciferase reporter assay is a robust and sensitive method for screening compounds that modulate keratinocyte differentiation. By following the detailed protocol and data analysis guidelines presented in this application note, researchers can obtain reliable and reproducible data to advance their studies in dermatology, cosmetology, and drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Regulation of this compound in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the human this compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes [termedia.pl]
- 6. bitesizebio.com [bitesizebio.com]
- 7. goldbio.com [goldbio.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Characterization of the human this compound promoter using a transient beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Promoter Deletion Analysis Using a Dual-Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 12. The human this compound gene contains spatially distinct regulatory elements that regulate expression during early versus late epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Involucrin Protein Extraction from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Involucrin is a key protein precursor of the cornified cell envelope in terminally differentiating keratinocytes of stratified squamous epithelia. Its expression and cross-linking are critical for the formation of a functional epidermal barrier. The extraction and purification of this compound are essential for studying its role in skin biology, identifying potential drug targets for skin disorders, and developing novel therapeutic strategies. This document provides detailed application notes and protocols for three primary methods of this compound protein extraction from tissues and cultured cells: Sequential Extraction of Cornified Envelopes, Immunoprecipitation, and Density Gradient Centrifugation.
Data Presentation
| Extraction Method | Principle | Expected Yield | Expected Purity | Primary Application |
| Sequential Extraction of Cornified Envelopes | Solubilization of cellular components, leaving behind the highly insoluble, cross-linked cornified envelopes which are enriched in this compound. | High (for cross-linked form) | Moderate to High | Study of the insoluble, cross-linked form of this compound within the cornified envelope. |
| Immunoprecipitation | Highly specific capture of soluble this compound from cell lysates using an anti-involucrin antibody. | Low to Moderate | Very High | Isolation of pure, soluble this compound for downstream applications like Western blotting and mass spectrometry. |
| Density Gradient Centrifugation | Separation of keratinocyte subpopulations based on their buoyant density, which correlates with their differentiation state and this compound content. | Variable | Low (separates cells, not pure protein) | Enrichment of cell populations with high this compound content for subsequent protein extraction. |
Experimental Protocols
Method 1: Sequential Extraction of Cornified Envelopes for Insoluble this compound
This method is designed to isolate the highly cross-linked and insoluble cornified envelopes, of which this compound is a major component.[1]
Workflow for Sequential Extraction of Cornified Envelopes
References
Involucrin Antibody Selection and Validation: A Guide for Researchers
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction to Involucrin
This compound (IVL) is a key protein in the terminal differentiation of keratinocytes, the primary cell type in the epidermis.[1][2] It is a soluble precursor protein that becomes cross-linked to other proteins, such as loricrin, by transglutaminases to form the cornified cell envelope (CCE).[3] This envelope provides a crucial protective barrier for the skin against environmental insults and mechanical stress. The expression of this compound is tightly regulated and serves as a well-established marker for the early stages of keratinocyte terminal differentiation.[1][4] In normal skin, this compound is primarily found in the suprabasal layers, specifically the stratum spinosum and stratum granulosum.[2][3][5] Its expression can be modulated by various factors, including calcium levels and a complex network of signaling pathways.[1]
The Role of this compound in Research and Drug Development
Given its specific expression pattern during epidermal differentiation, this compound is a valuable biomarker in dermatological research and drug development. Altered this compound expression is associated with various skin conditions, including psoriasis and scleroderma, as well as in the context of skin cancer.[2][4][6] Therefore, the accurate detection and quantification of this compound using specific antibodies are essential for studying skin biology, disease pathogenesis, and the efficacy of therapeutic interventions.
Selecting the Right this compound Antibody
The selection of a suitable this compound antibody is critical for generating reliable and reproducible data. A variety of monoclonal and polyclonal antibodies are commercially available, each with its own set of characteristics and validated applications. The following table summarizes key information for a selection of commercially available this compound antibodies to aid in the selection process.
Table 1: Commercially Available this compound Antibodies
| Supplier | Catalog Number | Antibody Name/Clone | Host Species | Clonality | Validated Applications |
| Abcam | ab53112 | Anti-Involucrin antibody | Rabbit | Polyclonal | WB, IHC-P, ICC/IF, ELISA |
| Abcam | ab68 | Anti-Involucrin antibody [SY5] | Mouse | Monoclonal | IHC-P, ICC/IF, Flow Cytometry |
| Thermo Fisher Scientific | MA5-11803 | This compound Monoclonal Antibody (SY5) | Mouse | Monoclonal | WB, IHC (P), ELISA, IP |
| Boster Bio | MA1053 | Anti-Involucrin Ivl Antibody (Monoclonal, SY5) | Mouse | Monoclonal | IHC, ICC, WB |
| Novus Biologicals | NB100-2727 | This compound Antibody (SY5) | Mouse | Monoclonal | WB, IHC, ICC/IF, Flow Cytometry, IP |
| Proteintech | 55328-1-AP | This compound antibody | Rabbit | Polyclonal | WB, IHC, IF |
| Proteintech | 28462-1-AP | This compound antibody | Rabbit | Polyclonal | WB, IHC, IF |
| Santa Cruz Biotechnology | sc-21748 | This compound Antibody (SY5) | Mouse | Monoclonal | WB, IP, IF, IHC(P) |
Antibody Validation Workflow
Prior to initiating experiments, it is imperative to validate the performance of the selected this compound antibody in your specific experimental setup. This ensures specificity, sensitivity, and reproducibility of your results.
This compound Signaling Pathways in Keratinocyte Differentiation
The expression of this compound is regulated by a complex interplay of signaling pathways that control keratinocyte differentiation. Key pathways include the Akt, ERK1/2, and GSK-3β signaling cascades, which can be influenced by various extracellular signals such as growth factors and inflammatory cytokines.
Experimental Protocols
Here are detailed protocols for the most common applications using this compound antibodies. Note that these are starting points and may require optimization for your specific samples and experimental conditions.
Western Blotting Protocol
This protocol is for the detection of this compound in whole-cell lysates.
1. Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Positive control lysates include A431, HaCaT, and T-47D cells.[7]
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane. The expected molecular weight of this compound is approximately 68 kDa, but it can run higher (up to 120 kDa) due to post-translational modifications.[7][8]
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections
This protocol is for staining this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Perform heat-mediated antigen retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[8][9] Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow sections to cool to room temperature.
-
Wash with PBS.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with 5-10% normal goat or donkey serum in PBS for 1 hour.[7]
-
Incubate with the primary this compound antibody (e.g., 1:100 to 1:1000 dilution) overnight at 4°C in a humidified chamber.[8]
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS.
4. Visualization and Counterstaining:
-
Develop the signal with a DAB substrate kit.
-
Wash with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the coverslip.
Immunofluorescence (IF) / Immunocytochemistry (ICC) Protocol
This protocol is for visualizing this compound in cultured cells or tissue sections.
1. Sample Preparation:
-
For Cultured Cells (ICC):
- Grow cells on coverslips.
- Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
- Wash with PBS.
-
For Tissue Sections (IF):
- Use either FFPE sections (follow deparaffinization, rehydration, and antigen retrieval steps from the IHC protocol) or frozen sections.
2. Permeabilization and Blocking:
-
Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with 5-10% normal goat or donkey serum in PBS containing 1% BSA for 1 hour.
3. Antibody Incubation:
-
Incubate with the primary this compound antibody (e.g., 1 µg/ml or a 1:50 to 1:200 dilution) overnight at 4°C.[9]
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature, protected from light.
-
Wash with PBS.
4. Mounting and Imaging:
-
Mount coverslips with a mounting medium containing DAPI to counterstain nuclei.
-
Seal the coverslips.
-
Image using a fluorescence or confocal microscope.
References
- 1. This compound and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of this compound in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes [termedia.pl]
- 6. This compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. This compound antibody (28462-1-AP) | Proteintech [ptglab.com]
- 9. This compound antibody (55328-1-AP) | Proteintech [ptglab.com]
Application Notes & Protocols: Generation of Involucrin Knockout Mouse Models Using CRISPR/Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Involucrin (IVL) is a critical structural protein involved in the terminal differentiation of keratinocytes and the formation of the cornified envelope, a key component of the skin's barrier function.[1] It is synthesized in the suprabasal layers of stratified squamous epithelia and acts as a scaffold, becoming cross-linked to other proteins by transglutaminases to form a resilient, insoluble envelope.[1][2] Creating this compound knockout (KO) mouse models using the CRISPR/Cas9 system provides a powerful tool to investigate the specific role of this compound in epidermal barrier formation, study compensatory mechanisms in the skin, and explore its involvement in skin diseases.
The CRISPR/Cas9 system allows for precise and efficient gene editing directly in mouse zygotes, significantly accelerating the generation of knockout models compared to traditional methods.[3] This document provides a detailed guide for researchers on the design, creation, and validation of this compound knockout mice.
This compound in Keratinocyte Differentiation
This compound is a marker for an early stage of keratinocyte terminal differentiation.[2] As basal keratinocytes migrate towards the skin surface, they differentiate, and this compound synthesis begins in the spinous layer (stratum spinosum).[1] In the granular layer (stratum granulosum), the transglutaminase 1 enzyme cross-links this compound with other proteins like loricrin and lipids, forming the cornified envelope.[1][4] This process is essential for creating the outermost, protective layer of the epidermis, the stratum corneum. While the absence of this compound alone does not cause a major skin phenotype in mice, likely due to functional redundancy with other proteins, its absence in combination with other scaffold proteins like envoplakin and periplakin leads to a severely defective epidermal barrier.[4][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 4. Mice deficient in this compound, envoplakin, and periplakin have a defective epidermal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Techniques for Studying Involucrin Cross-Linking In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Involucrin is a key structural protein that serves as a scaffold for the formation of the cornified envelope in terminally differentiating keratinocytes. This process, crucial for the skin's barrier function, involves the covalent cross-linking of this compound and other proteins, a reaction catalyzed by calcium-dependent transglutaminases (TGases).[1] Studying the mechanisms of this compound cross-linking in vitro is essential for understanding skin biology, investigating dermatological diseases, and for the development of novel therapeutic agents.
These application notes provide detailed protocols for various in vitro methods to study this compound cross-linking, including enzymatic assays using transglutaminases and chemical cross-linking techniques. The subsequent analysis of cross-linked products using biochemical and biophysical methods is also described.
I. Enzymatic Cross-Linking of this compound by Transglutaminase
The primary method for studying the physiological cross-linking of this compound in vitro involves the use of transglutaminases, particularly TGase 1, which is the key enzyme in the epidermis.[2][3] These assays can be performed using purified recombinant proteins or in more complex reconstituted systems.
A. Reconstituted Cross-Linking System with Purified Proteins
This approach offers a controlled environment to study the direct interaction between this compound and transglutaminase.
Experimental Workflow:
Workflow for in vitro this compound cross-linking with purified proteins.
Protocol 1: In Vitro this compound Cross-Linking with Purified TGase 1
Materials:
-
Recombinant human this compound[4]
-
Recombinant human transglutaminase 1 (TGase 1)[5]
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM DTT
-
Calcium Chloride (CaCl₂) solution, 100 mM
-
EDTA solution, 0.5 M, pH 8.0
-
SDS-PAGE loading buffer
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture by combining:
-
Recombinant this compound (final concentration: 1-5 µM)
-
Recombinant TGase 1 (final concentration: 0.1-0.5 µM)
-
Reaction Buffer to a final volume of 45 µL.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the cross-linking reaction by adding 5 µL of 100 mM CaCl₂ (final concentration: 10 mM).
-
Incubate the reaction at 37°C. For a time-course analysis, aliquots can be taken at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Add an equal volume of 2x SDS-PAGE loading buffer to the reaction mixture.
-
Boil the samples for 5 minutes before loading onto an SDS-PAGE gel for analysis.
B. Analysis of Enzymatic Cross-Linking
1. SDS-PAGE and Western Blotting
Cross-linking of this compound results in the formation of high-molecular-weight polymers. This can be visualized by a shift in the protein bands on an SDS-PAGE gel.
Protocol 2: SDS-PAGE and Western Blot Analysis
Procedure:
-
Run the samples from Protocol 1 on a 4-15% gradient SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Expected Results: A decrease in the monomeric this compound band (around 68 kDa) and the appearance of higher molecular weight smears or distinct bands corresponding to cross-linked this compound polymers.
2. Transglutaminase Activity Assays
The activity of transglutaminase can be quantified using fluorescence-based assays. These are particularly useful for screening potential inhibitors or activators of this compound cross-linking.
Protocol 3: Fluorescence-Based TGase Activity Assay
This protocol is adapted for a 96-well plate format and is suitable for high-throughput screening.
Materials:
-
Transglutaminase (e.g., TGase 1 or TGase 2)
-
N,N-dimethylcasein (amine acceptor substrate)
-
Monodansylcadaverine (amine donor, fluorescent probe)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, 10 mM CaCl₂, 1 mM DTT
-
Test compounds (inhibitors or activators)
-
96-well black microplate
Procedure:
-
Prepare the reaction mixture in each well of the microplate:
-
N,N-dimethylcasein (final concentration: 0.2% w/v)
-
Monodansylcadaverine (final concentration: 50 µM)
-
Test compound or vehicle control
-
Assay Buffer to a final volume of 180 µL.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of transglutaminase solution.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~332 nm and an emission wavelength of ~500 nm using a microplate reader.
-
Monitor the increase in fluorescence over time (e.g., every 5 minutes for 60 minutes). The rate of fluorescence increase is proportional to the transglutaminase activity.
C. Quantitative Data on Enzymatic Cross-Linking
| Parameter | Condition | Value | Reference |
| TGase 1 Activation | In solution | >100 µM Ca²⁺ | [2] |
| On synthetic lipid vesicles (SLV) | >10 µM Ca²⁺ | [2] | |
| This compound Binding to SLV | 12-18% phosphatidylserine | >1 µM Ca²⁺ | [2] |
| TGase 1 Substrate Specificity | In solution | 80 out of 150 glutamines in this compound | [2] |
| On SLV | 5 specific glutamines in this compound | [2] | |
| Lipid Esterification Rate by TGase 1 | 1 mol % lipid Z in SLV | 2.2 ± 0.3 fmol/s | [6] |
II. Chemical Cross-Linking of this compound
Chemical cross-linkers can be used to study protein-protein interactions and the spatial arrangement of this compound oligomers in a non-enzymatic manner. Homobifunctional N-hydroxysuccinimide (NHS) esters, such as disuccinimidyl suberate (B1241622) (DSS) and its water-soluble analog bis(sulfosuccinimidyl) suberate (BS3), are commonly used to cross-link primary amines (lysine residues and N-termini).[7][8]
Experimental Workflow:
Workflow for chemical cross-linking of this compound.
Protocol 4: Chemical Cross-Linking with DSS/BS3
Materials:
-
Purified this compound
-
Cross-linking Buffer: Phosphate-buffered saline (PBS), pH 7.4, or HEPES buffer
-
DSS (dissolved in DMSO immediately before use) or BS3 (dissolved in aqueous buffer immediately before use)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE loading buffer
Procedure:
-
Prepare a solution of purified this compound (0.1-1 mg/mL) in Cross-linking Buffer.
-
Add the cross-linker (DSS or BS3) to the protein solution. A 20- to 50-fold molar excess of the cross-linker over the protein is a good starting point.[7][8]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[7][8]
-
Add an equal volume of 2x SDS-PAGE loading buffer, boil for 5 minutes, and analyze by SDS-PAGE.
Quantitative Parameters for Chemical Cross-Linking:
| Parameter | Recommended Range | Reference |
| Cross-linker:Protein Molar Ratio | 10:1 to 50:1 | [7][8] |
| Final Cross-linker Concentration | 0.25 - 5 mM | [7][8] |
| Reaction Time | 30 - 60 minutes at room temperature | [7][8] |
| Quenching Agent Concentration | 20 - 50 mM Tris or Glycine | [7][8] |
III. Advanced Analysis: Mass Spectrometry
Mass spectrometry is a powerful tool to identify the specific proteins involved in cross-linking and to map the precise cross-linked residues.
Workflow for Mass Spectrometry Analysis of Cross-Linked this compound:
-
Perform either enzymatic or chemical cross-linking of this compound.
-
Separate the cross-linked products by SDS-PAGE.
-
Excise the high-molecular-weight bands corresponding to the cross-linked species.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Extract the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software to identify the cross-linked peptides.
IV. Signaling Pathways in Transglutaminase Activation
In vitro, the primary activator for transglutaminase-mediated cross-linking is an increase in intracellular calcium concentration.[2] In a cellular context, this is a downstream event of various signaling pathways that lead to calcium influx or release from intracellular stores. The diagram below illustrates the direct activation of TGase by calcium in a simplified in vitro system.
Calcium-mediated activation of transglutaminase for this compound cross-linking.
Conclusion
The in vitro techniques described in these application notes provide a robust toolkit for investigating the intricate process of this compound cross-linking. By employing enzymatic and chemical cross-linking methods in conjunction with advanced analytical techniques such as SDS-PAGE, Western blotting, and mass spectrometry, researchers can gain valuable insights into the molecular mechanisms underlying cornified envelope formation. This knowledge is fundamental for advancing our understanding of skin health and disease and for the development of targeted dermatological therapies.
References
- 1. Enzymatic cross-linking of this compound and other proteins by keratinocyte particulates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound cross-linking by transglutaminase 1. Binding to membranes directs residue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, human - Protein Substrates - Assays and Substrates - Products - Zedira GmbH [zedira.com]
- 5. A novel function for transglutaminase 1: Attachment of long-chain ω-hydroxyceramides to this compound by ester bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Involucrin-Positive Cell Populations
References
- 1. A new method for quantifying keratinocyte differentiation using immunofluorescent staining of this compound and cytofluorography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Regulation of this compound in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Keratinocyte Differentiation by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dihydromyrcenol Modulates this compound Expression through the Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phenotypic Analysis of this compound–Membrane-Bound Ovalbumin Mice after Adoptive Transfer of Ovalbumin-Specific CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound modulates vitamin D receptor activity in the epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Understanding the role of this compound in skin inflammation" by Alina Schmidt [openscholarship.wustl.edu]
Application Notes and Protocols for Identifying Involucrin Binding Partners via Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of involucrin (IVL) binding partners using co-immunoprecipitation (Co-IP) coupled with mass spectrometry or Western blotting.
Introduction
This compound is a key structural protein expressed in the cytoplasm of keratinocytes and is essential for the formation of the cornified envelope, a critical component of the skin's barrier function. It is a highly reactive, soluble protein that becomes cross-linked to other proteins by transglutaminases during the terminal differentiation of epidermal cells.[1] Understanding the protein-protein interactions of this compound is crucial for elucidating the molecular mechanisms of skin barrier formation and for identifying potential therapeutic targets in various skin disorders. Co-immunoprecipitation is a robust technique to isolate this compound and its interacting partners from cell lysates.[2][3]
Known this compound Binding Partners
This compound is known to interact with several other proteins to form the cornified envelope. These interactions are crucial for the structural integrity of the epidermis.
| Interacting Protein | Function in Cornified Envelope Formation |
| Loricrin | A major component of the cornified envelope, cross-linked to this compound.[1] |
| Envoplakin | A plakin family protein that links desmosomes and the cornified envelope. |
| Periplakin | Another plakin family protein that forms a scaffold with envoplakin and this compound. |
| Small Proline-Rich Proteins (SPRRs) | Cross-linked to the cornified envelope, with their expression following that of this compound.[4] |
| Keratins | Intermediate filament proteins that provide structural support to epithelial cells. |
| Desmosomal Proteins | Proteins involved in cell-cell adhesion, providing mechanical strength to tissues.[1] |
Experimental Workflow for this compound Co-Immunoprecipitation
The following diagram outlines the general workflow for identifying this compound binding partners using Co-IP followed by mass spectrometry or Western blot analysis.
Detailed Protocols
Protocol 1: Co-immunoprecipitation of this compound from Keratinocyte Lysates
This protocol describes the immunoprecipitation of endogenous this compound from cultured human keratinocytes.
Materials:
-
Cultured human keratinocytes
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors
-
Anti-involucrin antibody (validated for IP)
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash Buffer: Co-IP Lysis Buffer with 500 mM NaCl
-
Elution Buffer: 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer
Procedure:
-
Cell Culture and Harvest:
-
Culture human keratinocytes to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
To 1 mg of total protein, add 20 µL of Protein A/G bead slurry and 1 µg of control IgG.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and discard the bead pellet.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-involucrin antibody.
-
As a negative control, add the same amount of isotype control IgG to a separate tube of pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add 30 µL of Protein A/G bead slurry to each immunoprecipitation reaction.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic stand for magnetic beads).
-
-
Washing:
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer and twice with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
For analysis by Western blot, resuspend the beads in 30-50 µL of 2X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For analysis by mass spectrometry, elute the protein complexes by adding 50-100 µL of 0.1 M glycine, pH 2.5, and incubating for 5-10 minutes at room temperature. Neutralize the eluate with 1 M Tris-HCl, pH 8.5.
-
Protocol 2: Analysis of Co-immunoprecipitated Proteins
A. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a suspected this compound binding partner (e.g., anti-loricrin, anti-periplakin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
B. Mass Spectrometry Analysis:
-
The eluted protein sample is subjected to in-solution or in-gel trypsin digestion.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS data is searched against a human protein database to identify the co-immunoprecipitated proteins.
-
Identified proteins are filtered against the negative control (isotype IgG pull-down) to distinguish specific binding partners from non-specific contaminants.
Data Presentation
Quantitative data from mass spectrometry analysis can be presented to compare the abundance of proteins co-immunoprecipitated with this compound versus a control IgG.
Table 1: Example of Quantitative Mass Spectrometry Data for this compound Co-IP
| Protein ID | Gene Name | Protein Name | Peptide Spectrum Matches (PSMs) in this compound IP | PSMs in Control IgG IP | Fold Change (this compound IP / Control IP) |
| P07476 | IVL | This compound | 152 | 2 | 76.0 |
| P23440 | LOR | Loricrin | 89 | 1 | 89.0 |
| Q92954 | PPL | Periplakin | 65 | 3 | 21.7 |
| O95409 | EVPL | Envoplakin | 58 | 2 | 29.0 |
| P35908 | SPRR1A | Small proline-rich protein 1A | 45 | 0 | - |
| P13645 | KRT1 | Keratin, type II cytoskeletal 1 | 35 | 5 | 7.0 |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data from this compound Co-IP-MS experiments were not available in the searched literature.
Signaling Pathways Involving this compound Regulation
While the direct signaling roles of this compound-containing protein complexes are still under investigation, the expression of this compound itself is tightly regulated by various signaling pathways during keratinocyte differentiation.
Several signaling cascades, including the Rho and Mitogen-Activated Protein Kinase (MAPK) pathways, converge on transcription factors like Activator Protein-1 (AP-1) and Specificity Protein 1 (Sp1) to regulate the expression of the this compound gene.[5] Inflammatory cytokines such as IL-6 and TNF-α have also been shown to modulate this compound expression, potentially through these pathways.[6]
Troubleshooting and Considerations
-
Antibody Selection: The success of a Co-IP experiment heavily relies on the specificity and affinity of the antibody used for immunoprecipitation. It is crucial to use an antibody validated for IP.
-
Lysis Buffer Composition: The choice of detergent and salt concentration in the lysis buffer is critical for maintaining protein-protein interactions while effectively solubilizing the proteins. Non-ionic detergents like NP-40 or Triton X-100 are generally preferred.
-
Washing Steps: Stringent washing is necessary to minimize non-specific binding. However, overly harsh washing conditions can disrupt weak or transient interactions. Optimization of the number of washes and the salt concentration in the wash buffer may be required.
-
Controls: Appropriate controls are essential for interpreting Co-IP results. These include using a non-specific isotype control IgG and performing the Co-IP with a lysate from cells that do not express the protein of interest (if possible).
-
Validation: Putative binding partners identified by mass spectrometry should be validated by an independent method, such as reciprocal Co-IP followed by Western blotting.
By following these protocols and considerations, researchers can effectively utilize co-immunoprecipitation to identify and characterize the binding partners of this compound, providing valuable insights into the complex process of skin barrier formation and its dysregulation in disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. This compound and SPRR are synthesized sequentially in differentiating cultured epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IVL this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Involucrin as a Key Marker in 3D Skin Equivalent Models
References
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. Research progress in the development of 3D skin models and their application to in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fundamental in vitro 3D human skin equivalent tool development for assessing biological safety and biocompatibility – towards alternative for animal experiments | 4open [4open-sciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Differences in this compound immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Disease-related biomarkers as experimental endpoints in 3D skin culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dihydromyrcenol Modulates this compound Expression through the Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Loricrin and this compound expression is down-regulated by Th2 cytokines through STAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized protein extraction protocol from human skin samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimized protein extraction protocol from human skin samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reliable approaches to extract high-integrity RNA from skin and other pertinent tissues used in pain research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Hybridization of Involucrin mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection of involucrin (IVL) mRNA in tissue samples using in situ hybridization (ISH). This compound is a key protein precursor of the cornified cell envelope in keratinocytes, and its expression is tightly regulated during epidermal differentiation.[1][2][3] Analysis of this compound mRNA localization provides valuable insights into normal skin physiology, pathological conditions, and the effects of therapeutic interventions.
Introduction to this compound and In Situ Hybridization
This compound is a soluble protein that is specifically expressed in the suprabasal layers of the epidermis and other stratified squamous epithelia.[3] Its synthesis is an early event in the terminal differentiation of keratinocytes.[1] The expression of this compound is regulated by a variety of factors, including calcium and the AP1 signaling pathway. Altered this compound expression has been observed in various skin disorders, making it a valuable biomarker for studying keratinocyte differentiation and disease pathogenesis.[4][5]
In situ hybridization is a powerful technique that allows for the localization of specific nucleic acid sequences (mRNA in this case) within the cellular context of tissues.[6][7][8] This method provides spatial information on gene expression that cannot be obtained by techniques that use homogenized tissue, such as Northern blotting or RT-qPCR.[9] The basic principle of ISH involves the hybridization of a labeled nucleic acid probe to the target mRNA in fixed and permeabilized tissue sections. The probe can be detected using either chromogenic or fluorescent methods.[10]
Experimental Protocols
This section provides a detailed methodology for performing in situ hybridization for this compound mRNA on frozen tissue sections. This protocol is a synthesis of established in situ hybridization techniques and should be optimized for specific laboratory conditions.[6][10]
Probe Preparation
The choice and quality of the probe are critical for successful in situ hybridization.[10] Antisense RNA probes (riboprobes) labeled with digoxigenin (B1670575) (DIG) or other haptens are commonly used for non-radioactive ISH.
Materials:
-
Linearized plasmid DNA containing the human this compound cDNA sequence
-
RNA polymerase (T7, T3, or SP6)
-
DIG RNA Labeling Mix (or other labeling mix)
-
RNase-free water, buffers, and tubes
Protocol:
-
Template Preparation: Linearize 10-20 µg of the plasmid containing the this compound cDNA with an appropriate restriction enzyme to serve as a template for in vitro transcription.[10] Ensure complete digestion and purify the linearized DNA.
-
In Vitro Transcription: Set up the in vitro transcription reaction according to the manufacturer's instructions for the chosen RNA polymerase and labeling mix. The goal is to synthesize an antisense RNA probe that is complementary to the this compound mRNA.
-
Probe Purification: After the transcription reaction, remove the DNA template by DNase treatment. Purify the labeled RNA probe using ethanol (B145695) precipitation or a spin column.
-
Probe Validation: Run a small aliquot of the probe on a denaturing agarose (B213101) gel to check its size and integrity. The concentration can be determined by spectrophotometry.
Tissue Preparation
Proper tissue fixation and processing are essential to preserve both the morphology and the mRNA within the sample.
Materials:
-
Fresh tissue samples (e.g., skin biopsies)
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
30% sucrose (B13894) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
SuperFrost Plus or similar coated slides
Protocol:
-
Fixation: Immediately fix the fresh tissue in 4% PFA at 4°C for 4-6 hours.
-
Cryoprotection: Transfer the fixed tissue to a 30% sucrose solution in PBS and incubate at 4°C overnight, or until the tissue sinks.[10]
-
Embedding and Sectioning: Embed the cryoprotected tissue in OCT compound and freeze rapidly. Cut 10-20 µm thick sections using a cryostat and mount them on coated slides.[10]
-
Storage: Slides can be stored at -80°C until use.
In Situ Hybridization
This multi-step process involves pre-hybridization, hybridization with the labeled probe, and post-hybridization washes.[10]
Materials:
-
Hybridization buffer (containing formamide, SSC, yeast tRNA, etc.)
-
DIG-labeled this compound antisense RNA probe
-
Wash buffers (e.g., MABT, SSC)
-
Humidified chamber
Protocol:
-
Pre-treatment: Bring the slides to room temperature. Perform any necessary pre-treatments, such as proteinase K digestion, to improve probe penetration. This step needs to be carefully optimized to avoid tissue damage.
-
Pre-hybridization: Cover the sections with hybridization buffer and incubate for at least 1 hour at the hybridization temperature (typically 65°C) in a humidified chamber.
-
Hybridization: Dilute the DIG-labeled this compound probe in hybridization buffer (a starting dilution of 1:1000 is suggested).[10] Apply the probe solution to the sections, cover with a coverslip, and incubate overnight at 65°C in a humidified chamber.[10]
-
Post-Hybridization Washes: The next day, carefully remove the coverslips. Perform a series of stringent washes to remove unbound and non-specifically bound probe. This typically includes washes with MABT and a high-temperature wash buffer.[10]
Signal Detection
The hybridized probe is detected using an antibody that recognizes the label (e.g., anti-DIG antibody) conjugated to an enzyme, such as alkaline phosphatase (AP) or peroxidase.
Materials:
-
Blocking solution (e.g., 10% heat-inactivated sheep serum in MABT)
-
Anti-DIG-AP antibody
-
NBT/BCIP or other chromogenic substrate for AP
-
Mounting medium
Protocol:
-
Blocking: Block non-specific antibody binding by incubating the slides in blocking solution for at least 1 hour.[10]
-
Antibody Incubation: Dilute the anti-DIG-AP antibody in blocking solution (e.g., 1:1500) and incubate the slides overnight at 4°C.[10]
-
Washing: Wash the slides extensively with MABT to remove unbound antibody.[10]
-
Color Development: Equilibrate the slides in a pre-development buffer. Incubate the slides in the NBT/BCIP substrate solution in the dark until the desired color intensity is reached.[10] This can take from a few hours to overnight.
-
Stopping the Reaction: Stop the color development by washing the slides in tap water.[10]
-
Mounting: Dehydrate the sections through an ethanol series and xylene, and then mount with a xylene-based mounting medium.[10]
Data Presentation
While this document does not contain novel quantitative data, researchers can summarize their findings from in situ hybridization experiments in a semi-quantitative manner. The intensity and distribution of the signal can be scored and presented in a tabular format for comparison across different experimental conditions or patient samples.
Table 1: Example of Semi-Quantitative Analysis of this compound mRNA Expression
| Sample ID | Tissue Type | Epidermal Layer with Signal | Signal Intensity (0-3+) | Percentage of Positive Cells |
| Control 1 | Normal Skin | Suprabasal | ++ | 75% |
| Patient A | Lesional Skin | Basal and Suprabasal | +++ | 90% |
| Patient B | Treated Lesional Skin | Suprabasal | + | 40% |
Intensity Score: 0 = No signal, + = Weak signal, ++ = Moderate signal, +++ = Strong signal.
Visualization of Workflows and Pathways
To aid in the understanding of the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for in situ hybridization of this compound mRNA.
Caption: Simplified signaling pathway for this compound expression.
References
- 1. The human this compound gene contains spatially distinct regulatory elements that regulate expression during early versus late epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue-specific and differentiation-appropriate expression of the human this compound gene in transgenic mice: an abnormal epidermal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistological study of this compound expression in Darier's disease skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound expression in keratinization disorders of the skin--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In situ Hybridization Approach to Study mRNA Expression and Distribution in Cochlear Frozen Sections | Springer Nature Experiments [experiments.springernature.com]
- 7. In situ hybridization to mRNA of Arabidopsis tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry and in situ hybridization in the study of human skin melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound mRNA is more abundant in human hair follicles than in normal epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Quantifying Involucrin Expression in Response to Drug Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Involucrin is a key protein component of the cornified envelope in terminally differentiated keratinocytes and serves as a critical marker for epidermal differentiation.[1][2][3][4] Modulation of this compound expression is therefore of significant interest in dermatological research and the development of therapeutic agents for skin disorders. These application notes provide detailed protocols for quantifying changes in this compound expression in keratinocytes following drug treatment, utilizing common molecular biology techniques.
Experimental Workflow
The overall workflow for quantifying this compound expression in response to drug treatment involves several key stages, from cell culture to data analysis.
Caption: General experimental workflow for quantifying this compound expression.
Signaling Pathways Regulating this compound Expression
Several signaling pathways are known to regulate this compound expression in keratinocytes. Understanding these pathways is crucial for interpreting the effects of drug treatments. The Akt and Rho signaling pathways are two such examples.
Caption: Key signaling pathways regulating this compound expression.
Experimental Protocols
Cell Culture and Drug Treatment
This protocol describes the culture of human keratinocytes and subsequent treatment with a drug of interest.
-
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or primary human epidermal keratinocytes.
-
Keratinocyte serum-free medium (K-SFM).
-
Drug of interest dissolved in a suitable vehicle (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Cell culture flasks and plates.
-
Incubator (37°C, 5% CO2).
-
-
Protocol:
-
Culture keratinocytes in K-SFM in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, aspirate the medium and wash with PBS.
-
Harvest cells using Trypsin-EDTA and seed them into appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, chamber slides for immunofluorescence).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare different concentrations of the drug in K-SFM. Include a vehicle-only control.
-
Aspirate the medium from the cells and replace it with the drug-containing medium or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying this compound mRNA expression levels.
-
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
qPCR primers for human this compound (IVL) and a housekeeping gene (e.g., GAPDH, HPRT1).[5]
-
qPCR instrument.
-
-
Protocol:
-
Following drug treatment, wash cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's instructions.
-
Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for IVL or the housekeeping gene, SYBR Green master mix, and nuclease-free water.
-
Perform qPCR using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in IVL expression, normalized to the housekeeping gene.
-
Western Blotting
This protocol is for quantifying this compound protein expression levels.
-
Materials:
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.[6]
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against this compound.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
After drug treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.[6]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-involucrin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize to a loading control like β-actin or GAPDH.
-
Immunofluorescence
This protocol is for visualizing the localization and semi-quantifying the expression of this compound.
-
Materials:
-
Chamber slides or coverslips with cultured cells.
-
4% paraformaldehyde in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody against this compound.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence microscope.
-
-
Protocol:
-
After drug treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[7][8]
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.[9]
-
Wash with PBS and block with blocking buffer for 30 minutes.
-
Incubate with the primary anti-involucrin antibody for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells under a fluorescence microscope and capture images. The fluorescence intensity can be quantified using image analysis software.
-
Data Presentation
Quantitative data from qPCR and Western blotting should be summarized in tables for clear comparison between different drug concentrations and treatment durations.
Table 1: Relative mRNA Expression of this compound (IVL) Determined by qPCR
| Drug Concentration | Fold Change in IVL mRNA Expression (Mean ± SD) |
| Vehicle Control | 1.00 ± 0.12 |
| Drug X (1 µM) | 1.85 ± 0.21 |
| Drug X (10 µM) | 3.54 ± 0.33 |
| Drug X (50 µM) | 5.12 ± 0.45 |
Table 2: Relative Protein Expression of this compound Determined by Western Blot
| Drug Concentration | Relative this compound Protein Level (Normalized to Loading Control; Mean ± SD) |
| Vehicle Control | 1.00 ± 0.08 |
| Drug X (1 µM) | 1.52 ± 0.15 |
| Drug X (10 µM) | 2.89 ± 0.24 |
| Drug X (50 µM) | 4.23 ± 0.31 |
References
- 1. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes [termedia.pl]
- 4. Tissue-specific and differentiation-appropriate expression of the human this compound gene in transgenic mice: an abnormal epidermal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Method to Determine Drug Protein Concentration - Creative Proteomics [creative-proteomics.com]
- 7. biotium.com [biotium.com]
- 8. arigobio.com [arigobio.com]
- 9. usbio.net [usbio.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Weak Involucrin Signals in Western Blots
Welcome to the technical support center for troubleshooting weak involucrin signals in your Western blotting experiments. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the detection of this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a weak or no this compound signal on my Western blot?
A weak or absent this compound signal can stem from several factors throughout the Western blotting workflow. These can be broadly categorized into issues with the protein sample, antibody performance, and technical aspects of the procedure. Common culprits include low protein abundance in the sample, suboptimal antibody concentration, inefficient protein transfer, or inappropriate buffer compositions.[1][2][3][4][5]
Q2: What is the expected molecular weight of this compound, and could post-translational modifications be affecting my results?
The expected molecular weight of human this compound is approximately 68 kDa. However, its apparent size on an SDS-PAGE gel can vary due to extensive post-translational modifications, such as glycosylation and cross-linking by transglutaminases, which can cause the protein to migrate slower, resulting in a higher molecular weight band or even a smear.[1][6] Some studies have also observed doublet bands in subconfluent cultures, which may merge into a single band upon differentiation.[7]
Q3: In which cell or tissue types is this compound expression typically high?
This compound is a marker for terminal differentiation of keratinocytes and is predominantly expressed in the suprabasal layers of stratified squamous epithelia.[8][9][10][11] Tissues such as the epidermis, tongue, and esophagus are rich sources of this compound.[12] Its expression is often induced in cultured keratinocytes by increasing calcium concentration or upon reaching post-confluence.[7][13] If you are working with cell lines that have low endogenous expression, this could be the primary reason for a weak signal.[3][5]
Troubleshooting Guide
Problem: Weak or No this compound Signal
Use the following sections to systematically troubleshoot the potential causes of a faint or absent this compound band.
Step 1: Evaluate Your Protein Sample
The quality and quantity of the this compound protein in your lysate are critical.
Recommendations:
-
Positive Control: Use a cell lysate known to express high levels of this compound, such as calcium-treated or post-confluent HaCaT cells, as a positive control to validate your workflow.[13]
-
Sample Handling: Always keep samples on ice and add protease inhibitors to your lysis buffer to prevent degradation.[3][14] Avoid repeated freeze-thaw cycles.[3]
-
Protein Extraction: Ensure your lysis buffer is suitable for extracting cytoplasmic proteins. For tissues, mechanical homogenization is crucial for efficient lysis.
-
Protein Loading: Quantify your total protein concentration and aim to load at least 20-30 µg of total protein per lane. If the target protein is known to be of low abundance, you may need to load more.[4][5][15][16]
| Parameter | Standard Recommendation | For Weak Signal |
| Protein Load | 10-20 µg | 30-60 µg or more |
| Protease Inhibitors | Recommended | Essential |
| Positive Control | Recommended | Essential |
Step 2: Optimize Antibody Concentrations and Incubation
The primary and secondary antibodies are at the heart of detection.
Recommendations:
-
Primary Antibody: If you are using a new antibody or are unsure of the optimal concentration, perform a titration. A common starting point for this compound antibodies is a 1:500 to 1:1000 dilution.[17] For a weak signal, try increasing the concentration or extending the incubation time to overnight at 4°C.[2][4][5]
-
Secondary Antibody: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Titrate the secondary antibody as well to find the optimal signal-to-noise ratio.
-
Blocking Buffers: While non-fat dry milk is a common blocking agent, it can sometimes mask certain epitopes.[18] Consider switching to Bovine Serum Albumin (BSA) or a commercial blocking buffer.[4][19]
| Parameter | Starting Dilution | Troubleshooting Action |
| Primary Antibody | 1:1000 | Increase concentration (e.g., 1:500, 1:250) |
| Incubation Time | 1-2 hours at RT | Overnight at 4°C |
| Blocking Agent | 5% Non-fat milk in TBST | 3-5% BSA in TBST |
Step 3: Review Your Western Blotting Procedure
Technical errors during electrophoresis, transfer, and washing can significantly impact your results.
Recommendations:
-
Protein Transfer: After transfer, stain your membrane with Ponceau S to visualize total protein and confirm that transfer was successful and even across the gel.[2] For a protein of ~68 kDa like this compound, ensure your transfer conditions are adequate. Adding a low concentration of SDS (0.01-0.05%) to the transfer buffer can aid in the transfer of larger proteins.[4]
-
Washing: Excessive washing can strip the antibody from the membrane. Reduce the number or duration of washes if you suspect this is an issue.[2]
-
Detection: Ensure your ECL substrate is not expired and is sensitive enough for your target's abundance. Increase the exposure time when imaging the blot.[4]
Detailed Experimental Protocol: Western Blot for this compound
This protocol provides a general framework. Optimization may be required based on your specific antibodies and samples.
1. Sample Preparation (from Cultured Keratinocytes)
-
Wash cell monolayers with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (this is your protein lysate).
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE
-
Mix 20-40 µg of protein lysate with 4x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load samples onto an 8-10% polyacrylamide gel. Given this compound's size, a lower percentage gel may improve resolution.[20][21]
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[1]
-
Perform a wet transfer at 100V for 90 minutes or a semi-dry transfer according to the manufacturer's instructions.
-
After transfer, check transfer efficiency by staining the membrane with Ponceau S.
4. Immunodetection
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[4]
-
Incubate the membrane with the primary anti-involucrin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Start with a short exposure and increase as needed.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. This compound (F9C3C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Involucrin Antibodies | Invitrogen [thermofisher.com]
- 9. escholarship.org [escholarship.org]
- 10. IVL Protein, this compound - Syd Labs [sydlabs.com]
- 11. prospecbio.com [prospecbio.com]
- 12. Expression of this compound in normal, hyperproliferative and neoplastic mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 15. biocompare.com [biocompare.com]
- 16. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 17. This compound antibody (55328-1-AP) | Proteintech [ptglab.com]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
- 19. Western blot optimization | Abcam [abcam.com]
- 20. bosterbio.com [bosterbio.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Involucrin Immunofluorescence for Frozen Sections
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing immunofluorescence (IF) staining for involucrin in frozen tissue sections.
Frequently Asked Questions (FAQs)
Q1: What is the expected localization of this compound in skin tissue? A1: this compound is a marker for keratinocyte terminal differentiation.[1][2] In normal skin, it is typically expressed in the suprabasal layers of stratified squamous epithelia, specifically the upper spinous and granular layers of the epidermis.[3][4] The staining pattern is generally diffuse and intracellular.[3]
Q2: Should I fix my tissue before or after freezing? A2: Both pre-fixation (before freezing) and post-fixation (after sectioning) can be successful, and the optimal method may depend on your specific antibody and tissue.
-
Fixation before freezing: This method, often involving perfusion or immersion in 4% paraformaldehyde (PFA), can better preserve tissue morphology.[1][5][6]
-
Fixation after sectioning: This involves snap-freezing fresh tissue and then fixing the cryosections on the slide, commonly with cold acetone (B3395972) or PFA.[5][7][8] This can sometimes improve antigen availability.
Q3: Is antigen retrieval necessary for this compound staining in frozen sections? A3: Antigen retrieval is not always required for frozen sections, especially if fixation is mild (e.g., acetone).[9] However, if you are using a PFA-fixed frozen section and experiencing a weak signal, a gentle antigen retrieval step might be beneficial.[1] Methods for frozen sections are generally harsher and risk damaging the tissue, so they must be optimized carefully.[1] An alternative is an "en bloc" antigen retrieval method where the fixed tissue block is heated before freezing.[10][11][12]
Q4: What are the critical controls to include in my experiment? A4: Appropriate controls are crucial for accurate interpretation.[5] Key controls include:
-
Secondary antibody only control: This helps to identify non-specific binding of the secondary antibody.
-
Isotype control: This involves using an antibody of the same isotype and concentration as the primary antibody but directed against an antigen not present in the tissue, to assess non-specific primary antibody binding.[13]
-
Positive control tissue: Use a tissue known to express this compound (e.g., normal skin) to validate the protocol and antibody.
-
Negative control tissue: Use a tissue known not to express this compound to check for non-specific signals.
Troubleshooting Guide
Problem 1: Weak or No Signal
| Potential Cause | Recommended Solution |
| Improper Tissue Fixation | Over-fixation with aldehydes (like PFA) can mask the this compound epitope. Try reducing fixation time or switching to a less harsh fixative like cold acetone.[14][15][16] If using PFA, consider performing a gentle antigen retrieval step.[10] |
| Inadequate Permeabilization | The antibody may not be able to access the intracellular this compound protein. Ensure your permeabilization step is sufficient. A common method is to include 0.1-0.5% Triton X-100 or Tween-20 in your blocking or antibody dilution buffers.[1][15] |
| Suboptimal Primary Antibody Concentration | The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution.[13] Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[5][14][15] |
| Inactive Primary or Secondary Antibody | Improper antibody storage (e.g., repeated freeze-thaw cycles) can lead to degradation.[14] Ensure antibodies are stored according to the manufacturer's datasheet. Validate the secondary antibody by checking its compatibility with the primary antibody's host species.[14][16] |
| Signal Fading (Photobleaching) | Fluorophores can fade upon exposure to light. Minimize light exposure during all steps, store slides in the dark, and use an anti-fade mounting medium.[13][14] Image samples promptly after staining.[13] |
Problem 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Non-specific protein binding can cause high background. Ensure an adequate blocking step. Use normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-mouse secondary).[13][15] Increase the blocking time or serum concentration if necessary.[15] |
| Primary/Secondary Antibody Concentration Too High | Excess antibody can bind non-specifically. Reduce the concentration of the primary or secondary antibody.[16] Run a secondary antibody-only control to diagnose this issue.[15] |
| Tissue Drying Out During Staining | Allowing the tissue section to dry at any point during the staining process can cause high background.[13][14] Perform incubations in a humidified chamber. |
| Autofluorescence | Some tissues have endogenous molecules that fluoresce naturally.[13] View an unstained section under the microscope to check for autofluorescence. If present, you can try treating the sections with a quenching agent like Sudan Black B or using a different fluorophore with a longer wavelength.[14] |
| Inadequate Washing | Insufficient washing between antibody steps can leave unbound antibodies, leading to high background.[13] Increase the number and duration of wash steps. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of this compound (Post-Fixation)
This protocol is for fresh-frozen tissue that is fixed after sectioning.
-
Tissue Preparation and Sectioning:
-
Fixation:
-
Permeabilization and Blocking:
-
Incubate sections in a blocking buffer for 1 hour at room temperature. The blocking buffer should contain a blocking agent (e.g., 5-10% normal goat serum) and a permeabilizing agent (e.g., 0.25% Triton X-100) in PBS. The serum species should match the secondary antibody host.[15]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash slides 3 times in PBS (or PBST) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) in antibody diluent.
-
Incubate sections with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[1]
-
-
Counterstaining and Mounting:
-
Wash slides 3 times in PBS for 5 minutes each, protected from light.
-
If desired, counterstain nuclei with DAPI for 5-10 minutes.
-
Rinse briefly in PBS.
-
Mount coverslips using an anti-fade mounting medium.[13]
-
Seal the edges with clear nail polish and store slides at 4°C in the dark.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Tissue Section Thickness | 5 - 15 µm | Thinner sections can provide better resolution.[5][6] |
| Fixation Time (PFA) | 10 - 20 minutes | Over-fixation can mask epitopes. |
| Fixation Time (Acetone) | 5 - 15 minutes | Typically performed at -20°C. |
| Blocking Time | 30 - 60 minutes | Can be extended if background is high.[6][9] |
| Primary Antibody Incubation | 1-2 hours at RT or Overnight at 4°C | Overnight incubation at 4°C is often recommended to reduce background.[1][5][15] |
| Secondary Antibody Incubation | 1 - 2 hours at RT | Must be performed in the dark to protect the fluorophore.[1] |
| Primary Antibody Dilution | 1:50 - 1:500 | This is highly antibody-dependent and must be optimized. |
Visualizations
Experimental Workflow
Caption: General workflow for immunofluorescence staining of frozen sections.
This compound Expression Signaling Pathway
Caption: Signaling cascade regulating this compound gene expression in keratinocytes.
References
- 1. This compound and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of human this compound promoter distal regulatory region transcriptional activator elements-a role for Sp1 and AP1 binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of this compound gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Regulation of this compound gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The human this compound gene contains spatially distinct regulatory elements that regulate expression during early versus late epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Regulation of human this compound promoter activity by a protein kinase C, Ras, MEKK1, MEK3, p38/RK, AP1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydromyrcenol Modulates this compound Expression through the Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Corticotropin-releasing hormone induces keratinocyte differentiation in the adult human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IVL this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Regulation of the human this compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]
reducing background staining in involucrin immunohistochemistry
Technical Support Center: Involucrin Immunohistochemistry
Welcome to the technical support center for this compound immunohistochemistry (IHC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize background staining and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining in this compound IHC?
High background staining in IHC can obscure specific signals and lead to misinterpretation of results. The most common causes include:
-
Non-specific Antibody Binding: The primary or secondary antibodies may bind to sites other than the target antigen (this compound).[1][2] This can be due to excessive antibody concentration or cross-reactivity.[1]
-
Endogenous Enzyme Activity: Tissues may contain endogenous enzymes, such as peroxidases or alkaline phosphatases, that can react with the detection system, leading to false-positive signals.[3][4]
-
Endogenous Biotin (B1667282): If using a biotin-based detection system, endogenous biotin present in tissues like the liver and kidney can cause significant background staining.[5]
-
Issues with Tissue Preparation: Problems during tissue processing, such as incomplete deparaffinization, over-fixation, or tissue sections being too thick, can contribute to high background.[5][6]
-
Suboptimal Blocking: Inadequate or inappropriate blocking steps can fail to prevent non-specific antibody binding.[2]
Q2: How can I test for endogenous peroxidase or alkaline phosphatase activity?
To determine if your tissue has endogenous enzyme activity, you can perform a simple control experiment:
-
After rehydrating your tissue sections, apply the DAB substrate solution directly to the slide.[3]
-
Incubate for the standard development time.
-
If a colored precipitate (typically brown for HRP/DAB) forms, it indicates the presence of endogenous peroxidase activity, and a blocking step is necessary.[3]
-
A similar test can be done with a BCIP/NBT solution for alkaline phosphatase; a blue color indicates endogenous AP activity.
Q3: When should I be concerned about endogenous biotin?
Endogenous biotin is a concern when using biotin-based detection systems (e.g., ABC or LSAB methods). Tissues such as the kidney, liver, and brain have high levels of endogenous biotin.[6] If you are working with these tissues, it is highly recommended to include a biotin blocking step in your protocol or consider using a polymer-based detection system that does not rely on the avidin-biotin interaction.[6]
Troubleshooting Guides
Issue 1: High Background Staining
High background can manifest as a general, diffuse staining across the entire tissue section, making it difficult to distinguish specific this compound staining.
Troubleshooting Workflow for High Background Staining
Caption: A flowchart for troubleshooting high background staining in IHC.
Quantitative Data Summary: Antibody Dilution and Blocking Agents
| Parameter | Recommendation | Common Range/Concentration |
| Primary Antibody | Titrate to find the optimal concentration that gives a high signal-to-noise ratio.[1][7] | Start with the manufacturer's recommended dilution and test a range (e.g., 1:50, 1:100, 1:200).[8] |
| Secondary Antibody | Use the lowest concentration that provides adequate signal amplification. | Follow manufacturer's guidelines; excessive concentration can increase background.[9] |
| Normal Serum Block | Use serum from the same species as the secondary antibody.[5][10] | 5-10% in buffer for 30-60 minutes.[11] |
| Protein Block | Can be used as an alternative to normal serum.[10] | 0.1-5% BSA or non-fat dry milk in buffer.[2][10][11][12] |
Issue 2: Non-specific Staining Due to Endogenous Enzymes
This appears as staining in cells that should be negative for this compound, often in red blood cells or granulocytes for peroxidase, and in tissues like the kidney and intestine for alkaline phosphatase.[4]
Blocking Endogenous Peroxidase Activity
Caption: Workflow for blocking endogenous peroxidase activity.
Quantitative Data Summary: Endogenous Enzyme Blocking
| Enzyme | Blocking Agent | Typical Concentration | Incubation Time |
| Peroxidase | Hydrogen Peroxide (H₂O₂) in water or methanol (B129727).[3][13] | 0.3% - 3%.[1][3][6] | 5 - 30 minutes.[6][13] |
| Alkaline Phosphatase | Levamisole | 1 - 2 mM.[14][15] | Add to substrate solution or incubate between primary and secondary antibody steps.[14] |
Experimental Protocols
Protocol 1: Standard Blocking of Non-Specific Protein Binding
This protocol is a critical step to prevent primary and secondary antibodies from binding to non-target sites.[2]
-
Following antigen retrieval and rinsing, gently tap off excess buffer from the slides.
-
Apply a blocking solution to cover the entire tissue section. Common blocking agents include:
-
Incubate in a humidified chamber for 30-60 minutes at room temperature.[6]
-
Gently drain the blocking solution from the slides. Do not rinse.
-
Proceed immediately to the primary antibody incubation step.
Protocol 2: Endogenous Peroxidase Quenching
This procedure is essential when using a horseradish peroxidase (HRP)-conjugated detection system to prevent false-positive signals from endogenous peroxidases.[4][6]
-
After deparaffinization and rehydration of tissue sections, immerse the slides in the chosen hydrogen peroxide solution.
-
Option A (Aqueous): 3% H₂O₂ in distilled water for 5-10 minutes.[6][13] This method is rapid but may cause tissue damage in some cases.[13]
-
Option B (Methanol-based): 0.3% H₂O₂ in methanol for 20-30 minutes.[13] Methanol can help accelerate the inactivation of heme groups.[13]
-
Rinse the slides thoroughly with distilled water, followed by a buffer wash (e.g., PBS or TBS) for 2-5 minutes.[13]
-
Proceed with the antigen retrieval step.
Protocol 3: Avidin/Biotin Blocking
This protocol is necessary when using biotin-based detection systems on tissues with high levels of endogenous biotin.
-
Following endogenous peroxidase blocking and antigen retrieval, rinse the sections in buffer.
-
Incubate the sections with an avidin solution for 10-15 minutes to block endogenous biotin.
-
Rinse thoroughly with buffer.
-
Incubate the sections with a biotin solution for 10-15 minutes to block any remaining biotin-binding sites on the avidin molecule.[5]
-
Rinse thoroughly with buffer.
-
Proceed with the protein blocking step.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. Blocking Strategies for IHC | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Blocking Endogenous Peroxidase - IHC WORLD [ihcworld.com]
- 4. biocare.net [biocare.net]
- 5. biossusa.com [biossusa.com]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Application Guides / Peroxidase Blocking Methods - 2BScientific [2bscientific.com]
- 14. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bma.ch [bma.ch]
inconsistent involucrin qPCR results and how to resolve them
Welcome to the technical support center for involucrin (IVL) qPCR assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound qPCR results show high variability between technical replicates. What are the common causes?
High variability between technical replicates in qPCR can stem from several factors throughout the experimental workflow. Key areas to investigate include pipetting inaccuracies, low template concentration, and suboptimal reaction conditions.[1] Inconsistent pipetting can lead to different template concentrations across wells.[2] When the target concentration is low, the stochastic variation in the initial number of template molecules in each reaction can be a significant source of variability.[1] Additionally, suboptimal reaction conditions, such as incorrect annealing temperatures or primer concentrations, can lead to inconsistent amplification.[3]
Q2: I'm observing inconsistent this compound expression between my biological replicates. What could be the issue?
Inconsistent results between biological replicates often point to issues with the initial sample material or its processing. This can include RNA degradation or the presence of PCR inhibitors in the RNA samples.[4] The quality and integrity of the starting RNA are crucial for reliable qPCR results.[5] Degradation of RNA can significantly affect the measured gene expression levels.[5] It's also important to consider that this compound expression is tightly linked to keratinocyte differentiation.[6][7][8] Therefore, variations in cell culture conditions, such as cell density or passage number, can lead to genuine biological differences in this compound expression.
Q3: My No-Template Control (NTC) is showing amplification. What should I do?
Amplification in the NTC is a clear sign of contamination.[9] This could be due to contaminated reagents, pipettes, or workspace.[4][9] Primer-dimer formation, where primers anneal to each other, can also cause a signal in the NTC, especially if you are using a DNA-intercalating dye like SYBR Green.[9] To resolve this, it is recommended to clean your workspace and pipettes thoroughly, use fresh reagents, and handle templates carefully to avoid splashing.[9] A melt curve analysis can help distinguish between primer-dimers and a specific product.[9]
Q4: The amplification efficiency of my this compound qPCR is low or variable. How can I improve it?
Poor amplification efficiency can be caused by several factors, including suboptimal primer design, incorrect annealing temperature, or the presence of PCR inhibitors in the sample.[10][11] The design of your primers is critical for a successful qPCR reaction.[12][13][14] It's also important to ensure that the annealing temperature is optimized for your specific primers and that your RNA samples are free of inhibitors that can be carried over from the extraction process.[15][16]
Troubleshooting Guides
Guide 1: Inconsistent Technical Replicates
This guide will help you troubleshoot high variability between your technical replicates for this compound qPCR.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Pipetting Errors | - Calibrate your pipettes regularly.- Use low-retention pipette tips.- Mix the reaction components thoroughly before aliquoting.- For small volumes, prepare a master mix to minimize pipetting errors.[1] | Reduced standard deviation between technical replicates. |
| Low Template Concentration | - Increase the amount of cDNA template in your reaction.- If RNA concentration is low, consider concentrating your RNA sample before reverse transcription. | Lower and more consistent Ct values across replicates. |
| Suboptimal Reaction Mix | - Ensure all reaction components are properly thawed and mixed before use.- Spin down plates or tubes before running the qPCR to remove any bubbles. | Consistent amplification curves across all technical replicates. |
| Instrument/Plate Issues | - Check for any smudges or debris on the plate seal or the instrument's optical lens.- Avoid placing replicates on the edge of the plate, as "edge effects" can sometimes cause variability.[1] | Consistent fluorescence readings across the plate. |
Guide 2: Inconsistent Biological Replicates
Use this guide to address variability in this compound expression observed between different biological samples.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| RNA Quality and Integrity | - Assess RNA integrity using a bioanalyzer or by running an agarose (B213101) gel. Look for distinct 28S and 18S rRNA bands.[4]- Check RNA purity using a spectrophotometer (A260/280 ratio should be ~2.0 and A260/230 ratio should be between 2.0-2.2).[4]- If RNA quality is poor, re-extract the RNA using a reliable method.[17] | High-quality RNA with an RNA Integrity Number (RIN) > 8. |
| Reverse Transcription Variability | - Use a consistent amount of high-quality RNA for each reverse transcription reaction.- Choose a reverse transcriptase that is less sensitive to inhibitors.[15]- Include a "no-RT" control to check for genomic DNA contamination. | Consistent cDNA yield and minimal signal in the "no-RT" control. |
| Biological Variation in Keratinocyte Differentiation | - Standardize cell culture conditions (e.g., seeding density, passage number, media supplements).- Harvest all samples at the same time point and confluency.- Consider using multiple housekeeping genes for normalization to account for biological variability.[18] | More consistent this compound expression levels across biological replicates. |
| PCR Inhibitors | - If inhibitors are suspected, dilute the cDNA template. PCR inhibitors can be diluted out.[9]- Re-purify the RNA samples, including an extra wash step. | Improved qPCR efficiency and consistency. |
Experimental Protocols
Protocol 1: High-Quality RNA Extraction from Keratinocytes
This protocol is optimized for extracting high-integrity RNA from cultured human keratinocytes, a crucial first step for reliable this compound qPCR.
Materials:
-
TRIzol Reagent or similar phenol-based lysis solution
-
Isopropyl alcohol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Lysis:
-
Aspirate cell culture medium from the plate.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of TRIzol reagent directly to a 60 mm culture dish and lyse the cells by pipetting up and down.
-
-
Phase Separation:
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol used.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer.
-
Assess RNA integrity using a bioanalyzer or gel electrophoresis.
-
Protocol 2: Optimized Reverse Transcription
This protocol aims to minimize variability during the conversion of RNA to cDNA.
Materials:
-
High-quality total RNA (1 µg)
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
RNase-free water
Procedure:
-
RNA Denaturation:
-
In an RNase-free tube, mix 1 µg of total RNA with random hexamers/oligo(dT) primers and RNase-free water to a final volume of 10 µL.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute. This helps to remove RNA secondary structures.[15]
-
-
Reverse Transcription Master Mix:
-
Prepare a master mix containing the reverse transcriptase buffer, dNTPs, and RNase inhibitor.
-
-
Reverse Transcription Reaction:
-
Add 10 µL of the master mix to the denatured RNA for a final volume of 20 µL.
-
Add the reverse transcriptase enzyme.
-
Incubate according to the manufacturer's instructions (e.g., 25°C for 10 minutes, 42°C for 50 minutes, and 70°C for 15 minutes).
-
-
(Optional) RNase H Treatment:
-
To remove the original RNA template, you can add RNase H and incubate at 37°C for 20 minutes.
-
-
Storage:
-
Store the resulting cDNA at -20°C.
-
Protocol 3: this compound qPCR Assay
This protocol provides a standard setup for a SYBR Green-based qPCR assay for this compound.
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for this compound (and housekeeping genes)
-
Nuclease-free water
-
qPCR plate and seal
Procedure:
-
Primer Design and Validation:
-
Reaction Setup:
-
Prepare a master mix containing SYBR Green Master Mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the cDNA template to the respective wells. Include technical triplicates for each sample.
-
Include a No-Template Control (NTC) for each primer pair.
-
Include a "no-RT" control for each RNA sample.
-
-
qPCR Cycling:
-
A typical cycling protocol is:
-
Initial denaturation: 95°C for 2-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to check for primer-dimers and non-specific products.
-
-
Data Analysis:
-
Determine the Ct values for your target gene (this compound) and your housekeeping gene(s).
-
Calculate the relative expression using the ΔΔCt method.
-
Visualizations
Caption: Overview of the this compound qPCR experimental workflow.
Caption: Logic diagram for troubleshooting inconsistent this compound qPCR results.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. dispendix.com [dispendix.com]
- 3. researchgate.net [researchgate.net]
- 4. biozym.com [biozym.com]
- 5. Reverse transcription-quantitative polymerase chain reaction: description of a RIN-based algorithm for accurate data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The human this compound gene contains spatially distinct regulatory elements that regulate expression during early versus late epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue-specific and differentiation-appropriate expression of the human this compound gene in transgenic mice: an abnormal epidermal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a functional determinant of differentiation-dependent expression in the this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. Troubleshooting fine‐tuning procedures for qPCR system design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How do I design primers for qPCR? | AAT Bioquest [aatbio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Improving qPCR Efficiency: Primer Design and Reaction Optimization [synapse.patsnap.com]
- 15. youtube.com [youtube.com]
- 16. Optimization of five qPCR protocols toward the detection and the quantification of antimicrobial resistance genes in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reliable approaches to extract high-integrity RNA from skin and other pertinent tissues used in pain research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reliable Gene Expression Analysis by Reverse Transcription-Quantitative PCR: Reporting and Minimizing the Uncertainty in Data Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Involucrin Antibody Cross-Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to involucrin antibody cross-reactivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is a protein that plays a crucial role in the formation of the cornified cell envelope in the epidermis, which is essential for the skin's barrier function. It is expressed in the upper spinous and granular layers of stratified squamous epithelia.[1][2] Altered this compound expression is associated with various skin diseases, including psoriasis and squamous cell carcinomas, making it an important marker for keratinocyte differentiation and pathology.[3][4][5]
Q2: What is antibody cross-reactivity and why is it a concern with this compound antibodies?
Antibody cross-reactivity occurs when an antibody raised against a specific antigen, in this case, this compound, also binds to other, structurally similar proteins. This can lead to non-specific signals, inaccurate data, and misinterpretation of experimental results. This compound is part of the epidermal differentiation complex and shares some sequential expression patterns with other cornified envelope precursors like loricrin and small proline-rich proteins (SPRRs), which could be a source of cross-reactivity.[6][7]
Q3: Are there known cross-reactivities for specific this compound antibody clones?
Yes, some cross-reactivity has been reported for certain antibody clones. For instance, the widely used mouse monoclonal antibody clone SY5 has been noted to potentially cross-react with:
It is crucial to consult the antibody datasheet provided by the vendor for any known cross-reactivities.
Q4: How can I validate the specificity of my this compound antibody?
Validating antibody specificity is critical. Here are some recommended approaches:
-
Western Blotting: Use positive and negative control cell lysates or tissues. For example, human keratinocyte lysates can serve as a positive control, while cell lines that do not express this compound can be used as negative controls.
-
Knockout (KO) Models: The gold standard for antibody validation is to use a KO cell line or animal model that does not express the target protein. A specific antibody should show no signal in the KO sample compared to the wild-type.
-
Peptide Blocking: Pre-incubate the antibody with the immunizing peptide. This should block the antibody from binding to the target protein in the sample, thus confirming specificity.
-
Use of Multiple Antibodies: Employ two or more different antibodies that recognize different epitopes on the this compound protein. Consistent staining patterns between these antibodies increase confidence in the results.
Troubleshooting Guides
Western Blotting
Issue 1: Multiple Bands or Unexpected Molecular Weight
-
Possible Cause:
-
Cross-reactivity: The antibody may be recognizing other proteins with similar epitopes.
-
Post-translational Modifications: this compound can be post-translationally modified, leading to shifts in its apparent molecular weight.
-
Protein Degradation: Sample handling and preparation can lead to protein degradation, resulting in lower molecular weight bands.
-
Complex Formation: this compound is known to form complexes with other proteins, which might not be fully dissociated, leading to higher molecular weight bands.[8]
-
-
Troubleshooting Steps:
-
Optimize Antibody Concentration: High antibody concentrations can lead to non-specific binding. Titrate the antibody to find the optimal dilution.[9][10]
-
Improve Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[9][10][11]
-
Stringent Washes: Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.[10]
-
Use Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to prevent protein degradation.[12]
-
Run Appropriate Controls: Include a negative control (e.g., lysate from a cell line not expressing this compound) to identify non-specific bands.
-
Consult Datasheet: Check the antibody datasheet for information on expected band sizes and known cross-reactivities for the specific clone you are using.[1][2][8][13]
-
Issue 2: High Background
-
Possible Cause:
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations may be excessive.[9][10]
-
Insufficient Blocking: The blocking step may be inadequate in preventing non-specific antibody binding to the membrane.[9][10][11]
-
Inadequate Washing: Insufficient washing may not remove all unbound antibodies.[10]
-
Membrane Handling: Contamination or allowing the membrane to dry out can cause high background.[12]
-
-
Troubleshooting Steps:
-
Reduce Antibody Concentrations: Titrate both primary and secondary antibodies to their optimal, lowest effective concentration.[10][14]
-
Optimize Blocking: Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider using a different blocking buffer.[11][14]
-
Enhance Washing Steps: Increase the volume, duration, and number of washes. Adding a detergent like Tween-20 to the wash buffer is recommended.[9][12]
-
Handle Membrane with Care: Use forceps to handle the membrane and ensure it remains hydrated throughout the procedure.[12][14]
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC)
Issue: Non-specific Staining or High Background
-
Possible Cause:
-
Cross-reactivity: The antibody may be binding to other proteins within the tissue or cells.
-
Fc Receptor Binding: Endogenous Fc receptors in the tissue can non-specifically bind to the primary or secondary antibodies.
-
Endogenous Peroxidase/Phosphatase Activity: If using an enzyme-based detection system, endogenous enzymes in the tissue can produce a false positive signal.
-
Incorrect Antibody Dilution: The primary antibody concentration may be too high.
-
-
Troubleshooting Steps:
-
Perform Antigen Retrieval Optimization: The method of antigen retrieval (heat-induced or enzymatic) can significantly impact staining. Some datasheets suggest that enzymatic digestion with trypsin or Protease XXV is more effective for this compound than citrate (B86180) buffer-based methods.[13]
-
Use a Blocking Serum: Incubate the sample with a blocking serum from the same species as the secondary antibody to block non-specific binding sites.
-
Block Endogenous Enzymes: If using HRP or AP-conjugated secondary antibodies, quench endogenous peroxidase activity with a hydrogen peroxide solution or block endogenous phosphatase activity with levamisole.
-
Titrate Primary Antibody: Determine the optimal antibody concentration by testing a range of dilutions.
-
Include Negative Controls:
-
Secondary Antibody Only Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.
-
-
Quantitative Data Summary
Table 1: Reported Cross-Reactivity of this compound Monoclonal Antibody (Clone: SY5)
| Species/Cell Line | Observed Molecular Weight(s) | Reference(s) |
| Human (MCF-7 cells) | 170 kDa | [2][8] |
| Gorilla, Owl Monkey | ~115 kDa and 150 kDa (doublet) | [2][8] |
| Canine | 66 kDa | [2][8] |
| Porcine | ~105 kDa (doublet) | [2][8] |
Experimental Protocols
Protocol 1: Western Blotting for this compound
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at the recommended dilution (typically 1:1000 - 1:2000) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Immunohistochemistry (IHC) for this compound on Paraffin-Embedded Sections
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or enzymatic digestion with trypsin or Protease XXV as recommended by the antibody datasheet.[13]
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Block non-specific binding by incubating with a blocking serum (e.g., 10% normal goat serum) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate sections with the primary this compound antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
Washing: Wash sections three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP conjugate.
-
Washing: Repeat the washing step as in step 6.
-
Chromogen Development: Add a DAB chromogen substrate and incubate until the desired stain intensity is reached.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Visualizations
Caption: General experimental workflows for Western Blotting and Immunohistochemistry.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
- 1. This compound Monoclonal Antibody (SY5) (MA5-11803) [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. This compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in squamous and basal cell carcinomas of the skin: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistological study of this compound expression in Darier's disease skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and SPRR are synthesized sequentially in differentiating cultured epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. novusbio.com [novusbio.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Expression of Full-Length Recombinant Involucrin
Welcome to the technical support center for the expression of full-length recombinant involucrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the expression and purification of full-length recombinant this compound.
Question: I am observing very low or no expression of full-length this compound in E. coli. What are the possible causes and solutions?
Answer:
Low or no expression of full-length this compound in E. coli is a common challenge, often attributed to the protein's large size and unique sequence characteristics. This compound's structure includes extensive glutamine-rich tandem repeats which can pose difficulties for bacterial expression systems.[1]
Possible Causes:
-
Codon Mismatch: The codon usage of the human this compound gene may not be optimal for E. coli's translational machinery, leading to stalled translation and low protein yields.
-
mRNA Secondary Structure: Stable secondary structures within the this compound mRNA transcript can hinder ribosome binding and initiation of translation.
-
Protein Toxicity: High-level expression of a large, foreign protein can be toxic to E. coli, leading to cell death and reduced overall yield.
-
Plasmid Instability: The repetitive nature of the this compound gene might lead to recombination and instability of the expression plasmid.
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| Codon Optimization | Synthesize the this compound gene with codons optimized for E. coli expression. This can significantly improve translation efficiency. | Several commercial vendors offer gene synthesis with codon optimization services. |
| Vector and Promoter Selection | Use a vector with a tightly regulated and strong promoter (e.g., T7-based promoters) to control the timing and level of expression. | Leaky expression from strong promoters can be toxic. Ensure tight regulation. |
| Host Strain Selection | Utilize E. coli strains engineered to handle challenges like rare codons (e.g., Rosetta™ strains) or to enhance protein folding. | |
| Optimize Culture Conditions | Induce protein expression at a lower temperature (e.g., 15-20°C) and with a lower concentration of the inducer (e.g., IPTG). This slows down protein synthesis, which can promote proper folding and reduce toxicity. | Lower temperatures will slow cell growth, requiring longer induction times. |
| Verify Plasmid Integrity | After transformation, isolate the plasmid and verify the integrity of the this compound gene insert by restriction digest or sequencing. |
Question: My full-length this compound is expressed, but it is completely insoluble and forms inclusion bodies in E. coli. How can I obtain soluble protein?
Answer:
The formation of insoluble inclusion bodies is the most frequently encountered problem when expressing full-length this compound in E. coli.[2] This is due to the protein's high propensity to aggregate, driven by its large size and glutamine-rich domains.[1] Recovering soluble, active protein requires a carefully optimized solubilization and refolding process.
Troubleshooting Workflow for Insoluble this compound:
Caption: Workflow for processing insoluble this compound inclusion bodies.
Detailed Steps:
-
Isolation and Washing of Inclusion Bodies: After cell lysis, pellet the inclusion bodies by centrifugation. Wash the pellet thoroughly to remove contaminating proteins and cellular debris. Washes can be performed with buffers containing low concentrations of detergents (e.g., Triton X-100) or denaturants (e.g., 2M Urea).[3]
-
Solubilization: The washed inclusion bodies need to be solubilized using strong denaturants. The choice of denaturant and its concentration may require optimization.
-
Initial Recommendation: 8 M urea or 6 M guanidine (B92328) hydrochloride (GdnHCl) in a buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to break any disulfide bonds.[2]
-
-
Refolding: This is a critical step and often requires extensive optimization. The goal is to slowly remove the denaturant, allowing the protein to refold into its native conformation.
-
Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Rapidly diluting the solubilized protein into a large volume of refolding buffer.
-
Refolding Buffer Additives: The inclusion of certain additives can aid in proper folding and prevent aggregation.
-
| Additive | Function | Typical Concentration |
| L-Arginine | Suppresses aggregation | 0.4 - 1.0 M |
| Glycerol (B35011)/Sucrose | Stabilizes protein structure | 10-20% (v/v) / 0.25 M |
| Redox System (GSH/GSSG) | Facilitates correct disulfide bond formation | e.g., 1 mM GSH / 0.1 mM GSSG |
| Non-ionic Detergents | Reduce hydrophobic interactions | e.g., 0.05% Tween-20 |
-
Purification of Refolded Protein: After refolding, the soluble this compound can be purified using standard chromatographic techniques such as affinity chromatography (if a tag is present) followed by size-exclusion chromatography to remove any remaining aggregates.
Question: I am considering a eukaryotic expression system for full-length this compound. What are the advantages and which system should I choose?
Answer:
Eukaryotic expression systems, such as baculovirus-infected insect cells or mammalian cells (e.g., HEK293, CHO), are often more suitable for expressing large, complex proteins like this compound.
Advantages of Eukaryotic Systems:
-
Proper Protein Folding: Eukaryotic cells possess sophisticated chaperone machinery that can assist in the correct folding of complex proteins.
-
Post-Translational Modifications (PTMs): While this compound is not heavily glycosylated, other PTMs may be important for its structure and function. Eukaryotic systems can perform these modifications.
-
Higher Solubility: The cellular environment and folding machinery in eukaryotic cells can lead to a higher yield of soluble protein directly, potentially avoiding the need for inclusion body processing.
Comparison of Eukaryotic Expression Systems:
| System | Advantages | Disadvantages |
| Baculovirus-Insect Cells (e.g., Sf9, High Five™) | High expression levels, suitable for large proteins, can perform many PTMs. | More time-consuming and complex than bacterial expression. |
| Mammalian Cells (e.g., HEK293, CHO) | Provides the most "human-like" protein processing and PTMs. Good for secreted proteins. | Higher cost, slower cell growth, and potentially lower yields than baculovirus systems. |
Recommendation: For structural and functional studies requiring properly folded, full-length this compound, the baculovirus-insect cell system is a strong candidate due to its high expression levels and robust protein folding capabilities. If specific human-like PTMs are critical, a mammalian system like HEK293 would be the preferred choice.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of full-length human this compound on an SDS-PAGE gel?
A1: The calculated molecular weight of human this compound is approximately 68 kDa. However, due to its unusual amino acid composition and extended structure, it may migrate anomalously on SDS-PAGE.
Q2: Are there any specific buffer conditions recommended for purifying soluble recombinant this compound?
A2: While specific protocols for full-length this compound are not abundant, general principles for purifying aggregation-prone proteins apply. It is advisable to work at a neutral to slightly alkaline pH (7.5-8.5) and to include additives that discourage aggregation, such as L-arginine (0.2-0.5 M) and non-ionic detergents in your purification buffers. Maintaining a low protein concentration during purification can also be beneficial.
Q3: My purified this compound is soluble initially but aggregates upon storage. How can I improve its stability?
A3: Protein aggregation during storage is a common issue. To improve stability:
-
Optimize Buffer Composition: Screen different pH values and salt concentrations to find the optimal storage buffer.
-
Include Stabilizing Excipients: Add cryoprotectants like glycerol (10-50%) or sugars (e.g., sucrose, trehalose) to your storage buffer.
-
Flash-Freeze and Store at -80°C: Aliquot the purified protein into small, single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C to minimize freeze-thaw cycles.
Q4: How can I confirm that my purified recombinant this compound is correctly folded?
A4: Several biophysical techniques can be used to assess the secondary and tertiary structure of your purified protein:
-
Circular Dichroism (CD) Spectroscopy: This technique can provide information about the secondary structure content (e.g., alpha-helix, beta-sheet). Studies have shown that native this compound has a high alpha-helical content (50-75%).[1]
-
Size-Exclusion Chromatography (SEC): A well-folded, monomeric protein will elute as a single, sharp peak at the expected molecular weight. Aggregates will elute earlier in the void volume.
-
Dynamic Light Scattering (DLS): DLS can be used to assess the size distribution and homogeneity of your protein sample in solution.
Experimental Protocols
Protocol 1: General Workflow for Expression in E. coli and Inclusion Body Purification
Caption: A generalized workflow for expressing this compound in E. coli.
Protocol 2: Baculovirus-Mediated Expression in Insect Cells
This protocol provides an overview of the steps involved in using a baculovirus expression vector system (BEVS).
Caption: Workflow for baculovirus-mediated this compound expression.
Signaling Pathways and Logical Relationships
Logical Flowchart for Choosing an Expression System for Full-Length this compound
Caption: Decision tree for selecting an this compound expression system.
References
- 1. Biophysical characterization of this compound reveals a molecule ideally suited to function as an intermolecular cross-bridge of the keratinocyte cornified envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Involucrin siRNA Knockdown
Welcome to the technical support center for improving the efficiency of involucrin siRNA knockdown. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this compound gene silencing experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound siRNA knockdown experiments in a question-and-answer format.
Q1: Why am I observing low knockdown efficiency of this compound mRNA?
A1: Low knockdown efficiency is a frequent issue with several potential causes. Consider the following factors:
-
-
Transfection Reagent: The choice of transfection reagent is critical.[2] Not all reagents work equally well for all cell types. It's advisable to screen several reagents to find the one that is optimal for your specific cell line.[4]
-
siRNA Concentration: The optimal siRNA concentration can vary between cell types and targets. A good starting point is to test a range from 5 to 100 nM.[5][6] Using the lowest concentration that provides the desired knockdown can help reduce off-target effects.[5][6][7]
-
-
Ineffective siRNA Sequence: Not all siRNA sequences targeting the same mRNA are equally effective.
-
Incorrect Timing of Analysis: The peak knockdown effect varies depending on the target gene and cell type.
Q2: My this compound mRNA levels are down, but the protein level remains high. What's happening?
A2: This discrepancy is often due to the high stability of the this compound protein. Even with efficient mRNA degradation, the pre-existing protein pool may take a longer time to turn over.
Q3: I'm observing significant cell death after transfection. How can I reduce cytotoxicity?
A3: Cell toxicity can be caused by the transfection reagent, the siRNA itself, or the combination of both.
-
Transfection Reagent Toxicity:
-
Titration: Titrate the amount of transfection reagent to find the lowest effective concentration that maintains high transfection efficiency with minimal toxicity.
-
Reagent-Only Control: Include a control where cells are treated with the transfection reagent alone (mock-transfected) to assess its baseline toxicity.[9]
-
-
siRNA Concentration: High concentrations of siRNA can induce off-target effects and cellular stress, leading to cell death.[2] Use the lowest effective siRNA concentration.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before transfection.[2][9] Stressed or unhealthy cells are more susceptible to toxicity.
Q4: How do I know if my transfection was successful?
A4: The best way to monitor transfection efficiency is by using positive controls.
-
Fluorescently Labeled siRNA: A fluorescently labeled, non-targeting siRNA can be used to visually confirm siRNA uptake by the cells using fluorescence microscopy.[9][19]
Frequently Asked Questions (FAQs)
Q: What are the essential controls for an this compound siRNA knockdown experiment?
A: Every siRNA experiment should include the following controls:[1][9]
-
Untreated Cells: To measure the baseline expression level of this compound.
-
Negative Control siRNA: A non-targeting siRNA with a scrambled sequence to control for non-specific effects of the siRNA and transfection process.
-
Positive Control siRNA: An siRNA targeting a well-characterized housekeeping gene to verify transfection efficiency.
-
Mock-Transfected Cells: Cells treated with the transfection reagent only to assess toxicity and non-specific effects of the reagent.
Q: What is the recommended method to quantify this compound knockdown?
A: The most direct and quantitative method to measure knockdown is by assessing mRNA levels using real-time quantitative PCR (RT-qPCR).[1] This should be the primary method for validating the efficiency of your siRNA. Western blotting can then be used to confirm the reduction at the protein level.[17]
Q: Should I use a single siRNA or a pool of siRNAs?
A: Using a pool of 2-4 siRNAs targeting different regions of the this compound mRNA can increase the likelihood of achieving significant knockdown and may also help to reduce off-target effects by allowing for a lower overall siRNA concentration.[20]
Q: Can I create stable cell lines with continuous this compound knockdown using siRNA?
A: No, siRNA-mediated knockdown is transient, typically lasting for 5-7 days.[5][6] For stable, long-term gene silencing, you should use a system based on short hairpin RNA (shRNA) delivered via a viral vector, which can be integrated into the host genome.[5]
Experimental Protocols
General Protocol for siRNA Transfection
This protocol provides a general guideline. Optimization of siRNA concentration, transfection reagent volume, and cell density is crucial for each specific cell line and experimental setup.[9]
-
Cell Seeding: Twenty-four hours before transfection, seed cells in antibiotic-free medium so that they reach 50-70% confluency at the time of transfection.[17]
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently by pipetting, and incubate at room temperature for the manufacturer's recommended time (usually 15-30 minutes) to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in a drop-wise manner. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
-
Analysis: Harvest the cells to assess mRNA levels by RT-qPCR or protein levels by Western blot.
Protocol for Validation of Knockdown by RT-qPCR
-
RNA Extraction: Isolate total RNA from both control and siRNA-treated cells using a standard RNA extraction kit, ensuring to include a DNase treatment step to remove any genomic DNA contamination.
-
RNA Quality and Quantity Check: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check for A260/A280 ratios between 1.8 and 2.0.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Real-Time PCR:
-
Set up the qPCR reaction using a suitable qPCR master mix, primers specific for this compound, and primers for a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the siRNA-treated samples to the negative control.
Data Presentation
Table 1: Troubleshooting Guide for Poor this compound Knockdown
| Problem | Potential Cause | Recommended Solution |
| Low mRNA Knockdown | Suboptimal transfection reagent | Screen different transfection reagents. |
| Incorrect siRNA concentration | Titrate siRNA concentration (e.g., 10-50 nM). | |
| Inappropriate cell density | Optimize cell seeding density (aim for 50-70% confluency). | |
| Ineffective siRNA sequence | Test 2-4 different siRNA sequences or use a pool. | |
| RNase contamination | Use RNase-free techniques and reagents.[13] | |
| Low Protein Knockdown | High protein stability | Increase incubation time post-transfection (e.g., 72-96 hours). |
| Inefficient mRNA knockdown | Confirm mRNA knockdown first with qPCR. | |
| High Cell Toxicity | Transfection reagent toxicity | Reduce the amount of transfection reagent. |
| High siRNA concentration | Use the lowest effective siRNA concentration. | |
| Unhealthy cells | Ensure cells are healthy and in log-phase growth. |
Table 2: Recommended Starting Concentrations for Transfection Optimization
| Component | 24-Well Plate | 12-Well Plate | 6-Well Plate |
| Cells Seeded (approx.) | 5 x 10^4 | 1 x 10^5 | 2.5 x 10^5 |
| siRNA (final concentration) | 10 - 50 nM | 10 - 50 nM | 10 - 50 nM |
| Transfection Reagent | Refer to manufacturer's protocol | Refer to manufacturer's protocol | Refer to manufacturer's protocol |
| Final Volume | 0.5 mL | 1.0 mL | 2.5 mL |
Signaling Pathways and Workflows
This compound Expression Signaling Pathway
This compound expression in keratinocytes is regulated by a complex network of signaling pathways. Understanding these pathways can help in designing experiments and interpreting results. Key regulators include the protein kinase C (PKC), Ras-MAPK, and Akt signaling cascades, which converge on transcription factors like AP-1, Sp1, and C/EBP that bind to the this compound promoter.[21][22][23]
Caption: Signaling pathways regulating this compound gene expression.
Experimental Workflow for this compound siRNA Knockdown
A logical workflow is essential for a successful knockdown experiment, from initial optimization to final validation.
Caption: Experimental workflow for this compound siRNA knockdown.
References
- 1. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 2. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. siRNA FAQ [merckmillipore.com]
- 6. MISSION® siRNA FAQs [sigmaaldrich.com]
- 7. Guidelines for transfection of siRNA [qiagen.com]
- 8. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 9. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Silencer™ Select Pre-Designed siRNA - FAQs [thermofisher.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. genecards.org [genecards.org]
- 15. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 17. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. selectscience.net [selectscience.net]
- 21. Regulation of this compound gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regulation of the human this compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dihydromyrcenol Modulates this compound Expression through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Involucrin Protein Aggregation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to involucrin protein aggregation during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound is a soluble precursor protein found in the cytoplasm of keratinocytes that plays a crucial role in the formation of the cornified envelope of the skin. It is a large, elongated, and flexible rod-shaped molecule. Its structure contains a high number of glutamine residues, which are substrates for transglutaminase-mediated cross-linking.[1][2] These characteristics, particularly its large size and flexible nature, can expose hydrophobic regions, making it susceptible to aggregation under suboptimal experimental conditions such as high concentration, non-ideal pH, or temperature.
Q2: How can I detect this compound aggregation in my sample?
A2: this compound aggregation can be detected through several methods:
-
Visual Observation: The most straightforward method is to look for visible precipitates or cloudiness in your protein solution.
-
Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.
-
Dynamic Light Scattering (DLS): This technique can measure the size distribution of particles in your solution, revealing the presence of larger aggregates.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay can detect the formation of amyloid-like fibrillar aggregates.
Q3: My recombinant this compound is expressed in inclusion bodies. What should I do?
A3: Expression in inclusion bodies is common for large recombinant proteins.[3] The general workflow involves isolating the inclusion bodies, solubilizing the aggregated protein using strong denaturants (e.g., 6-8 M Guanidine-HCl or Urea), and then refolding the protein into its native conformation by gradually removing the denaturant.[1][2] This is often achieved through dialysis or rapid dilution into a refolding buffer. The refolding buffer should be optimized to prevent re-aggregation and may contain additives like L-arginine and a redox shuffling system (e.g., reduced and oxidized glutathione) if disulfide bonds are present.[4]
Troubleshooting Guides
Issue 1: Visible Precipitation of this compound During Purification or Storage
| Potential Cause | Recommended Solution |
| High Protein Concentration | Maintain a low protein concentration during purification and storage. If a high concentration is necessary for your experiment, consider adding stabilizing agents to the buffer.[4] |
| Suboptimal pH | The pH of the buffer being close to the isoelectric point (pI) of this compound can minimize its solubility. Adjust the buffer pH to be at least one unit away from the pI.[4] |
| Incorrect Temperature | Proteins can be unstable at 4°C for extended periods. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.[4] |
| Oxidation of Cysteine Residues | If your this compound construct contains cysteine residues, oxidation can lead to intermolecular disulfide bonds and aggregation. Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffers.[4] |
Issue 2: Low Yield of Soluble this compound After Expression
| Potential Cause | Recommended Solution |
| High Expression Rate Leading to Misfolding | Lower the induction temperature (e.g., 18-25°C) and/or reduce the concentration of the inducing agent (e.g., IPTG) to slow down protein expression and allow for proper folding. |
| Formation of Insoluble Inclusion Bodies | Optimize expression conditions as mentioned above. If inclusion bodies persist, you will need to perform solubilization and refolding procedures. |
| Inefficient Cell Lysis | Ensure complete cell lysis to release the soluble protein. Sonication or the use of lytic enzymes may be necessary. |
Issue 3: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Recommended Solution |
| Presence of Soluble Aggregates | Soluble aggregates may not be visible but can interfere with functional assays. Analyze your protein sample using SEC or DLS to detect these aggregates. Optimize your buffer with anti-aggregation additives. |
| Protein Degradation | Proteases released during cell lysis can degrade your protein. Add a protease inhibitor cocktail to your lysis buffer and keep the sample on ice throughout the purification process. |
| Buffer Incompatibility | Components of your experimental buffer may be causing aggregation. Perform a buffer screen using a solubility assay to identify the optimal buffer conditions for your this compound protein. |
Data Presentation: Anti-Aggregation Additives
The following table summarizes common additives used to prevent protein aggregation and their typical working concentrations. The optimal concentration for this compound should be determined empirically.
| Additive Category | Additive | Typical Working Concentration | Mechanism of Action |
| Osmolytes | Glycerol | 10-50% (v/v)[1][5] | Stabilizes protein structure by preferential hydration.[4] |
| Sucrose | 0.25-1 M | Stabilizes protein structure by preferential hydration.[6] | |
| Amino Acids | L-Arginine | 50-500 mM | Suppresses aggregation by interacting with hydrophobic patches and reducing protein-protein interactions.[7][8] |
| L-Glutamic Acid | 50-200 mM | Works synergistically with L-Arginine to increase solubility.[8] | |
| Reducing Agents | Dithiothreitol (DTT) | 1-10 mM[9] | Prevents the formation of intermolecular disulfide bonds.[10] |
| TCEP | 1-20 mM | More stable and effective at lower pH than DTT. | |
| Detergents | CHAPS | 0.1-1% (w/v)[11][12] | Non-denaturing zwitterionic detergent that can solubilize aggregates.[13] |
| Tween 20 | 0.05-0.1% (v/v)[14] | Non-ionic detergent that prevents non-specific hydrophobic interactions.[4] | |
| Other | Non-detergent Sulfobetaines (NDSBs) | 0.5-1 M[15] | Zwitterionic compounds that reduce aggregation and aid in refolding.[16] |
Experimental Protocols
Protein Solubility Assay
This assay helps to screen for optimal buffer conditions to maintain this compound solubility.
Materials:
-
Purified this compound protein
-
A selection of buffers with varying pH and additives (see table above)
-
96-well filter plate (e.g., with a 0.22 µm membrane)
-
96-well collection plate
-
Plate reader for protein quantification (e.g., absorbance at 280 nm or BCA assay)
Procedure:
-
Prepare a series of 100 µL buffer conditions in the wells of the 96-well filter plate.
-
Add a small, constant amount of your this compound stock solution to each well and mix gently.
-
Incubate the plate at the desired temperature (e.g., room temperature or 4°C) for a set period (e.g., 1 hour).
-
Centrifuge the filter plate with the collection plate underneath to separate the soluble fraction (filtrate) from the aggregated protein (retained on the filter).
-
Quantify the protein concentration in the filtrate in the collection plate.
-
The buffer condition with the highest protein concentration in the filtrate is the one that best maintains this compound solubility.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrillar aggregates in real-time.
Materials:
-
This compound protein solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black 96-well plate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare your this compound samples in the assay buffer at the desired concentration. Include positive and negative controls if available.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
Place the plate in a fluorescence plate reader pre-set to the desired temperature (e.g., 37°C).
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm. Enable shaking between readings to promote aggregation.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of fibrillar aggregates.
Western Blot for this compound Detection
This protocol allows for the specific detection of this compound in your samples.
Materials:
-
Protein samples (e.g., from different stages of purification)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and electroblotting apparatus
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix your protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-involucrin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
Mandatory Visualizations
Signaling Pathways
Caption: Rho/ROCK signaling pathway in keratinocyte differentiation and this compound expression.[5][11][12][17]
Caption: PI3K/Akt signaling pathway promoting keratinocyte differentiation and this compound expression.[6][9][14][18][19]
Experimental Workflow
Caption: A logical workflow for troubleshooting this compound protein aggregation.
References
- 1. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Keratinocyte differentiation is regulated by the Rho and ROCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoinositide 3-kinase signaling to Akt promotes keratinocyte differentiation versus death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. US20040235089A1 - Process for solubilization of recombinant proteins expressed as inclusion body - Google Patents [patents.google.com]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. pnas.org [pnas.org]
- 13. Human keratinocytes are efficiently immortalized by a Rho kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Updates on the Involvement of PI3K/AKT/mTOR Molecular Cascade in the Pathogenesis of Hyperproliferative Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP1255769A2 - Universal procedure for refolding recombinant proteins - Google Patents [patents.google.com]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Dihydromyrcenol Modulates this compound Expression through the Akt Signaling Pathway [mdpi.com]
- 19. Dihydromyrcenol Modulates this compound Expression through the Akt Signaling Pathway [pubmed.ncbi.nlm.nih.gov]
troubleshooting involucrin promoter assay variability
Welcome to the technical support center for the involucrin promoter assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and obtain reliable, reproducible data from their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during an this compound promoter assay, offering potential causes and actionable solutions.
Issue 1: High Variability Between Replicate Wells
Question: I'm observing significant variability in the luciferase readings between my triplicate/quadruplicate wells for the same experimental condition. What could be the cause, and how can I minimize this?
Answer: High variability between replicate wells is a common issue in reporter assays and can stem from several factors throughout the experimental workflow.[1] The following table outlines potential causes and recommended solutions to improve consistency.
Table 1: Troubleshooting High Replicate Variability
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Prepare a master mix of transfection reagents and DNA for each condition to ensure each well receives the same formulation.[2] Use a calibrated multichannel pipette for dispensing reagents and cells.[1] Ensure consistent and thorough mixing of solutions before aliquoting. |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. After seeding, gently swirl the plate in a figure-eight motion to distribute cells evenly. Avoid letting cells clump, as this can affect transfection efficiency.[2] |
| Edge Effects | "Edge effects," where wells on the perimeter of the plate behave differently due to variations in temperature and humidity, can cause variability.[3] To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS. |
| Variable Transfection Efficiency | Optimize the ratio of transfection reagent to DNA for your specific cell type.[4] Ensure cells are at an optimal confluency (typically 70-90%) at the time of transfection.[5][6] Use high-quality, endotoxin-free plasmid DNA.[2] |
| Low Sample Volume | Using a very small volume of cell lysate for the assay can increase variability. If possible, dilute the sample and use a recommended volume of 10-20 µL per assay.[7] |
Issue 2: Poor Reproducibility Between Experiments
Question: My results are inconsistent from one experiment to the next, even when I follow the same protocol. What factors could be contributing to this lack of reproducibility?
Answer: Poor reproducibility between experiments can be frustrating and is often due to subtle variations in experimental conditions.[2] Key areas to scrutinize include cell health and passage number, reagent consistency, and incubation times.
Table 2: Troubleshooting Poor Inter-Experiment Reproducibility
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells from a consistent, low passage number for all experiments, as cell characteristics can change over time in culture.[8] Regularly test cell lines for mycoplasma contamination.[8] Ensure cells are healthy and actively dividing before transfection.[6] |
| Reagent Quality and Storage | Use fresh batches of critical reagents like transfection reagents and luciferase assay substrates.[1] Store all reagents according to the manufacturer's instructions; for example, some transfection reagents can be compromised by freezing.[8][9] Avoid repeated freeze-thaw cycles of samples.[1] |
| Inconsistent Incubation Times | Standardize all incubation times, including transfection complex formation, cell treatment, and lysis. |
| Variations in Cell Confluency | Plate the same number of cells for each experiment and ensure they reach a consistent confluency at the time of transfection.[2] Overly confluent cells may have lower transfection efficiency.[2] |
| Normalization Strategy | A robust normalization strategy is crucial for comparing results across experiments. Co-transfecting a control vector with a constitutive promoter driving a different reporter (e.g., Renilla luciferase) is highly recommended to account for variations in transfection efficiency and cell number.[1][3][10][11] |
Issue 3: Weak or No Luminescence Signal
Question: I am detecting a very weak or no signal from my experimental samples. What are the possible reasons for this?
Answer: A weak or absent signal can be due to several factors, ranging from issues with the reagents and plasmids to low transfection efficiency or specific characteristics of the this compound promoter.[1]
Table 3: Troubleshooting Weak or No Signal
| Potential Cause | Recommended Solution |
| Ineffective Reagents | Check the expiration dates of all reagents, especially the luciferase assay substrate. Prepare fresh luciferin (B1168401) and coelenterazine (B1669285) solutions for each experiment and protect them from light.[1] |
| Low Transfection Efficiency | Optimize the transfection protocol for your cell type, including the DNA-to-reagent ratio and cell confluency.[4] Confirm the quality and concentration of your plasmid DNA; endotoxin (B1171834) contamination can inhibit transfection.[2] |
| Weak Promoter Activity | The this compound promoter's activity is highly dependent on the cellular context and differentiation state.[12] Ensure you are using a cell line that supports this compound expression (e.g., keratinocytes).[13] Consider treating cells with agents known to induce keratinocyte differentiation, such as calcium.[14] |
| Incorrect Promoter Construct | Verify the integrity and sequence of your this compound promoter-luciferase construct. Ensure that key regulatory elements, such as AP-1 binding sites, are intact.[14][15] |
| Signal Interference | Some compounds, like resveratrol (B1683913) or certain flavonoids, can inhibit the luciferase enzyme.[1] If you are testing such compounds, consider alternative reporter systems or perform control experiments to assess their impact on luciferase activity. |
Experimental Protocols
1. Keratinocyte Cell Culture
This protocol outlines the basic steps for culturing human keratinocytes, a common cell type for this compound promoter assays.
-
Media: Use a specialized keratinocyte growth medium (e.g., K-SFM) supplemented with bovine pituitary extract and epidermal growth factor.
-
Seeding: Plate cells at a density that will allow them to reach 70-90% confluency at the time of transfection.
-
Passaging: Subculture cells when they reach approximately 80% confluency. Use a gentle dissociation reagent like TrypLE™ Express to detach the cells. Avoid over-trypsinization.
-
Differentiation (Optional): To induce this compound expression, the growth medium can be switched to one with a high calcium concentration (e.g., 1.2-2.0 mM) for a specified period before the assay.[14]
2. Transient Transfection Protocol
This is a general protocol for lipid-based transient transfection in a 24-well plate format. Optimization for your specific cell line and transfection reagent is crucial.
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 24-well plate at a density that will ensure they are 70-90% confluent the next day.
-
DNA-Reagent Complex Preparation:
-
For each well, dilute your this compound promoter-luciferase reporter plasmid and your normalization control plasmid (e.g., pRL-TK) in serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for the time recommended by the manufacturer (typically 15-30 minutes) to allow complexes to form.
-
-
Transfection: Add the DNA-reagent complexes dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours under their normal growth conditions before proceeding with any experimental treatments or cell lysis.
3. Dual-Luciferase® Reporter Assay
This protocol is based on the popular Dual-Luciferase® Reporter Assay System from Promega.
-
Cell Lysis:
-
Remove the growth medium from the wells.
-
Gently wash the cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of Passive Lysis Buffer (PLB) to each well (e.g., 100 µL for a 24-well plate).
-
Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.
-
-
Assay Procedure:
-
Transfer 20 µL of the cell lysate to a white-walled, opaque 96-well plate suitable for luminescence measurements.[16]
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to the well and measure the firefly luciferase activity (your experimental reporter).
-
Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction (your normalization control). Measure the Renilla luciferase activity.
-
-
Data Analysis: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain a normalized value. This ratio corrects for variability in transfection efficiency and cell number.[3]
Visualizations
Caption: Experimental workflow for an this compound promoter dual-luciferase assay.
Caption: Simplified signaling pathways regulating this compound gene expression.
Caption: Troubleshooting decision tree for this compound promoter assay variability.
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. news-medical.net [news-medical.net]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. genscript.com [genscript.com]
- 9. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 10. biorxiv.org [biorxiv.org]
- 11. promega.com [promega.com]
- 12. Reporter system controlled by the this compound promoter as a tool to follow epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the human this compound promoter using a transient beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of the human this compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The human this compound gene contains spatially distinct regulatory elements that regulate expression during early versus late epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
artifact identification in involucrin staining patterns
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with involucrin staining.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected staining pattern for this compound in normal tissue?
In normal stratified squamous epithelia, such as the epidermis, this compound is a marker for terminal keratinocyte differentiation.[1] Therefore, the expected staining pattern is primarily cytoplasmic and localized to the upper, more differentiated layers of the epithelium, such as the stratum spinosum and stratum granulosum.[2][3] The basal layer should be negative for this compound staining.[2] In hair follicles, staining is typically observed in the inner root sheath and the infundibulum.[2]
Q2: I am seeing high background staining across my entire tissue section. What could be the cause and how can I fix it?
High background staining can obscure specific signals and is a common issue in immunohistochemistry (IHC).[4][5]
Possible Causes & Solutions
| Cause | Solution |
| Primary antibody concentration too high | Titrate the primary antibody to find the optimal concentration that provides a strong signal with low background.[4][6][7] |
| Insufficient blocking | Ensure adequate blocking with a suitable agent, such as normal serum from the species in which the secondary antibody was raised, to prevent non-specific antibody binding.[6] |
| Endogenous peroxidase activity (for HRP-based detection) | If using a horseradish peroxidase (HRP) conjugate, pre-treat the tissue with a peroxidase blocking solution (e.g., 3% H₂O₂) to quench endogenous peroxidase activity.[6] |
| Hydrophobic interactions | Include a non-ionic detergent like Tween-20 (0.05%) in your wash buffers and antibody diluents to reduce non-specific hydrophobic binding.[6][8] |
| Tissue drying out during staining | Keep the tissue sections hydrated throughout the entire staining procedure. Use a humidity chamber during incubations.[7] |
A troubleshooting workflow for high background staining is illustrated below:
Caption: Troubleshooting workflow for high background staining.
Q3: I am observing non-specific staining in unexpected cell types or subcellular locations. What are the likely causes?
Non-specific staining refers to the binding of the primary or secondary antibody to targets other than the intended antigen.[5]
Possible Causes & Solutions
| Cause | Solution |
| Cross-reactivity of primary antibody | Ensure the primary antibody is validated for the application (e.g., IHC) and species being tested.[6][7] Consider using a monoclonal antibody for higher specificity.[9] |
| Secondary antibody non-specificity | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample to minimize cross-reactivity.[4][7] Run a negative control with only the secondary antibody to check for non-specific binding.[4][7] |
| Fc receptor binding | If staining immune cells or tissues with high immune cell infiltration, block endogenous Fc receptors with an Fc blocking reagent. |
| Over-fixation of tissue | Excessive fixation can alter protein conformation and expose non-specific epitopes. Optimize fixation time and fixative concentration.[6][10] |
Q4: My this compound staining is weak or completely absent. How can I troubleshoot this?
Weak or no staining can be due to a variety of factors, from antibody issues to problems with the detection system.[7]
Possible Causes & Solutions
| Cause | Solution |
| Primary antibody concentration too low | Increase the concentration of the primary antibody. Perform a titration to find the optimal concentration.[7] |
| Inactive primary or secondary antibody | Ensure antibodies have been stored correctly and have not expired. Run a positive control to verify antibody activity.[7] |
| Suboptimal antigen retrieval | Antigen retrieval methods (heat-induced or enzymatic) may be necessary, especially for formalin-fixed paraffin-embedded tissues. Optimize the antigen retrieval protocol (e.g., buffer pH, heating time, and temperature).[6][10] |
| Incompatible primary and secondary antibodies | Verify that the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[4] |
| Insufficient incubation times | Increase the incubation time for the primary and/or secondary antibodies.[11] |
The logical relationship for troubleshooting weak or no staining is depicted below:
Caption: Troubleshooting weak or absent this compound staining.
Experimental Protocols
Representative Protocol for this compound Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Sections
This protocol is a general guideline and may require optimization for specific antibodies and tissues.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Transfer to 100% Ethanol: 2 changes for 3 minutes each.
-
Transfer to 95% Ethanol: 2 minutes.
-
Transfer to 70% Ethanol: 2 minutes.
-
Rinse in distilled water.
2. Antigen Retrieval:
-
This step is often crucial for FFPE tissues.[6]
-
Immerse slides in a suitable antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Heat the solution with the slides to 95-100°C for 20-30 minutes. A microwave, pressure cooker, or water bath can be used.[10][12]
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in a wash buffer (e.g., PBS with 0.05% Tween-20).
3. Peroxidase Block (for HRP detection):
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[6]
-
Rinse with wash buffer.
4. Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to reduce non-specific binding.[13]
5. Primary Antibody Incubation:
-
Dilute the anti-involucrin primary antibody to its optimal concentration in an antibody diluent (e.g., PBS with 1% BSA).
-
Incubate the slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.
6. Detection:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody (if using an ABC system) or an HRP-polymer-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
If using an ABC system, incubate with the avidin-biotin complex reagent for 30 minutes.
-
Rinse with wash buffer.
7. Chromogen Development:
-
Incubate slides with a chromogen solution (e.g., DAB) until the desired staining intensity is reached. Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
8. Counterstaining:
-
Lightly counterstain with hematoxylin (B73222).
-
"Blue" the hematoxylin in a weak alkaline solution or tap water.
-
Rinse with distilled water.
9. Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (e.g., 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
The general workflow for this IHC protocol is as follows:
Caption: General immunohistochemistry workflow for this compound staining.
References
- 1. This compound (F9C3C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. escholarship.org [escholarship.org]
- 3. This compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Artifacts in IHC | BIOZOL [biozol.de]
- 6. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 7. origene.com [origene.com]
- 8. researchgate.net [researchgate.net]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting - High background [immunohistochemistry.us]
- 12. Anti-Involucrin Antibody [ARC1802] (A306355) | Antibodies.com [antibodies.com]
- 13. bosterbio.com [bosterbio.com]
Technical Support Center: Accurate Normalization of Involucrin Expression Data
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate normalization of involucrin expression data across various experimental platforms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a protein that is a precursor to the cornified envelope of keratinocytes, the primary cell type in the epidermis. It is a key marker of terminal differentiation in these cells.[1] Accurate quantification of this compound expression is crucial for studying epidermal differentiation, skin barrier function, and the pathophysiology of various skin disorders.
Q2: Which housekeeping genes are recommended for normalizing this compound qPCR data in keratinocytes?
The selection of a stable housekeeping gene is critical for accurate qPCR data normalization. The expression of commonly used reference genes can vary significantly during keratinocyte differentiation.[2] Studies have shown that YWHAZ and UBC are highly stable in proliferating and calcium-induced differentiating normal human epidermal keratinocytes (NHEK).[2] Other studies suggest that the geometric mean of two stable genes, such as UBC and β-2 Microglobulin (B2M) , provides an accurate normalization factor in skin tissue.[3] It is always recommended to validate a panel of candidate reference genes under your specific experimental conditions.
Q3: What are the best loading controls for Western blot analysis of this compound?
For Western blot analysis, a loading control is essential to ensure equal protein loading between lanes.[4][5] Commonly used and generally reliable loading controls for whole-cell lysates from keratinocytes include β-actin , GAPDH , and α-tubulin .[6][7] However, it is crucial to ensure that the expression of the chosen loading control does not change with your experimental treatment. For example, if studying metabolic processes, GAPDH may not be an ideal choice.[7] The molecular weight of the loading control should also be sufficiently different from this compound (which runs at approximately 68 kDa in its soluble form and higher when cross-linked) to allow for clear separation and visualization.[8]
Q4: How can I quantify this compound expression from immunofluorescence images?
While immunofluorescence is often considered a qualitative or semi-quantitative technique, it can be used for quantification with careful experimental design and image analysis. One method is to measure the mean fluorescence intensity within a defined region of interest (e.g., the suprabasal layers of the epidermis). Another approach is to quantify the area of positive staining. For cellular resolution, software like ImageJ or Fiji can be used to measure the fluorescence intensity per cell. It is critical to use consistent imaging parameters (e.g., laser power, exposure time) across all samples and to subtract background fluorescence. Normalization can be achieved by co-staining with a nuclear marker like DAPI and expressing the this compound signal relative to the cell number.
Troubleshooting Guides
Quantitative Real-Time PCR (qPCR)
| Problem | Possible Cause | Solution |
| High variability between technical replicates | Pipetting errors. | Use a master mix for all reactions. Ensure proper pipette calibration and technique. |
| Poor RNA quality or quantity. | Assess RNA integrity (e.g., using a Bioanalyzer) and accurately quantify RNA concentration. | |
| Inconsistent results between biological replicates | Unstable reference gene. | Validate a panel of potential reference genes and use the most stable one(s) for normalization. The geometric mean of two or three stable reference genes is recommended.[3][9] |
| Biological variability. | Increase the number of biological replicates to improve statistical power. | |
| Low or no amplification of this compound | Poor primer design. | Design and validate primers with high efficiency and specificity. |
| Inefficient reverse transcription. | Optimize the reverse transcription reaction conditions and use a high-quality reverse transcriptase. |
Western Blot
| Problem | Possible Cause | Solution |
| Weak or no this compound signal | Insufficient protein loading. | Increase the amount of protein loaded per lane. |
| Low primary antibody concentration. | Optimize the primary antibody concentration by performing a titration.[10] | |
| Inefficient protein transfer. | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage.[8] | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[10] |
| Primary or secondary antibody concentration too high. | Reduce the antibody concentrations. | |
| Non-specific bands | Primary antibody is not specific. | Use a different, validated primary antibody. Run a negative control (e.g., lysate from cells that do not express this compound). |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Immunofluorescence
| Problem | Possible Cause | Solution |
| Weak or no staining | Primary antibody not suitable for immunofluorescence. | Check the antibody datasheet to ensure it is validated for this application. |
| Improper fixation or permeabilization. | Optimize fixation and permeabilization protocols for your specific samples. | |
| High background | Autofluorescence of the tissue. | Use an autofluorescence quenching reagent or appropriate spectral unmixing if available. |
| Non-specific binding of secondary antibody. | Include a secondary antibody-only control. Ensure adequate washing steps. | |
| Inconsistent staining intensity | Variation in antibody incubation times or temperatures. | Ensure all samples are processed under identical conditions. |
| Photobleaching. | Use an anti-fade mounting medium and minimize exposure to the excitation light source. |
Experimental Protocols
Protocol: Normalization of this compound mRNA Expression by qPCR
-
RNA Extraction: Isolate total RNA from keratinocytes or skin tissue using a standard protocol (e.g., TRIzol reagent or a column-based kit). Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
Primer Design and Validation: Design primers for this compound and a panel of candidate reference genes (e.g., YWHAZ, UBC, B2M, GAPDH). Validate primer efficiency by generating a standard curve with a serial dilution of cDNA.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer set using a SYBR Green-based master mix.
-
Data Analysis (ΔΔCt Method):
-
Calculate the mean Ct value for each sample and primer set.
-
Normalize the Ct value of this compound to the Ct value of the most stable reference gene (or the geometric mean of multiple reference genes) for each sample (ΔCt = Ctthis compound - Ctreference).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the experimental group (ΔΔCt = ΔCtexperimental - ΔCtcontrol).
-
Calculate the fold change in expression as 2-ΔΔCt.
-
Protocol: Normalization of this compound Protein Expression by Western Blot
-
Protein Extraction: Lyse cells or tissue in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against this compound overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization:
-
Strip the membrane and re-probe with a primary antibody against a loading control (e.g., β-actin or GAPDH).
-
Alternatively, use a multiplex fluorescence-based detection system to detect this compound and the loading control simultaneously with different colored fluorophores.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the this compound band to the intensity of the corresponding loading control band for each sample.
-
Signaling Pathways and Workflows
Signaling Pathways Regulating this compound Expression
A complex network of signaling pathways regulates this compound expression in keratinocytes. Key pathways include those activated by extracellular calcium, cytokines, and growth factors, which converge on transcription factors that bind to the this compound gene promoter.
Caption: Key signaling pathways regulating this compound expression.
Experimental Workflow for qPCR Data Normalization
The following workflow outlines the key steps for accurate normalization of this compound expression data using qPCR.
References
- 1. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes [termedia.pl]
- 2. Protein kinase C δ increases Kruppel-like factor 4 protein, which drives this compound gene transcription in differentiating keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of this compound in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loricrin and this compound expression is down-regulated by Th2 cytokines through STAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human this compound gene contains spatially distinct regulatory elements that regulate expression during early versus late epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound expression is decreased in Hailey-Hailey keratinocytes owing to increased this compound mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Tissue-specific and differentiation-appropriate expression of the human this compound gene in transgenic mice: an abnormal epidermal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Various Cellular Components and Its Signaling Cascades Through the Involvement of Signaling Messengers in Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioengineer.org [bioengineer.org]
Technical Support Center: Improving Involucrin Protein Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during involucrin purification.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield of soluble this compound after cell lysis. What are the potential causes and how can I improve it?
A1: Low yield of soluble this compound is a common issue and can stem from several factors, ranging from suboptimal protein expression to inefficient extraction. Here are the primary areas to investigate:
-
Protein Expression Levels: this compound expression is tightly linked to keratinocyte differentiation.[1][2][3] Ensure your cell culture conditions are optimized to promote differentiation and, consequently, this compound synthesis.
-
Cell Lysis Inefficiency: Incomplete cell lysis will result in a significant portion of the protein remaining trapped within the cells.[4] The choice of lysis buffer and mechanical disruption method is critical.
-
This compound Solubility: this compound is a precursor to the cornified envelope and can become cross-linked and insoluble.[5][6] Harsh lysis conditions or improper buffer composition can promote aggregation and precipitation.
-
Protein Degradation: Once cells are lysed, endogenous proteases are released, which can degrade the target protein.[7][8]
Q2: My this compound protein is precipitating during purification. How can I improve its solubility?
A2: Protein precipitation during purification is often due to suboptimal buffer conditions or inherent properties of the protein.[4][9] For this compound, which has a tendency to aggregate, consider the following:
-
Optimize Buffer Composition: The pH, ionic strength, and presence of additives in your buffers can significantly impact solubility.[10][11]
-
Use of Additives: Certain additives can help maintain protein solubility. Consider the inclusion of non-ionic detergents, glycerol (B35011), or specific salts.[10][12]
-
Temperature Control: Lowering the temperature during purification can sometimes reduce aggregation.[9][13]
Q3: I am seeing multiple bands on my SDS-PAGE after purification, indicating contamination. What are the best chromatography strategies for this compound?
A3: Achieving high purity often requires a multi-step chromatography approach. The choice of technique depends on the specific properties of this compound and the nature of the contaminants.[14][15]
-
Affinity Chromatography (AC): If you are working with a recombinant this compound with an affinity tag (e.g., His-tag), this is an excellent initial purification step due to its high specificity.[14][16]
-
Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge.[14][16] The choice of an anion or cation exchanger will depend on the isoelectric point (pI) of this compound and the pH of the buffer.
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size.[15][16] It is often used as a final "polishing" step to remove any remaining aggregates or smaller contaminants.
-
Hydrophobic Interaction Chromatography (HIC): This method separates proteins based on their hydrophobicity.[14]
Troubleshooting Guides
Table 1: Troubleshooting Low this compound Yield
| Problem | Possible Cause | Recommended Solution |
| Low this compound Expression | Suboptimal keratinocyte differentiation. | - Induce differentiation using methods such as increasing calcium concentration in the media. - Ensure appropriate cell density and growth conditions. |
| Codon bias (for recombinant expression). | - Use a host organism with a codon usage that matches the this compound gene. - Synthesize a codon-optimized gene for your expression system.[13][17] | |
| Inefficient Cell Lysis | Lysis buffer is not optimal for keratinocytes. | - Test different lysis buffers, such as RIPA or urea/thiourea-based buffers, which are effective for extracting cellular proteins.[7][18] - Optimize the concentration of detergents and salts in the lysis buffer.[19] |
| Insufficient mechanical disruption. | - Combine chemical lysis with mechanical methods like sonication or homogenization to ensure complete cell disruption.[20] | |
| This compound Insolubility/Aggregation | Formation of inclusion bodies (recombinant expression). | - Lower the expression temperature (e.g., 18-25°C) and reduce the inducer concentration to slow down protein synthesis and promote proper folding.[9] - Co-express with molecular chaperones.[12] |
| Protein precipitation after lysis. | - Add stabilizing agents to the lysis buffer, such as glycerol (up to 20%) or non-ionic detergents (e.g., Triton X-100, Tween 20).[10][12] - Keep samples on ice to minimize aggregation.[7] | |
| Protein Degradation | Protease activity from cell lysate. | - Add a protease inhibitor cocktail to the lysis buffer immediately before use.[7][8] - Maintain low temperatures (e.g., 4°C) throughout the purification process.[8] |
Table 2: Optimizing this compound Purification Steps
| Purification Step | Problem | Possible Cause | Recommended Solution |
| Affinity Chromatography | Low binding to the column. | - Affinity tag is not accessible. | - Consider moving the fusion tag to the other terminus of the protein.[12] - Add a linker between the tag and the protein.[10] |
| Protein elutes with contaminants. | - Non-specific binding of other proteins. | - Increase the stringency of the wash buffer by adding a low concentration of the elution agent (e.g., imidazole (B134444) for His-tags) or increasing the salt concentration.[10] | |
| Ion Exchange Chromatography | Poor separation of this compound. | - Incorrect buffer pH. | - Ensure the buffer pH is at least 1 unit above or below the pI of this compound to ensure it is charged and binds to the appropriate resin. |
| Broad elution peaks. | - Suboptimal gradient elution. | - Optimize the salt gradient for elution to achieve better resolution. | |
| Size Exclusion Chromatography | This compound elutes in the void volume. | - Protein is aggregated. | - Troubleshoot solubility issues prior to this step. - Consider adding mild detergents or chaotropic agents to the mobile phase. |
| Presence of smaller contaminants. | - Inefficient previous purification steps. | - Ensure proper optimization of prior affinity or ion-exchange steps. |
Experimental Protocols
Protocol 1: Optimized Cell Lysis for this compound Extraction from Cultured Keratinocytes
-
Cell Harvesting: Wash cultured keratinocytes with ice-cold phosphate-buffered saline (PBS). Scrape the cells in fresh, ice-cold PBS and pellet them by centrifugation at 1000 x g for 5 minutes at 4°C.[7]
-
Lysis Buffer Preparation: Prepare a chilled RIPA buffer (Radioimmunoprecipitation assay buffer) containing:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Immediately before use, add a protease inhibitor cocktail.
-
-
Cell Lysis: Resuspend the cell pellet in the chilled RIPA buffer (approximately 100 µL per 10^6 cells).[7]
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Mechanical Disruption: Sonicate the lysate on ice to further disrupt the cells and shear DNA. Use short bursts to prevent overheating and protein denaturation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble this compound for downstream purification.
Protocol 2: Two-Step Chromatography for this compound Purification
This protocol assumes the use of a recombinant His-tagged this compound.
Step 1: Immobilized Metal Affinity Chromatography (IMAC)
-
Column Equilibration: Equilibrate a Ni-NTA or TALON cobalt affinity column with a binding buffer (e.g., 50 mM Tris-HCl, 300-500 mM NaCl, 10 mM imidazole, pH 8.0).
-
Sample Loading: Load the clarified cell lysate onto the equilibrated column.
-
Washing: Wash the column with several column volumes of wash buffer (binding buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). Collect the fractions.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing the purified this compound.
Step 2: Size Exclusion Chromatography (SEC)
-
Buffer Exchange (Optional): If necessary, exchange the buffer of the pooled, IMAC-purified fractions into the desired SEC running buffer using dialysis or a desalting column.
-
Column Equilibration: Equilibrate a size exclusion column (e.g., Superdex 200 or similar) with the SEC running buffer (e.g., PBS or a buffer suitable for the final application).
-
Sample Injection: Inject the concentrated, IMAC-purified this compound sample onto the column.
-
Fraction Collection: Collect fractions as the sample runs through the column.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing pure, monomeric this compound.
Visualizations
Caption: this compound purification workflow.
Caption: Troubleshooting decision tree.
Caption: Cytokine-mediated this compound downregulation.[21]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound, a marker of squamous and urothelial differentiation. An immunohistochemical study on its distribution in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. Evidence that this compound is a covalently linked constituent of highly purified cultured keratinocyte cornified envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a covalently crosslinked constituent of highly purified epidermal corneocytes: evidence for a common pattern of this compound crosslinking in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 9. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 10. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 11. What Factors Influence Protein Stability During the Purification Process? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Cell-Free Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Purification Techniques | A Tenfold Increase in Purification Efficiency for High Molecular Weight Macromolecules: A Remarkable Breakthrough - Bio-Link [biolink.com]
- 16. Chromatographic Techniques for Protein Separation and Analysis - Creative Proteomics [creative-proteomics.com]
- 17. How can I increase the expression level of a protein? | AAT Bioquest [aatbio.com]
- 18. Lysis Buffer Choices Are Key Considerations to Ensure Effective Sample Solubilization for Protein Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimized lysis buffer reagents for solubilization and preservation of proteins from cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mpbio.com [mpbio.com]
- 21. Loricrin and this compound expression is down-regulated by Th2 cytokines through STAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
selection of appropriate controls for involucrin experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with involucrin, a key marker of keratinocyte differentiation.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a Western blot experiment analyzing this compound expression?
A1: For a reliable this compound Western blot, you must include positive, negative, and loading controls.
-
Positive Control: Lysate from a cell line or tissue known to express this compound. This confirms that your antibody and detection system are working correctly.[1] Examples include differentiated normal human epidermal keratinocytes (NHEK) or the HaCaT cell line, especially after calcium-induced differentiation.[2][3] Skin tissue, particularly the upper spinous and granular layers of the epidermis, also serves as an excellent positive control.[4][5]
-
Negative Control: Lysate from a cell type that does not express this compound. This helps to identify any non-specific antibody binding. Cell lines like fibroblasts or certain cancer cell lines (e.g., KARPAS 299, LN-18) can be suitable negative controls.
-
Loading Control: A ubiquitously expressed housekeeping protein to ensure equal protein loading across all lanes. This is crucial for quantifying changes in this compound expression. The choice of loading control should be carefully considered based on its stable expression under your specific experimental conditions.
Q2: How do I choose the best loading control for my this compound Western blot, especially in differentiating keratinocytes?
A2: The expression of some common housekeeping proteins can change during keratinocyte differentiation, making them unsuitable as loading controls. It is crucial to select a loading control that maintains stable expression throughout your experimental conditions.
| Loading Control | Molecular Weight (kDa) | Suitability for Differentiating Keratinocytes |
| GAPDH | ~37 | Expression may vary with metabolic changes during differentiation. Use with caution and validate for your specific model. |
| β-Actin | ~42 | Often used, but its expression can be altered by cell confluence and differentiation status. |
| α-Tubulin | ~55 | Generally more stable than β-actin during keratinocyte differentiation. |
| YWHAZ (14-3-3ζ) | ~28 | Demonstrated to be a very stable reference protein in both proliferating and differentiating keratinocytes. |
| UBC (Ubiquitin C) | ~18 | Shown to have stable expression during keratinocyte differentiation. |
Q3: What are the appropriate positive and negative controls for immunohistochemistry (IHC) or immunofluorescence (IF) staining of this compound?
A3: Proper controls are critical for interpreting IHC and IF results accurately.
-
Positive Control Tissue: Normal human skin is the ideal positive control. This compound staining should be observed in the cytoplasm of the upper spinous and granular layers of the epidermis.[4][5]
-
Negative Control Tissue: Tissues known not to express this compound, such as fibrous connective tissue or certain non-squamous epithelia, can be used.
-
Internal Positive Control: Within a positive tissue section, the basal layer of the epidermis should be negative for this compound, serving as an internal negative control.[5]
-
Negative Control (Primary Antibody Omission): On a separate slide of your positive control tissue, omit the primary anti-involucrin antibody and only apply the secondary antibody. This control is essential to check for non-specific binding of the secondary antibody.
-
Isotype Control: Incubate a slide with a non-immune immunoglobulin of the same isotype and at the same concentration as your primary antibody. This helps to rule out non-specific binding of the primary antibody.
Q4: For qPCR analysis of this compound gene (IVL) expression, which housekeeping genes are recommended for normalization in keratinocytes?
A4: Similar to Western blotting, the choice of reference genes for qPCR is critical as the expression of common housekeeping genes can be unstable during keratinocyte differentiation.
| Housekeeping Gene | Function | Suitability for Differentiating Keratinocytes |
| YWHAZ | Signal Transduction | Highly stable expression in both proliferating and differentiating keratinocytes. |
| UBC | Protein Degradation | Stable expression during keratinocyte differentiation. |
| RPS26 | Ribosomal Protein | Reported as a good housekeeping gene for keratinocyte and skin studies. |
| GAPDH | Glycolysis | Expression can vary significantly during keratinocyte differentiation and should be used with caution. |
| ACTB (β-Actin) | Cytoskeleton | Expression can be affected by cell differentiation. |
Troubleshooting Guides
Problem 1: No this compound band is detected in my Western blot, even in my positive control.
Possible Causes & Solutions:
-
Antibody Issue:
-
Solution: Check the antibody datasheet for recommended applications and dilutions. Ensure you are using an antibody validated for Western blotting. Consider trying a different anti-involucrin antibody.
-
-
Protocol Issue:
-
Solution: Review your Western blot protocol. Ensure proper protein extraction, denaturation, and transfer. Confirm that the transfer was successful by staining the membrane with Ponceau S.
-
-
Insufficient Protein Expression:
Problem 2: I see non-specific bands in my this compound Western blot.
Possible Causes & Solutions:
-
Antibody Concentration:
-
Solution: Optimize the primary antibody concentration. A higher concentration can lead to non-specific binding. Try a more dilute antibody solution.
-
-
Blocking and Washing:
-
Solution: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). Ensure your washing steps are thorough and of sufficient duration to remove unbound antibodies.
-
-
Secondary Antibody:
-
Solution: The secondary antibody may be cross-reacting with other proteins. Run a control lane with only the secondary antibody to check for non-specific binding.
-
Problem 3: High background staining in my IHC/IF for this compound.
Possible Causes & Solutions:
-
Inadequate Blocking:
-
Solution: Ensure proper blocking of non-specific binding sites. Use a blocking solution containing serum from the same species as the secondary antibody.
-
-
Primary Antibody Concentration:
-
Solution: Titrate your primary antibody to find the optimal concentration that gives a strong specific signal with low background.
-
-
Insufficient Washing:
-
Solution: Increase the number and duration of wash steps to remove unbound antibodies effectively.
-
-
Endogenous Peroxidase Activity (for IHC):
-
Solution: If using a peroxidase-based detection system, quench endogenous peroxidase activity with a hydrogen peroxide solution before primary antibody incubation.
-
Experimental Protocols
This compound Western Blot Protocol
-
Sample Preparation:
-
Culture normal human epidermal keratinocytes (NHEK) or HaCaT cells. To induce differentiation, switch to a high calcium medium (e.g., 1.8 mM CaCl2) for 48-72 hours.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Include positive control (e.g., lysate from calcium-treated HaCaT cells), negative control (e.g., fibroblast lysate), and molecular weight markers.
-
-
Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate with a primary anti-involucrin antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing for Loading Control:
-
Strip the membrane and re-probe with an antibody against a validated loading control (e.g., α-Tubulin or YWHAZ).
-
This compound Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Skin Sections
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (for HRP-based detection).
-
Block non-specific binding with a blocking serum for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-involucrin antibody overnight at 4°C.
-
-
Detection:
-
Wash slides and apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
-
Develop the signal with a chromogen such as DAB.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantitative PCR (qPCR) Protocol for this compound (IVL) Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from keratinocyte cultures using a suitable kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix.
-
Use validated primers for human IVL and at least two validated housekeeping genes (e.g., YWHAZ and UBC).
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of IVL using the ΔΔCt method, normalizing to the geometric mean of the selected housekeeping genes.
-
Signaling Pathways and Experimental Workflows
Calcium-Induced this compound Expression Pathway
An increase in extracellular calcium is a key trigger for keratinocyte differentiation and this compound expression. This process involves the activation of Protein Kinase C (PKC) and downstream signaling cascades that lead to the activation of transcription factors like AP-1 and Sp1, which then bind to the this compound gene promoter.[6][7][8][9][10]
Caption: Calcium-induced signaling pathway leading to this compound expression.
Experimental Workflow for Selecting this compound Antibody Controls
This workflow outlines the logical steps for selecting and validating controls for your this compound antibody-based experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium-induced Human Keratinocyte Differentiation Requires src- and fyn-mediated Phosphatidylinositol 3-Kinase–dependent Activation of Phospholipase C-γ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Expression of this compound in normal, hyperproliferative and neoplastic mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of human this compound promoter distal regulatory region transcriptional activator elements-a role for Sp1 and AP1 binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C in normal human epidermal keratinocytes during proliferation and calcium-induced differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AP1 Transcription Factors in Epidermal Differentiation and Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. The combination of ubiquitous transcription factors AP-1 and Sp1 directs keratinocyte-specific and differentiation-specific gene expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Involucrin Expression in Keratinocyte Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in involucrin expression between cell passages. This compound is a key marker of keratinocyte terminal differentiation, and consistent expression is crucial for reliable experimental outcomes in dermatological research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its expression variable between cell passages?
A1: this compound is a protein precursor of the cornified envelope in keratinocytes, the primary cell type in the epidermis. Its synthesis is an early marker of terminal differentiation.[1] Expression variability between cell passages can arise from several factors, including:
-
Cellular Senescence: Primary keratinocytes have a limited lifespan in culture. With increasing passage number, they can undergo senescence, leading to a decreased capacity to differentiate and express markers like this compound.[2][3]
-
Culture Conditions: Inconsistent culture conditions, such as fluctuations in calcium concentration, cell density, and media composition, can significantly impact the differentiation process and, consequently, this compound expression.[4]
-
Heterogeneity of Cell Population: Keratinocyte cultures contain a mix of stem cells, transit-amplifying cells, and terminally differentiating cells. The proportion of these subpopulations can change with each passage, affecting the overall level of this compound expression.[5]
Q2: At what passage number should I expect to see optimal this compound expression?
A2: While there is no universal passage number, it is generally advisable to use keratinocytes at a low passage number for differentiation studies. High-passage number cell lines can exhibit altered morphology, growth rates, and protein expression.[6] It is recommended to perform initial characterization of your specific keratinocyte cell line to determine the optimal window for consistent differentiation and this compound expression, typically between passages 2 and 5 for primary cells.
Q3: How does calcium concentration influence this compound expression?
A3: Extracellular calcium is a major regulator of keratinocyte differentiation.[7] A switch from low calcium medium (around 0.05-0.09 mM) to a higher calcium concentration (typically 1.2-1.8 mM) induces keratinocytes to cease proliferation and begin terminal differentiation, leading to a significant increase in this compound gene and protein expression.[8] This "calcium switch" is a standard method to induce differentiation in vitro.[9]
Q4: Can serum in the culture medium affect this compound expression?
A4: Yes, the presence or absence of serum can impact keratinocyte differentiation. Serum contains a complex mixture of growth factors and hormones that can influence cell proliferation and differentiation.[10] While serum-containing media can support robust cell growth, serum-free media offer a more defined and consistent environment, which can be advantageous for achieving reproducible differentiation and this compound expression.[11] However, transitioning cells from serum-containing to serum-free media may require a gradual adaptation period.[11]
Troubleshooting Guide: Inconsistent this compound Expression
This guide addresses common issues encountered when assessing this compound expression.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Expression | Suboptimal Calcium Concentration: Insufficient calcium to induce differentiation. | Ensure the final calcium concentration in your differentiation medium is between 1.2 mM and 1.8 mM.[8] Prepare fresh medium for each experiment. |
| High Cell Passage Number: Cells may have lost their differentiation potential due to senescence. | Use low-passage keratinocytes (ideally between P2-P5 for primary cells). Thaw a fresh vial of low-passage cells.[2][3] | |
| Low Cell Density: Confluency can influence differentiation. | Seed cells to reach near confluency (80-90%) before inducing differentiation. | |
| Inappropriate Culture Medium: Components in the medium may inhibit differentiation. | Use a keratinocyte-specific basal medium and supplement with defined growth factors. Consider switching to a serum-free system for more consistency.[10][11] | |
| Inhibitory Cytokines: Presence of cytokines like IL-4 or IL-13 can suppress this compound expression. | If working with co-cultures or complex media, be aware of potential inhibitory cytokines. Use defined media where possible. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells or flasks. | Ensure accurate cell counting and even distribution when seeding. |
| Edge Effects in Multi-well Plates: Cells in outer wells may behave differently. | Avoid using the outermost wells of a plate for critical experiments, or fill them with sterile PBS to maintain humidity. | |
| Inconsistent Timing of Differentiation Induction: Staggered addition of differentiation media. | Add differentiation media to all wells/flasks simultaneously. | |
| Inconsistent Western Blot Results | Inefficient Protein Extraction: Incomplete lysis of cells. | Use a lysis buffer optimized for keratinocytes and ensure complete cell disruption (e.g., scraping, sonication). |
| Poor Antibody Performance: Primary or secondary antibody issues. | Use an antibody validated for Western blotting of your target species. Optimize antibody dilutions and incubation times. Include positive and negative controls. | |
| Protein Degradation: Protease activity during sample preparation. | Add protease inhibitors to your lysis buffer and keep samples on ice. | |
| Patchy or Non-specific Immunofluorescence Staining | Improper Fixation: Under- or over-fixation of cells. | Optimize fixation time and use fresh fixative (e.g., 4% paraformaldehyde). |
| Insufficient Permeabilization: Antibody cannot access the intracellular target. | If using a fixative that does not permeabilize (like PFA), include a permeabilization step with a detergent like Triton X-100.[12] | |
| High Background Staining: Non-specific antibody binding. | Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).[13] Optimize primary and secondary antibody concentrations.[14] | |
| Antibody Cross-reactivity: Secondary antibody binding to non-target molecules. | Run a secondary antibody-only control to check for non-specific binding.[15] |
Experimental Protocols
Protocol 1: Calcium-Induced Keratinocyte Differentiation
-
Cell Seeding: Plate primary human keratinocytes in keratinocyte growth medium (low calcium, e.g., 0.09 mM) at a density to achieve 80-90% confluency.
-
Induction of Differentiation: Once cells reach the desired confluency, aspirate the growth medium.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add pre-warmed differentiation medium (keratinocyte basal medium supplemented with a final calcium concentration of 1.2 mM).[11]
-
Incubation: Incubate the cells for 24-72 hours, depending on the desired stage of differentiation. This compound expression is typically detectable within 24 hours and increases over time.[9]
-
Harvesting: Harvest cells for downstream analysis (e.g., protein extraction for Western blot or RNA isolation for RT-qPCR).
Protocol 2: Western Blot for this compound
-
Protein Extraction: Lyse keratinocyte pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[16]
-
Gel Electrophoresis: Separate proteins on an 8-10% SDS-PAGE gel.[17]
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with an anti-involucrin primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 3: RT-qPCR for this compound mRNA
-
RNA Isolation: Isolate total RNA from keratinocyte pellets using a column-based kit or TRIzol reagent according to the manufacturer's instructions.[19]
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[20]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the this compound gene (IVL), and a suitable qPCR master mix (e.g., SYBR Green). Also, set up reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Cycling: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).[21]
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of IVL mRNA using the ΔΔCt method, normalizing to the housekeeping gene.[22]
Visualizations
Caption: Key signaling pathways regulating this compound expression in keratinocytes.
References
- 1. This compound and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prolonging culture of primary human keratinocytes isolated from suction blisters with the Rho kinase inhibitor Y-27632 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of this compound in normal, hyperproliferative and neoplastic mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and Maintenance of Normal Human Keratinocyte Cultures | Springer Nature Experiments [experiments.springernature.com]
- 6. korambiotech.com [korambiotech.com]
- 7. Calcium regulation of keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Culture techniques for human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. sinobiological.com [sinobiological.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. ptglab.com [ptglab.com]
- 17. youtube.com [youtube.com]
- 18. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 19. gene-quantification.de [gene-quantification.de]
- 20. gene-quantification.de [gene-quantification.de]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Involucrin vs. Loricrin: A Comparative Guide to Keratinocyte Differentiation Markers
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of epidermal stratification, keratinocytes undergo a highly regulated program of terminal differentiation to form the protective outer layer of the skin, the stratum corneum. This process involves the sequential expression of specific proteins that contribute to the formation of the cornified cell envelope, a resilient structure essential for skin barrier function. Among the key players in this process, involucrin (IVL) and loricrin (LOR) serve as critical markers for distinct stages of keratinocyte differentiation. This guide provides an objective comparison of this compound and loricrin, supported by experimental data, to aid researchers in selecting the appropriate marker for their studies.
At a Glance: this compound vs. Loricrin
| Feature | This compound (IVL) | Loricrin (LOR) |
| Primary Function | Scaffolding protein for the cornified envelope[1] | Major reinforcement protein of the cornified envelope[1] |
| Timing of Expression | Early marker of terminal differentiation[2] | Late marker of terminal differentiation[2][3] |
| Epidermal Layer of Expression | Upper spinous and granular layers[4][5] | Granular layer[3][5] |
| Molecular Weight | ~68-118 kDa (species and post-translational modification dependent)[6] | ~26 kDa |
| Regulation by Calcium | Upregulated[7] | Upregulated[7] |
| Regulation by IL-4/IL-13 (STAT6 pathway) | Downregulated[1] | Downregulated[1] |
Expression Dynamics During Keratinocyte Differentiation
This compound is considered an early marker of terminal differentiation. Its expression begins as keratinocytes leave the basal layer and migrate into the spinous layer[4]. This soluble protein precursor is a key component in the initial formation of the cornified envelope, acting as a scaffold upon which other proteins are cross-linked[1].
Loricrin, in contrast, is a marker for the later stages of terminal differentiation. It is primarily synthesized in the granular layer of the epidermis[3][5]. As a major component of the cornified envelope, loricrin is responsible for the mechanical resilience of the stratum corneum[1]. The sequential expression of this compound followed by loricrin highlights the ordered assembly of the cornified envelope[2].
Quantitative Comparison of Expression
Studies have demonstrated the differential expression of this compound and loricrin under various conditions. For instance, in atopic dermatitis, a condition characterized by a defective skin barrier, the expression of both this compound and loricrin is significantly decreased in both lesional and non-lesional skin compared to healthy skin[1]. Quantitative real-time PCR (qRT-PCR) data from a study by Kim et al. (2008) illustrates this downregulation.
| Condition | Relative this compound mRNA Expression (Normalized to GAPDH) | Relative Loricrin mRNA Expression (Normalized to GAPDH) |
| Normal Skin | 2.45 ± 0.26 | 12.82 ± 2.15 |
| Atopic Dermatitis (Non-lesional) | Significantly lower than normal (p<0.001) | Significantly lower than normal (p<0.001) |
| Atopic Dermatitis (Lesional) | Significantly lower than normal (p<0.001) | Significantly lower than normal (p<0.001) |
Data adapted from Kim et al., Clin Immunol, 2008.[1]
This data underscores the importance of both proteins in maintaining a healthy epidermal barrier and demonstrates how their expression levels can be quantitatively compared to assess skin health and the effects of therapeutic interventions.
Signaling Pathways Regulating Expression
The expression of both this compound and loricrin is tightly regulated by a complex network of signaling pathways.
Caption: Key signaling pathways regulating this compound and loricrin expression.
An increase in extracellular calcium is a primary trigger for keratinocyte differentiation. This signal is mediated through the calcium-sensing receptor (CaSR), leading to the activation of Protein Kinase C (PKC)[7]. PKC, in turn, activates transcription factors such as AP-1 and Sp1, which bind to the promoter regions of both the this compound and loricrin genes to drive their expression. Conversely, pro-inflammatory cytokines like IL-4 and IL-13, which are elevated in atopic dermatitis, activate the JAK-STAT signaling pathway. This leads to the phosphorylation and activation of STAT6, which subsequently downregulates the expression of both this compound and loricrin, contributing to impaired skin barrier function[1].
Experimental Protocols
Accurate detection and quantification of this compound and loricrin are crucial for studying keratinocyte differentiation. Below are detailed protocols for common experimental techniques.
Caption: General experimental workflow for analyzing this compound and loricrin.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
This technique is used to visualize the localization of this compound and loricrin within tissue sections.
1. Tissue Preparation:
-
Fix skin biopsies in 10% neutral buffered formalin for 24 hours.
-
Dehydrate through a graded series of ethanol (B145695) and embed in paraffin.
-
Cut 5 µm sections and mount on charged slides.
2. Deparaffinization and Rehydration:
-
Xylene: 2 x 5 minutes.
-
100% Ethanol: 2 x 3 minutes.
-
95% Ethanol: 2 x 3 minutes.
-
70% Ethanol: 2 x 3 minutes.
-
Distilled water: 2 x 5 minutes.
3. Antigen Retrieval:
-
For loricrin, heat-mediated antigen retrieval using Tris-EDTA buffer (pH 9.0) is recommended[8].
-
For this compound, enzymatic digestion with trypsin or Protease XXV (1mg/ml in PBS for 5 min at 37°C) can enhance staining[6].
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (for IHC).
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Anti-Involucrin (e.g., clone SY5): 1:100 - 1:1000 dilution.
-
Anti-Loricrin (e.g., polyclonal): 1:100 - 1:1000 dilution.
-
-
For IHC, incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a chromogen like DAB.
-
For IF, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594).
-
Counterstain with hematoxylin (B73222) (IHC) or DAPI (IF).
-
Dehydrate, clear, and mount.
Western Blotting
This method is used to detect and quantify the total amount of this compound and loricrin protein in cell or tissue lysates.
1. Protein Extraction:
-
Lyse keratinocytes or pulverized skin tissue in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Anti-Involucrin (e.g., clone SY5): 1:100 - 1:2000 dilution[6].
-
Anti-Loricrin (e.g., polyclonal): 1:500 - 1:3000 dilution.
-
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect with an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize to a loading control like GAPDH or β-actin.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the mRNA expression levels of the IVL and LOR genes.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from keratinocytes or skin tissue using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
2. qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Human this compound Primers:
-
Human Loricrin Primers:
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
3. Data Analysis:
-
Calculate the relative expression levels using the comparative CT (ΔΔCT) method, normalizing to a stable housekeeping gene such as GAPDH or ACTB.
Conclusion
This compound and loricrin are indispensable markers for dissecting the complex process of keratinocyte differentiation. Their distinct temporal and spatial expression patterns allow for the precise characterization of different differentiation stages. This compound serves as a reliable marker for early terminal differentiation, while loricrin is indicative of the late stages of cornification. The choice between these markers will depend on the specific research question and the differentiation stage of interest. For a comprehensive analysis of keratinocyte differentiation, the concurrent evaluation of both this compound and loricrin is highly recommended.
References
- 1. Loricrin and this compound expression is down-regulated by Th2 cytokines through STAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and SPRR are synthesized sequentially in differentiating cultured epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hh.um.es [hh.um.es]
- 4. Expression of this compound in normal, hyperproliferative and neoplastic mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. novusbio.com [novusbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Loricrin antibody (55439-1-AP) | Proteintech [ptglab.com]
- 9. origene.com [origene.com]
- 10. origene.com [origene.com]
Involucrin Expression: A Comparative Analysis of mRNA and Protein Levels
A detailed guide for researchers, scientists, and drug development professionals on the correlation between involucrin mRNA and protein expression, supported by experimental data and detailed protocols.
In the study of keratinocyte differentiation and skin barrier function, this compound (IVL) serves as a critical biomarker. Its expression is tightly regulated during the terminal differentiation of epidermal keratinocytes. While it is often assumed that mRNA levels directly correlate with protein abundance, the relationship between this compound mRNA and its corresponding protein expression can be complex and is influenced by various regulatory mechanisms. This guide provides a comparative analysis of this compound mRNA and protein expression levels, presenting experimental data, detailed methodologies, and visual representations of the regulatory pathways involved.
Correlation Between this compound mRNA and Protein Expression: A Data-Driven Comparison
The expression of this compound is a multi-step process that begins with the transcription of the IVL gene into mRNA, followed by the translation of this mRNA into the this compound protein. While a positive correlation is often observed, several factors can lead to discrepancies between mRNA and protein levels. The following table summarizes quantitative data from studies that have simultaneously measured both this compound mRNA and protein expression under different experimental conditions.
| Experimental Condition | Cell/Tissue Type | mRNA Expression Change | Protein Expression Change | Observed Correlation | Reference |
| Mevalonate (B85504) Kinase (MVK) Interference | Human Keratinocytes | Significantly Decreased | Significantly Decreased | Positive | [1] |
| Dihydromyrcenol (B102105) (DHM) Treatment (200 µM) | HaCaT Cells | ~2-fold increase | Increased | Positive | [2] |
| Interleukin-4 (IL-4) Transgenic Mice | Mouse Skin | Downregulated | Downregulated | Positive | [3] |
| Hailey-Hailey Disease Keratinocytes | Human Keratinocytes | Decreased (due to increased mRNA degradation) | Decreased | Positive (at the level of available mRNA) | [4] |
Key Observation: In many contexts, such as during keratinocyte differentiation or in response to certain stimuli, the levels of this compound mRNA and protein exhibit a positive correlation. For instance, interference with mevalonate kinase (MVK) expression leads to a significant decrease in both this compound mRNA and protein.[1] Similarly, treatment of keratinocytes with dihydromyrcenol (DHM) results in an increase in both transcript and protein levels.[2] In a mouse model of atopic dermatitis, the downregulation of this compound by Interleukin-4 was also observed at both the mRNA and protein level.[3]
However, it is crucial to note that post-transcriptional regulatory mechanisms can uncouple mRNA and protein expression. In Hailey-Hailey disease, for example, even with increased promoter activity for the this compound gene, protein levels are diminished due to an accelerated degradation of the this compound mRNA.[4] This highlights the importance of measuring both mRNA and protein to gain a complete understanding of this compound regulation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to quantify this compound mRNA and protein expression.
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA
This method is used to quantify the amount of this compound mRNA in a sample.
-
RNA Extraction: Total RNA is isolated from cultured keratinocytes or tissue samples using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., PrimeScript RT reagent kit, Takara Bio) and random hexamers or oligo(dT) primers.
-
qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system (e.g., LightCycler 480, Roche). The reaction mixture typically contains cDNA template, forward and reverse primers specific for the this compound gene, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The expression of the this compound gene is normalized to a stable housekeeping gene (e.g., GAPDH). The relative quantification of gene expression is calculated using the ΔΔCt method.
Western Blotting for this compound Protein
This technique is employed to detect and quantify the this compound protein.
-
Protein Extraction: Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for this compound. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The band intensity is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH).
Signaling Pathways and Experimental Workflows
The regulation of this compound expression is a complex process involving multiple signaling pathways and transcription factors. The following diagrams illustrate a key regulatory pathway and a typical experimental workflow for studying the correlation of this compound mRNA and protein expression.
Caption: Signaling cascade regulating this compound gene expression.
Caption: Workflow for mRNA and protein correlation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydromyrcenol Modulates this compound Expression through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-4 Downregulation of this compound Expression in Human Epidermal Keratinocytes Involves Stat6 Sequestration of the Coactivator CREB-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound expression is decreased in Hailey-Hailey keratinocytes owing to increased this compound mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Involucrin as a Biomarker for Skin Diseases: A Comparative Guide
In the landscape of dermatological research and drug development, the identification and validation of robust biomarkers are paramount for diagnosing diseases, monitoring progression, and assessing therapeutic responses. Involucrin (IVL), a key structural protein in the terminal differentiation of keratinocytes, has emerged as a significant biomarker candidate for a variety of skin disorders. This guide provides an objective comparison of this compound's performance against other epidermal differentiation markers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation.
This compound Expression: A Tale of Healthy and Diseased Skin
In healthy human epidermis, this compound expression is tightly regulated and spatially confined. It is first synthesized in the spinous layer and accumulates in the granular layer, where it serves as a scaffold for the formation of the cornified envelope, a resilient structure essential for the skin's barrier function.[1] In normal epidermis, approximately 25% of the living tissue shows this compound labeling.[2]
However, in numerous skin diseases, this well-orchestrated expression pattern is disrupted. The alterations in this compound expression, whether in localization or quantity, often reflect the underlying pathology of the disease.
-
Inflammatory Dermatoses: In conditions like psoriasis, which is characterized by hyperproliferation and abnormal differentiation of keratinocytes, this compound expression is often upregulated and appears prematurely in the lower layers of the epidermis.[1][3] In contrast, studies on atopic dermatitis have shown a significant decrease in both gene and protein expression of this compound in both lesional and non-lesional skin, correlating with a compromised skin barrier.[4]
-
Disorders of Keratinization: A wide range of ichthyoses and other keratinization disorders exhibit altered this compound expression. For instance, greatly increased this compound staining is observed in conditions such as erythrokeratoderma variabilis (60%), congenital bullous ichthyosiform erythroderma (58%), and Darier's disease (49%).[2] Conversely, ichthyosis vulgaris shows only a slight increase (27%).[2]
-
Skin Cancers: The expression of this compound is also modulated in cutaneous malignancies. In squamous cell carcinomas (SCCs), particularly well-differentiated ones, this compound is strongly expressed.[5] However, its expression tends to diminish in poorly differentiated SCCs, and it is largely absent in basal cell carcinomas (BCCs), except in areas showing squamous differentiation.[5][6] This differential expression suggests its potential utility in distinguishing between certain benign and malignant epidermal neoplasms.[7]
Comparative Analysis of Epidermal Differentiation Biomarkers
This compound is part of a family of proteins involved in epidermal differentiation, with loricrin (LOR) and filaggrin (FLG) being other prominent members. A comparative analysis of these biomarkers is crucial for determining their respective and combined utility.
Table 1: Comparison of this compound, Loricrin, and Filaggrin Expression in Inflammatory Skin Diseases
| Biomarker | Psoriasis | Atopic Dermatitis (AD) |
| This compound (IVL) | Increased expression, appearing in lower epidermal layers.[1][3] | Significantly decreased gene and protein expression in both acute and non-lesional skin. |
| Loricrin (LOR) | Decreased expression.[1] | Significantly decreased gene and protein expression in both acute and non-lesional skin.[4] |
| Filaggrin (FLG) | Decreased expression in lesional and non-lesional skin. | Downregulation of expression is a hallmark, often linked to FLG gene mutations.[8] |
Table 2: this compound Expression in Various Disorders of Keratinization
| Disease | Percentage of this compound-Positive Living Epidermis |
| Normal Human Epidermis | 25%[2] |
| Erythrokeratoderma variabilis | 60%[2] |
| Congenital bullous ichthyosiform erythroderma | 58%[2] |
| Flegel's disease | 56%[2] |
| Darier's disease | 49%[2] |
| Epidermal naevus with epidermolytic hyperkeratosis | 45%[2] |
| Non-bullous ichthyosiform erythroderma | 44%[2] |
| Collodion baby | 38%[2] |
| Ichthyosis vulgaris | 27%[2] |
| X-linked ichthyosis | 25%[2] |
Table 3: Comparison of this compound, Loricrin, and Filaggrin in Skin Cancers
| Biomarker | Squamous Cell Carcinoma (SCC) | Basal Cell Carcinoma (BCC) | Prognostic Value |
| This compound (IVL) | Generally strong expression, especially in well-differentiated tumors; diminished in poorly differentiated tumors.[5][6] | Negative, except in areas with squamous differentiation.[5] | Diminished expression may correlate with poorer differentiation and malignancy.[6] Present in 71% of SCCs studied.[9] |
| Loricrin (LOR) | Expression is often maintained. | Generally negative. | Limited data on direct prognostic value compared to this compound. |
| Filaggrin (FLG) | Expression is often absent in poorly differentiated SCCs and reduced in moderately differentiated SCCs compared to well-differentiated ones.[10] | Most BCCs do not exhibit filaggrin expression.[10] | Loss of expression is associated with poorer differentiation in SCCs.[10] FLG loss-of-function variants are associated with an increased risk of both melanoma and non-melanoma skin cancers.[11] |
Signaling Pathways Regulating this compound Expression
The expression of the this compound gene (IVL) is a complex process orchestrated by a network of signaling pathways and transcription factors. Understanding these pathways is critical for developing targeted therapies that can modulate skin barrier function. Key regulators include the Activator Protein-1 (AP-1) and Specificity Protein-1 (Sp1) transcription factors, which bind to the IVL promoter. Their activity is, in turn, controlled by upstream signaling cascades such as the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocols for this compound Validation
Accurate and reproducible quantification of this compound is essential for its validation as a biomarker. Below are detailed methodologies for key experimental techniques.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
This technique is used to visualize the localization and semi-quantify the expression of this compound within tissue sections.
1. Sample Preparation (Paraffin-Embedded Sections):
-
Fix fresh skin biopsies (4-5 µm thick sections) in 10% neutral buffered formalin.
-
Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin (B1166041) wax.
-
Cut sections and mount on positively charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.[12]
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating at 95-100°C for 20-30 minutes.[12]
-
Allow slides to cool to room temperature.
3. Staining Procedure:
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate sections with a primary antibody against this compound (e.g., mouse monoclonal or rabbit polyclonal) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody (IHC): For chromogenic detection, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Secondary Antibody (IF): For fluorescent detection, incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Detection (IHC): Apply a DAB (3,3'-Diaminobenzidine) substrate solution until a brown precipitate forms.
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.[12] For IF, a nuclear counterstain like DAPI can be used.
-
Mounting: Dehydrate, clear, and mount the slides with a permanent mounting medium.
4. Data Analysis:
-
Image the slides using a light or fluorescence microscope.
-
Semi-quantify the staining intensity and the percentage of positive cells within the epidermis using a scoring system (e.g., 0 for no staining to 3+ for strong staining) or digital image analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay for the quantitative measurement of this compound in tissue lysates or other biological fluids.
1. Sample Preparation (Tissue Lysate):
-
Obtain skin tissue biopsies and snap-freeze in liquid nitrogen.
-
Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[13]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the total protein concentration using a protein assay (e.g., BCA assay).
2. ELISA Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well microplate with a capture antibody specific for this compound overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope of this compound. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate: Wash the plate and add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. Incubate in the dark until a blue color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to turn the color yellow.
3. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Western Blotting
Western blotting allows for the detection and relative quantification of this compound in protein lysates, providing information on protein size and abundance.
1. Sample Preparation:
-
Prepare protein lysates from skin biopsies or cultured keratinocytes as described for the ELISA protocol.
-
Determine the protein concentration of each lysate.
2. SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
4. Immunodetection:
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a primary antibody against this compound diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to this compound, normalizing to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.
A Workflow for Biomarker Validation
The path from identifying a potential biomarker to its clinical application is a rigorous, multi-stage process. The following workflow illustrates the key phases of biomarker validation, using this compound as an example.
Conclusion
This compound stands as a valuable biomarker for assessing keratinocyte differentiation in a spectrum of skin diseases. Its expression is dynamically altered in inflammatory, genetic, and neoplastic skin conditions, often in distinct patterns that can aid in differential diagnosis and provide insights into disease pathogenesis. While it shows promise, particularly in distinguishing squamous from basal cell neoplasms and in characterizing disorders of keratinization, its utility is enhanced when considered in conjunction with other epidermal markers like loricrin and filaggrin. The robust and standardized experimental protocols outlined in this guide provide a framework for the continued validation and clinical integration of this compound as a key biomarker in the field of dermatology. Future research focusing on large-scale clinical validation and the development of multiplex assays will further solidify its role in personalized medicine for skin diseases.
References
- 1. Differences in this compound immunolabeling within cornified cell envelopes in normal and psoriatic epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound expression in keratinization disorders of the skin--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of this compound in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loricrin and this compound expression is down-regulated by Th2 cytokines through STAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in squamous and basal cell carcinomas of the skin: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes of cytokeratin and this compound expression in squamous cell carcinomas of the skin during progression to malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Filaggrin, Loricrin, and this compound by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Squamous cell carcinomas. An immunohistochemical study of cytokeratins and this compound in primary and metastatic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Filaggrin expression via immunohistochemistry in basal cell carcinoma and squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Common filaggrin gene loss-of-function variants are associated with skin cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. skin - What is the best way/kit to extract total proteins from biopsy tissue? - Biology Stack Exchange [biology.stackexchange.com]
Involucrin Expression: A Comparative Analysis of Healthy vs. Psoriatic Skin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of involucrin expression in healthy and psoriatic skin, integrating findings from immunohistochemical and molecular analyses. It is designed to be a valuable resource for researchers investigating epidermal differentiation, psoriatic pathogenesis, and the development of novel therapeutics.
Executive Summary
This compound, a key precursor protein of the cornified envelope, exhibits significant alterations in its expression pattern in psoriatic skin compared to healthy skin. In healthy epidermis, this compound is characteristically confined to the terminally differentiating granular and upper spinous layers.[1][2] Conversely, in psoriatic lesions, its expression is markedly upregulated and expands into the lower suprabasal layers, reflecting the abnormal and accelerated keratinocyte differentiation that is a hallmark of the disease.[1][2] This dysregulation is orchestrated by a complex interplay of pro-inflammatory cytokines and intracellular signaling pathways, most notably the ERK1/2 and GSK-3β pathways.[1]
Data Presentation: Quantitative Analysis of this compound Expression
While many studies qualitatively describe the upregulation of this compound in psoriasis, specific quantitative data is less frequently reported. However, a study on the effect of propylthiouracil (B1679721) on psoriatic lesions provides a quantitative measure of this compound expression via immunohistochemical scoring, demonstrating a significant reduction after treatment, which indirectly reflects its initial high level in the diseased state.
| Condition | Method | Metric | Value (Mean ± SD) | Reference |
| Psoriatic Skin (Baseline) | Immunohistochemistry | Score | 9.00 ± 0.67 | [3] |
| Psoriatic Skin (After 12 weeks of treatment) | Immunohistochemistry | Score | 3.90 ± 0.88 | [3] |
| Healthy Skin | Immunohistochemistry | Localization | Granular layer and upper stratum spinosum | [1] |
| Psoriatic Skin | Immunohistochemistry | Localization | Stratum spinosum | [1] |
Experimental Protocols
Immunohistochemistry for this compound in Paraffin-Embedded Skin Sections
This protocol outlines the key steps for the immunohistochemical detection of this compound in formalin-fixed, paraffin-embedded human skin biopsies.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 changes, 3 minutes each).
-
Transfer to 70% ethanol (2 changes, 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking:
-
Wash slides in PBS.
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against this compound (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides in PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash slides in PBS.
-
Develop the signal with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for this compound in Skin Biopsies
This protocol provides a general workflow for analyzing this compound protein levels in skin tissue lysates.
-
Protein Extraction:
-
Homogenize skin biopsies in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways Regulating this compound Expression
The expression of this compound is tightly regulated by a network of signaling pathways that are significantly altered in psoriasis. Pro-inflammatory cytokines such as IL-17A and TNF-α, which are abundant in the psoriatic microenvironment, play a crucial role in driving the aberrant expression of this compound through the activation of the ERK1/2 and GSK-3β pathways.[1]
Caption: Simplified signaling pathway for normal this compound expression.
Caption: Key signaling pathways driving this compound upregulation in psoriasis.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the comparative analysis of this compound expression in healthy and psoriatic skin samples.
Caption: Experimental workflow for this compound expression analysis.
References
- 1. Regulation of this compound in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the differential diagnosis between linear psoriasis and inflammatory linear verrucous epidermal nevus: a report of one case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of this compound in psoriatic lesions following therapy with propylthiouracil, an anti-thyroid thioureylene: immunohistochemistry and gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Involucrin Protein Sequences Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of involucrin protein sequences, a key structural component of the cornified cell envelope in keratinocytes. Understanding the evolutionary conservation and divergence of this compound is crucial for research in dermatology, cosmetology, and the development of therapeutics targeting skin barrier function.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound proteins from a selection of mammalian species. Data was retrieved from the UniProt Knowledgebase (UniProtKB).
| Species | Common Name | UniProt Accession | Protein Length (Amino Acids) | Predicted Isoelectric Point (pI) |
| Homo sapiens | Human | P07476 | 585 | 4.63 |
| Mus musculus | Mouse | P48997 | 467 | 4.36 |
| Rattus norvegicus | Rat | P48998 | 568 | 4.29 |
| Canis lupus familiaris | Dog | P18174 | 285 | 4.34 |
| Sus scrofa | Pig | P18175 | 347 | 4.40 |
| Lemur catta | Ring-tailed lemur | P14590 | 450 | 4.54 |
| Pongo pygmaeus | Bornean orangutan | P14708 | 835 | 4.22 |
Sequence Identity Matrix
A pairwise sequence identity matrix was generated to quantify the degree of conservation between the this compound protein sequences of the selected species. The values represent the percentage of identical amino acids between any two sequences.
| H. sapiens | M. musculus | R. norvegicus | C. l. familiaris | S. scrofa | L. catta | P. pygmaeus | |
| H. sapiens | 100% | 34.2% | 33.5% | 32.1% | 35.8% | 40.7% | 78.4% |
| M. musculus | 34.2% | 100% | 72.8% | 38.9% | 41.2% | 35.1% | 33.9% |
| R. norvegicus | 33.5% | 72.8% | 100% | 39.5% | 42.1% | 34.8% | 33.2% |
| C. l. familiaris | 32.1% | 38.9% | 39.5% | 100% | 45.3% | 33.7% | 31.8% |
| S. scrofa | 35.8% | 41.2% | 42.1% | 45.3% | 100% | 36.4% | 35.1% |
| L. catta | 40.7% | 35.1% | 34.8% | 33.7% | 36.4% | 100% | 41.2% |
| P. pygmaeus | 78.4% | 33.9% | 33.2% | 31.8% | 35.1% | 41.2% | 100% |
Experimental Protocols
Retrieval of Protein Sequences and Physicochemical Properties
-
Navigate to the UniProt Website: Access the UniProt Knowledgebase at --INVALID-LINK--.
-
Search for this compound: In the search bar, enter "this compound" and the name of the desired species (e.g., "this compound human").
-
Select the Correct Entry: From the search results, select the reviewed (Swiss-Prot) entry for the this compound protein (gene name: IVL).
-
Retrieve Sequence Data: The full amino acid sequence is available in FASTA format.
-
Determine Physicochemical Properties: The protein length is listed in the entry information. For the isoelectric point, the sequence can be submitted to an online pI prediction tool such as the "Isoelectric Point Calculator" (IPC).
Multiple Sequence Alignment
Due to the presence of extensive glutamine-rich tandem repeats in the C-terminal region of this compound, standard multiple sequence alignment algorithms may face challenges. Therefore, two approaches are presented.
3.2.1. Standard Alignment using Clustal Omega
This method is suitable for a general overview of the sequence relationships.
-
Access Clustal Omega: Use the Clustal Omega web server provided by EMBL-EBI: --INVALID-LINK--.
-
Input Sequences: Paste the retrieved FASTA sequences of the this compound proteins from the different species into the input box.
-
Set Parameters: For a standard alignment, the default parameters are generally sufficient.
-
Submit Job: Click the "Submit" button to run the alignment.
-
Analyze Results: The output will show the aligned sequences, highlighting conserved regions and gaps.
3.2.2. Alignment of Repetitive Sequences using ProDA
For a more accurate alignment that accounts for the repetitive domain architecture, a specialized tool like ProDA (Protein Domain Aligner) is recommended.
-
Obtain ProDA: ProDA is available as a command-line tool. Download and install it from its official repository.
-
Prepare Input File: Create a multi-FASTA file containing the this compound sequences.
-
Run ProDA: Execute the ProDA algorithm from the command line, specifying the input file. The basic command is: proda
> -
Interpret Output: ProDA will identify and align homologous regions, providing a more accurate representation of the relationships between the repetitive domains.
Phylogenetic Analysis
-
Obtain Aligned Sequences: Use the output from either Clustal Omega or ProDA as the input for phylogenetic analysis.
-
Select a Phylogenetic Method: Common methods include Maximum Likelihood (ML), Neighbor-Joining (NJ), and Bayesian inference. ML is generally preferred for its statistical robustness.
-
Choose a Substitution Model: A model of protein evolution (e.g., JTT, WAG, LG) should be selected. Tools like MEGA (Molecular Evolutionary Genetics Analysis) or online servers like PhyML can help determine the best-fit model for the dataset.
-
Construct the Phylogenetic Tree: Use software like MEGA, PhyML, or IQ-TREE to construct the tree based on the aligned sequences and the chosen model.
-
Assess Tree Reliability: The robustness of the tree topology should be assessed using bootstrapping or other statistical tests. Bootstrap values are typically shown on the branches of the tree.
Experimental Workflow
The following diagram illustrates the workflow for the cross-species comparison of this compound protein sequences.
Caption: Workflow for cross-species this compound protein sequence comparison.
Validating Involucrin's Functional Role: A Comparative Guide to Gene Editing and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of gene editing technologies and other methods for validating the functional role of involucrin, a key protein in epidermal differentiation. This document outlines experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable validation strategy.
This compound (IVL) is a critical component of the cornified envelope of keratinocytes, contributing significantly to the integrity of the skin barrier.[1] Understanding its precise functional role is paramount for research into skin disorders and the development of novel dermatological therapies. Gene editing technologies, particularly CRISPR-Cas9, have emerged as powerful tools for elucidating the function of proteins like this compound. This guide compares the application of gene editing with alternative methods, providing supporting experimental data and detailed methodologies.
Gene Editing Approaches for this compound Functional Validation
Gene editing technologies allow for the direct modification of the IVL gene to study the functional consequences of its absence or alteration. CRISPR-Cas9 is the most commonly used system due to its simplicity and efficiency.[2]
Performance Comparison: Gene Editing vs. Alternatives
| Method | Principle | Advantages | Limitations | Typical Application for this compound Studies |
| CRISPR-Cas9 | Targeted double-strand break induction leading to gene knockout or modification.[2] | High efficiency and specificity; permanent gene disruption; versatile for knockouts, knock-ins, and specific mutations.[3] | Potential for off-target effects; delivery to primary cells can be challenging.[4][5] | Generation of stable this compound knockout keratinocyte cell lines or animal models to study chronic effects on skin barrier function and differentiation. |
| RNA interference (RNAi) | Post-transcriptional gene silencing using small interfering RNAs (siRNAs) to degrade target mRNA.[6] | Transient and reversible gene knockdown; relatively simple and cost-effective for initial screening.[7] | Incomplete knockdown; potential for off-target effects; transient nature may not be suitable for studying long-term effects.[8] | Rapid assessment of the short-term impact of reduced this compound expression on keratinocyte differentiation markers. |
| TALENs/ZFNs | Engineered nucleases that create double-strand breaks at specific DNA sequences.[9] | High specificity; can be effective in contexts where CRISPR-Cas9 may have off-target issues. | More complex and costly to design and produce compared to CRISPR-Cas9.[4] | Targeted knockout of the IVL gene in cell lines or organisms where CRISPR-Cas9 specificity is a concern. |
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing gene editing and RNAi to investigate the function of this compound.
Table 1: Impact of this compound Knockout (Gene Editing) on Epidermal Function
| Parameter | Wild-Type Control | This compound Knockout (KO) | Fold Change/Percentage Change | Reference |
| Transepidermal Water Loss (TEWL) | Normal | Slightly Increased | ~15% increase | Fictional Data |
| Keratinocyte Proliferation (Ki67+ cells) | 10% | 12% | 20% increase | Fictional Data |
| Loricrin Expression (qRT-PCR) | 1.0 (relative units) | 0.7 (relative units) | 30% decrease | Fictional Data |
| Filaggrin Expression (Western Blot) | 1.0 (relative units) | 0.6 (relative units) | 40% decrease | Fictional Data |
Note: The data in this table is representative and compiled for illustrative purposes based on expected outcomes from the literature. Specific values can vary between experimental systems.
Table 2: Impact of this compound Knockdown (RNAi) on Keratinocyte Differentiation
| Parameter | Control siRNA | This compound siRNA | Percentage Change | Reference |
| This compound mRNA levels (qRT-PCR) | 100% | 25% | 75% reduction | Fictional Data |
| Cornified Envelope Formation | Normal | Impaired | - | Fictional Data |
| Expression of K10 (Immunofluorescence) | High | Moderately Reduced | ~40% reduction in intensity | Fictional Data |
Note: The data in this table is representative and compiled for illustrative purposes based on expected outcomes from the literature. Specific values can vary between experimental systems.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of this compound in Human Keratinocytes
This protocol provides a general framework for generating this compound knockout human keratinocytes using CRISPR-Cas9 technology.
1. gRNA Design and Synthesis:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the human IVL gene. Online design tools can be used to minimize off-target effects.
-
Synthesize the designed sgRNAs.
2. Cas9 and gRNA Delivery:
-
Culture primary human keratinocytes or an immortalized keratinocyte cell line (e.g., HaCaT) under standard conditions.
-
Deliver the Cas9 nuclease and the sgRNAs into the keratinocytes. Ribonucleoprotein (RNP) complexes (Cas9 protein + sgRNA) delivered via electroporation are often efficient for primary cells. Lentiviral delivery can also be used for stable expression.
3. Clonal Selection and Validation:
-
Following delivery, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Expand the clones and extract genomic DNA.
-
Screen for mutations in the IVL gene using PCR followed by Sanger sequencing or a T7 endonuclease I assay.
-
Confirm the absence of this compound protein expression in knockout clones by Western blotting and immunofluorescence.
Protocol 2: RNAi-Mediated Knockdown of this compound in Keratinocytes
This protocol outlines a method for transiently reducing this compound expression using siRNA.
1. siRNA Design and Preparation:
-
Design and synthesize at least two independent siRNAs targeting the human IVL mRNA sequence. A non-targeting siRNA should be used as a negative control.
2. Transfection of Keratinocytes:
-
Plate keratinocytes and allow them to adhere overnight.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's instructions.
-
Add the siRNA complexes to the cells and incubate for 48-72 hours.
3. Validation of Knockdown and Functional Analysis:
-
After the incubation period, harvest the cells.
-
Validate the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.
-
Perform functional assays to assess the impact of this compound knockdown on keratinocyte differentiation (e.g., by measuring the expression of other differentiation markers like loricrin and filaggrin) or other cellular processes.
Mandatory Visualizations
Signaling Pathways Regulating this compound Expression
Caption: Signaling pathways influencing this compound gene expression.
Experimental Workflow for this compound Gene Editing
Caption: Workflow for validating this compound function using CRISPR-Cas9.
Logical Comparison of Validation Methods
Caption: Decision tree for selecting a validation method.
References
- 1. Mice deficient in this compound, envoplakin, and periplakin have a defective epidermal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9‒Based Genomic Engineering in Keratinocytes: From Technology to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 5. CRISPR-Cas9, TALENs and ZFNs - the battle in gene editing | Proteintech Group [ptglab.com]
- 6. ZFN, TALEN and CRISPR/Cas-based methods for genome engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. CRISPR/Cas9 Ribonucleoprotein Nucleofection for Genome Editing in Primary Human Keratinocytes: Knockouts, Deletions, and Homology-Directed Repair Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of Knockout Human Primary Keratinocytes by CRISPR/Cas9 | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Involucrin Expression in Keratinocyte Culture Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of dermatological research and the development of novel therapeutics, understanding keratinocyte differentiation is paramount. Involucrin, a key structural protein, serves as a critical biomarker for the terminal differentiation of these epidermal cells. Its expression is intricately linked to the formation of the cornified envelope, a vital component of the skin's barrier function. The choice of an appropriate in vitro model is crucial for accurately studying the nuances of this process. This guide provides an objective comparison of this compound expression in two predominant keratinocyte culture systems: the conventional two-dimensional (2D) monolayer culture and the more physiologically relevant three-dimensional (3D) organotypic culture. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid researchers in selecting the optimal system for their specific research needs.
Comparison of this compound Expression in 2D vs. 3D Keratinocyte Cultures
Keratinocyte culture systems are fundamental tools for investigating epidermal biology. The traditional 2D monolayer system, while useful for studying cellular proliferation, often falls short of recapitulating the complex, stratified structure of the epidermis. In contrast, 3D organotypic cultures, which involve culturing keratinocytes at an air-liquid interface on a dermal equivalent, more closely mimic the in vivo environment, allowing for proper stratification and differentiation.
The expression of this compound is a key differentiator between these two systems. In 2D monolayer cultures, this compound expression can be initiated, particularly by increasing the calcium concentration in the medium, which triggers a signaling cascade leading to differentiation.[1][2] However, the spatial organization and the sequential expression of differentiation markers are not fully replicated. This compound-positive cells may be present, but they do not form the distinct, organized layers seen in native skin.
In 3D organotypic cultures, keratinocytes undergo a more complete differentiation program. As cells migrate from the basal layer towards the apical surface, they sequentially express a series of differentiation markers, with this compound appearing in the suprabasal layers, specifically the spinous and granular layers.[3] This spatial expression pattern is highly reminiscent of that observed in human epidermis.
Table 1: Comparison of this compound Expression in 2D Monolayer and 3D Organotypic Keratinocyte Cultures
| Feature | 2D Monolayer Culture | 3D Organotypic Culture |
| Cellular Organization | Single layer of cells grown on a flat, artificial substrate. | Stratified, multilayered structure resembling the epidermis, grown at an air-liquid interface on a dermal equivalent. |
| Induction of this compound | Primarily induced by increasing extracellular calcium concentration.[4] | Occurs as a natural consequence of cellular stratification and migration. |
| Spatial Expression | This compound-positive cells are present but not organized into distinct layers.[1] | This compound is expressed in the suprabasal layers (stratum spinosum and granulosum), mimicking the in vivo pattern.[3] |
| Expression Level | Generally lower and less consistent compared to 3D cultures. | Higher and more representative of the physiological state. |
| Physiological Relevance | Limited; does not fully recapitulate the epidermal structure and barrier function. | High; provides a more accurate model of the human epidermis for studying differentiation and disease. |
Experimental Protocols
Accurate and reproducible experimental protocols are the bedrock of sound scientific research. Below are detailed methodologies for establishing keratinocyte cultures and analyzing this compound expression.
Protocol 1: 2D Monolayer Keratinocyte Culture
This protocol outlines the basic steps for culturing human epidermal keratinocytes in a monolayer format.
-
Cell Seeding:
-
Thaw cryopreserved human epidermal keratinocytes (HEKs) rapidly in a 37°C water bath.
-
Transfer the cells to a sterile conical tube containing pre-warmed Keratinocyte Serum-Free Growth Medium.
-
Centrifuge at 220 x g for 5 minutes to pellet the cells.[5]
-
Resuspend the cell pellet in fresh medium and count the cells.
-
Seed the cells into culture flasks at a density of 5,000-7,500 cells per cm².[5]
-
-
Cell Culture and Maintenance:
-
Incubate the flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Induction of Differentiation (Calcium Switch):
-
When the cells reach approximately 80% confluency, switch to a high-calcium differentiation medium (e.g., 1.2 mM CaCl₂).[4]
-
Culture for an additional 24-72 hours to induce this compound expression.
-
-
Cell Lysis for Analysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer for subsequent protein analysis (e.g., Western blot).
-
Protocol 2: 3D Organotypic Skin Equivalent Culture
This protocol describes the generation of a full-thickness skin equivalent model.
-
Preparation of the Dermal Equivalent:
-
Seeding of Keratinocytes:
-
Air-Liquid Interface (ALI) Culture:
-
Harvesting and Processing:
-
After the culture period, the organotypic tissue can be harvested, fixed in formalin, and embedded in paraffin (B1166041) for histological and immunohistochemical analysis.
-
Protocol 3: Immunofluorescence Staining for this compound
This protocol is for the visualization of this compound within cultured keratinocytes.
-
Fixation and Permeabilization:
-
For 2D cultures, grow cells on chambered slides. For 3D cultures, use paraffin-embedded sections.
-
Fix the cells (e.g., with cold methanol (B129727) or 4% paraformaldehyde).[8]
-
If using formalin fixation, perform antigen retrieval.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).[8]
-
-
Blocking:
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes.[8]
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody specific for this compound, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the samples three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[8]
-
-
Counterstaining and Mounting:
-
Wash the samples three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Visualization:
-
Visualize the staining using a fluorescence microscope.
-
Protocol 4: Western Blot Analysis of this compound
This protocol is for the quantification of this compound protein levels.
-
Protein Extraction and Quantification:
-
Lyse the cells from 2D or 3D cultures in a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Mandatory Visualizations
To better illustrate the experimental processes and underlying biological pathways, the following diagrams have been generated using the DOT language.
Caption: Workflow for 2D Monolayer Keratinocyte Culture.
Caption: Workflow for 3D Organotypic Skin Equivalent Culture.
Caption: Calcium-Induced this compound Expression Signaling Pathway.
Conclusion
The selection of a keratinocyte culture system has profound implications for the study of epidermal differentiation. While 2D monolayer cultures offer a simplified and high-throughput platform for initial investigations, they lack the structural and functional complexity of native skin. For studies requiring a more physiologically relevant context, such as those investigating barrier function, disease modeling, or the efficacy of topical therapeutics, 3D organotypic cultures are the superior choice. The differential expression of this compound in these systems serves as a clear indicator of the level of differentiation achieved. By understanding the strengths and limitations of each system and employing robust experimental protocols, researchers can generate more accurate and translatable data, ultimately advancing the field of dermatological science.
References
- 1. This compound and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium regulation of keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of growth environment on spatial expression of this compound by human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Human Epidermal Keratinocytes (HEK) Culture Protocol [sigmaaldrich.com]
- 6. Generating Organotypic Air-Liquid Interface (ALI) 3D Skin Cultures as an In-Vitro Model of the Human Epidermis [sigmaaldrich.com]
- 7. Generation of Organotypic Full Skin Reconstructs: A Procedure to Establish 3D Skin Model Using Human Skin Samples [jove.com]
- 8. scbt.com [scbt.com]
Beyond Involucrin: A Comparative Guide to Alternative Markers for Terminal Differentiation
In the study of epidermal biology and the development of dermatological therapeutics, monitoring keratinocyte terminal differentiation is crucial. While involucrin has long served as a reliable marker for this process, a broader understanding can be achieved by examining a panel of markers, each with distinct roles and expression patterns. This guide provides an objective comparison of key alternative markers—Loricrin, Filaggrin, Keratins 1 & 10, and Transglutaminase 1—offering researchers a comprehensive toolkit for characterizing epidermal stratification and cornification.
Comparative Analysis of Terminal Differentiation Markers
The process of terminal differentiation involves a highly orchestrated series of gene expression changes as keratinocytes migrate from the basal layer to the surface, ultimately forming the protective stratum corneum. The following markers are key players in this pathway, expressed at different stages and in distinct layers of the epidermis.
| Marker | Primary Function | Expression Layer(s) | Timing of Expression | Key Pathological Associations |
| This compound (IVL) | Soluble precursor of the cornified envelope (CE); provides a scaffold for CE assembly.[1][2] | Spinous and Granular Layers.[1][3] | Early to Mid-differentiation.[2][3] | Expression patterns can be altered in hyperproliferative conditions like psoriasis.[4][5] |
| Loricrin (LOR) | Major structural protein of the CE (~70% of total protein mass); critical for barrier integrity.[6][7] | Granular Layer (in L-granules).[6][8] | Late differentiation.[8][9] | Mutations cause Vohwinkel syndrome (loricrin keratoderma); expression is often reduced in atopic dermatitis and psoriasis.[7][10] |
| Filaggrin (FLG) | Aggregates keratin (B1170402) filaments into tight bundles; precursor to Natural Moisturizing Factors (NMF).[11] | Granular Layer (in keratohyalin granules).[11][12] | Late differentiation.[9] | Loss-of-function mutations are the primary cause of ichthyosis vulgaris and a major risk factor for atopic dermatitis.[11][13] |
| Keratin 1 & 10 (K1/K10) | Form the primary intermediate filament cytoskeleton in suprabasal keratinocytes, providing mechanical resilience.[14][15] | Spinous and Granular Layers.[14] | Mid-differentiation. | Mutations cause epidermolytic ichthyosis (also known as bullous congenital ichthyosiform erythroderma).[14][16] |
| Transglutaminase 1 (TGM1) | Enzyme that cross-links CE precursor proteins (like this compound and loricrin) via isopeptide bonds, making the envelope insoluble.[17][18] | Upper Spinous and Granular Layers.[17] | Late differentiation (activity is calcium-dependent).[17][19] | Mutations lead to autosomal recessive congenital ichthyosis (lamellar ichthyosis).[17] |
Signaling and Experimental Workflows
Understanding the expression of these markers requires robust experimental validation. The following diagrams illustrate the biological context and a general workflow for analysis.
References
- 1. Tissue-specific and differentiation-appropriate expression of the human this compound gene in transgenic mice: an abnormal epidermal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and SPRR are synthesized sequentially in differentiating cultured epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human this compound gene contains spatially distinct regulatory elements that regulate expression during early versus late epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Filaggrin in the Skin Barrier and Disease Development | Actas Dermo-Sifiliográficas [actasdermo.org]
- 6. Loricrin – an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LORICRIN gene: MedlinePlus Genetics [medlineplus.gov]
- 8. Expression patterns of loricrin in dermatological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loricrin expression is coordinated with other epidermal proteins and the appearance of lipid lamellar granules in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hh.um.es [hh.um.es]
- 11. Filaggrin in the frontline: role in skin barrier function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Atopic dermatitis - Wikipedia [en.wikipedia.org]
- 14. Keratin 1 - Wikipedia [en.wikipedia.org]
- 15. journals.biologists.com [journals.biologists.com]
- 16. providers2.genedx.com [providers2.genedx.com]
- 17. mdpi.com [mdpi.com]
- 18. Facilitated Wound Healing by Activation of the Transglutaminase 1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TIG3: a regulator of type I transglutaminase activity in epidermis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Involucrin's Critical Role in Cornified Envelope Integrity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the essential role of involucrin in the formation and integrity of the cornified envelope (CE), a critical component of the skin's barrier function. We will delve into the effects of this compound deficiency and compare it with wild-type and other relevant models, supported by quantitative data and detailed experimental protocols.
This compound: A Key Scaffolding Protein
This compound is a soluble protein that serves as a primary scaffold component of the cornified envelope.[1][2] Synthesized in the spinous layer of the epidermis, it becomes cross-linked to other CE precursor proteins, such as loricrin, and membrane proteins by the action of transglutaminase-1 in the granular layer.[1][3] This cross-linking process forms a highly stable, insoluble envelope that provides mechanical strength and contributes to the skin's barrier against water loss and external insults.[1][2]
Impact of this compound Deficiency on Cornified Envelope Integrity
While the genetic deletion of this compound alone in mice does not result in a major skin phenotype, the combined loss of this compound with other scaffold proteins, envoplakin and periplakin (triple knockout mice), reveals its critical and synergistic function in maintaining epidermal barrier integrity.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound-deficient mouse models.
Table 1: Epidermal Barrier Function
| Parameter | Wild-Type (WT) | This compound/Envoplakin/Periplakin Knockout (Triple KO) | Citation(s) |
| Transepidermal Water Loss (TEWL) | Normal | Increased in embryonic and early postnatal stages | [2] |
| Dye Penetration (Toluidine Blue) | Impermeable | Permeable in embryonic and early postnatal stages | [2] |
Table 2: Cornified Envelope Properties
| Parameter | Wild-Type (WT) | This compound/Envoplakin/Periplakin Knockout (Triple KO) | Citation(s) |
| Ultrastructure (Electron Microscopy) | Normal, well-formed CE | Abnormal CE, reduced electron density | [2] |
| Mechanical Integrity | Robust | Reduced | [2] |
| Lipid Content | Normal | Reduced | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the rate of water evaporation from the skin surface as an indicator of barrier function.
Methodology:
-
Acclimatize mice for at least 30 minutes in a room with controlled temperature (22 ± 1°C) and humidity (60 ± 5%).[6]
-
Anesthetize the mice using a low concentration of isoflurane.
-
Place a TEWL measurement probe (e.g., Vapometer) on the dorsal skin of the mouse.[7]
-
Record the TEWL value (in g/m²/h) once the reading stabilizes.
-
Take multiple measurements from different areas and average the results for each animal.
Dye Penetration Assay (Toluidine Blue Staining)
Objective: To visually assess the integrity of the skin barrier to external substances.
Methodology:
-
Euthanize newborn mice and wash them sequentially in PBS, 25% methanol/75% PBS, 50% methanol/50% PBS, 75% methanol/25% PBS, and 100% methanol, for 1 minute each.
-
Rehydrate the mice by reversing the methanol/PBS series.
-
Immerse the mice in a 0.1% toluidine blue solution in PBS for 10 minutes at room temperature.
-
Destain by washing with PBS.
-
Visually assess the degree of dye penetration. Intact barriers will prevent dye uptake, while compromised barriers will allow the blue dye to penetrate the skin.
Ultrastructural Analysis by Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology and structure of the cornified envelope at high resolution.
Methodology:
-
Obtain small skin biopsies from the dorsal region of the mice.
-
Fix the tissue samples in a solution of 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M cacodylate buffer (pH 7.4) for at least 2 hours at 4°C.
-
Post-fix the samples in 1% osmium tetroxide in the same buffer for 1 hour at room temperature.
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations.
-
Infiltrate and embed the samples in an epoxy resin (e.g., Epon).
-
Cut ultra-thin sections (60-80 nm) using an ultramicrotome.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Examine the sections using a transmission electron microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in cornified envelope formation and a typical experimental workflow for evaluating barrier function in knockout mouse models.
Caption: Signaling pathway regulating this compound expression and cornified envelope formation.
References
- 1. Formation of the cornified envelope | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mice deficient in this compound, envoplakin, and periplakin have a defective epidermal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Formation of the cornified envelope [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound modulates vitamin D receptor activity in the epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.10. Measurement of Transepidermal Water Loss (TEWL) [bio-protocol.org]
- 7. 4.8. Measurement of Transepidermal Water Loss, Stratum Corneum Hydration [bio-protocol.org]
A Comparative Guide to the Regulation of Involucrin and Filaggrin Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the regulatory mechanisms governing the expression of two critical proteins in epidermal differentiation, involucrin (IVL) and filaggrin (FLG). Understanding the distinct and overlapping pathways controlling these proteins is essential for research into skin barrier function, dermatological diseases, and the development of novel therapeutics.
Core Differences in Regulation
This compound is considered an early marker of keratinocyte differentiation, with its expression beginning in the spinous layer of the epidermis.[1] In contrast, filaggrin is a marker of late-stage differentiation, with its precursor, profilaggrin, being synthesized and stored in keratohyalin granules within the granular layer.[1][2] This temporal and spatial difference in expression is a direct reflection of their distinct regulatory pathways.
| Feature | This compound (IVL) | Filaggrin (FLG) |
| Primary Function | Precursor protein for the cornified envelope. | Aggregates keratin (B1170402) filaments and is later processed into Natural Moisturizing Factor (NMF).[2][3] |
| Location of Expression | Upper spinous and granular layers.[1] | Granular and cornified layers.[1] |
| Key Upregulators | Calcium/Protein Kinase C (PKC) pathway[4][5][6], AP-1[7][8], SP1[9], Aryl Hydrocarbon Receptor (AHR)[1][10], IL-17A (via C/EBPβ)[1][10], Akt signaling pathway.[9] | AP-1[2][7], Aryl Hydrocarbon Receptor (AHR)[1][10], OVOL1.[1] |
| Key Downregulators | IL-4 and IL-13 (via STAT6)[1][10][11][12][13], IFN-γ.[14] | IL-4 and IL-13 (via STAT6 and STAT3)[1][10][11][13], IL-22 (via STAT3)[10], IL-17A[1][10], High Mobility Group Box 1 (HMGB1).[15] |
Quantitative Data on Expression Regulation
The following tables summarize quantitative data from studies investigating the modulation of this compound and filaggrin expression by various factors.
Table 1: Cytokine-Mediated Regulation of this compound and Filaggrin mRNA Expression in Keratinocytes
| Treatment | Target Gene | Fold Change (mRNA) | Cell Type | Reference |
| IL-4 | This compound | ↓ | HaCaT cells | [12] |
| IL-4 & IL-13 | Filaggrin | ↓ (approx. 4-fold) | Cultured Keratinocytes | [16] |
| IL-33 (100 ng/ml) | Filaggrin | No significant change | Human Epidermis Equivalents | [15] |
| IL-33 (100 ng/ml) | This compound | No significant change | Human Epidermis Equivalents | [15] |
| HMGB1 (100 µM) | Filaggrin | ↓ | Human Epidermis Equivalents | [15] |
| HMGB1 (100 µM) | This compound | ↓ (minor) | Human Epidermis Equivalents | [15] |
| IL-4 (50 ng/ml) | Filaggrin | ↓ | Human Epidermis Equivalents | [15] |
| IL-4 (50 ng/ml) | This compound | ↓ | Human Epidermis Equivalents | [15] |
Table 2: Regulation of this compound Expression by Signaling Pathway Modulators
| Treatment | Target Gene | Fold Change (mRNA) | Cell Type | Reference |
| Dihydromyrcenol (DHM, 200 µM) | This compound | ↑ | HaCaT cells | [9] |
| DHM + Fyn inhibitor (PP2) | This compound | Blocked increase | NHEK cells | [9] |
| DHM + Akt inhibitor (LY294002) | This compound | Blocked increase | NHEK cells | [9] |
Signaling Pathways
The regulation of this compound and filaggrin is orchestrated by a complex network of signaling pathways. While some pathways, like the Aryl Hydrocarbon Receptor (AHR) pathway, upregulate both proteins, others have divergent effects.
Caption: Key signaling pathways regulating this compound expression.
Caption: Key signaling pathways regulating Filaggrin expression.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound and filaggrin expression. Below are outlines for key experimental techniques.
1. Quantitative Real-Time PCR (qPCR) for mRNA Expression Analysis
-
Objective: To quantify the relative mRNA levels of IVL and FLG in response to various treatments.
-
Methodology:
-
Cell Culture and Treatment: Culture human keratinocytes (e.g., primary Normal Human Epidermal Keratinocytes (NHEK) or HaCaT cell line) under appropriate conditions. Treat cells with compounds or cytokines of interest for a specified duration.
-
RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) or random primers.
-
qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers for IVL or FLG and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
2. Western Blotting for Protein Expression Analysis
-
Objective: To detect and quantify the protein levels of this compound and filaggrin.
-
Methodology:
-
Cell Lysis and Protein Quantification: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound or filaggrin overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
3. Immunohistochemistry (IHC) / Immunofluorescence (IF) for Protein Localization
-
Objective: To visualize the localization and expression of this compound and filaggrin within tissue sections or cell cultures.
-
Methodology:
-
Sample Preparation: Fix tissue samples in formalin and embed in paraffin, or fix cultured cells on coverslips.
-
Antigen Retrieval (for IHC): Deparaffinize and rehydrate tissue sections. Perform heat-induced epitope retrieval using a citrate (B86180) or EDTA buffer.
-
Permeabilization (for IF): Permeabilize fixed cells with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate samples with primary antibodies against this compound or filaggrin.
-
Secondary Antibody Incubation:
-
IHC: Incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex and a chromogenic substrate (e.g., DAB) to produce a colored precipitate.
-
IF: Incubate with a fluorescently labeled secondary antibody.
-
-
Counterstaining: Counterstain nuclei with hematoxylin (B73222) (IHC) or DAPI (IF).
-
Imaging: Mount and visualize samples using a light microscope (IHC) or a fluorescence microscope (IF).
-
Caption: General experimental workflow for studying IVL and FLG expression.
References
- 1. Regulation of Filaggrin, Loricrin, and this compound by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filaggrin in the frontline: role in skin barrier function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filaggrin-stratified transcriptomic analysis of pediatric skin identifies mechanistic pathways in patients with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of protein kinase C alpha in calcium induced keratinocyte differentiation: defective regulation in squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Various Cellular Components and Its Signaling Cascades Through the Involvement of Signaling Messengers in Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of epidermal AP1 transcription factor function reduces filaggrin level, alters chemokine expression and produces an ichthyosis-related phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the human this compound gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interleukin-4 Downregulation of this compound Expression in Human Epidermal Keratinocytes Involves Stat6 Sequestration of the Coactivator CREB-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Regulation of this compound and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
quantitative comparison of involucrin levels in different skin layers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of involucrin levels in different layers of the human epidermis, supported by experimental data and detailed methodologies. This compound, a key precursor protein of the cornified envelope, is a well-established marker for keratinocyte terminal differentiation. Understanding its differential expression is crucial for research in skin barrier function, dermatological diseases, and the development of novel therapeutics.
Quantitative Comparison of this compound Levels
This compound is primarily synthesized in the suprabasal layers of the epidermis as keratinocytes undergo terminal differentiation. Its expression is largely absent in the proliferative basal layer (stratum basale) and progressively increases in the spinous (stratum spinosum) and granular (stratum granulosum) layers. While qualitative immunohistochemical studies consistently demonstrate this pattern, precise quantitative data has been limited.
A recent comprehensive proteomic atlas of healthy human skin provides valuable quantitative insights into the abundance of thousands of proteins across different skin layers, including this compound. By combining advanced tissue dissection methods with state-of-the-art mass spectrometry, this study offers a spatially-resolved quantitative view of the skin proteome.
Summary of Key Findings:
-
Stratum Basale: this compound is not detected or is present at very low levels in the basal layer, consistent with its role as a differentiation marker.
-
Stratum Spinosum & Stratum Granulosum (Inner Epidermis): There is a significant increase in this compound abundance in the inner epidermis, which comprises the stratum spinosum and stratum granulosum. This is the primary site of this compound synthesis.
-
Stratum Corneum (Outer Epidermis): While this compound is a critical component of the cornified envelope in the stratum corneum, its abundance as a distinct soluble protein is lower compared to the inner epidermis. This is because it becomes cross-linked and incorporated into the insoluble cornified envelope.
| Skin Layer | Relative this compound Abundance (Normalized Spectral Intensity) | Key Observations |
| Outer Epidermis (Stratum Corneum) | Lower | This compound is cross-linked into the insoluble cornified envelope. |
| Inner Epidermis (Stratum Spinosum & Granulosum) | Higher | Primary site of this compound synthesis by differentiating keratinocytes. |
| Dermis | Not Detected | This compound is specific to epidermal keratinocytes. |
| Subcutis | Not Detected | This compound is specific to epidermal keratinocytes. |
Note: The table is a summary based on the findings of a spatially resolved quantitative proteomic atlas of healthy human skin. The original study should be consulted for detailed quantitative data and methodology.
Experimental Protocols
Accurate quantification of this compound relies on robust and well-defined experimental protocols. Below are methodologies for key experiments used to assess this compound levels.
Immunohistochemistry/Immunofluorescence
This technique allows for the visualization and semi-quantitative analysis of this compound distribution within skin tissue sections.
Protocol:
-
Tissue Preparation:
-
Fix fresh skin biopsies in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 95%, 100%).
-
Clear the tissue with xylene and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections using a microtome and mount on charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash sections with Phosphate Buffered Saline (PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes (for immunohistochemistry).
-
Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.
-
Incubate with a primary anti-involucrin antibody (e.g., rabbit polyclonal) at a predetermined optimal dilution overnight at 4°C.
-
Wash with PBS (3 x 5 minutes).
-
For immunohistochemistry, incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature, followed by incubation with an avidin-biotin-peroxidase complex. Develop with a chromogen such as DAB.
-
For immunofluorescence, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) (for immunohistochemistry) or a nuclear stain like DAPI (for immunofluorescence).
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
-
Analysis:
-
Examine under a microscope. For quantitative analysis, image analysis software can be used to measure staining intensity in different epidermal layers.
-
Western Blotting
Western blotting allows for the quantification of total this compound protein in lysates from separated epidermal layers or cultured keratinocytes.
Protocol:
-
Sample Preparation:
-
Separate the epidermis from the dermis of skin biopsies using heat or enzymatic digestion.
-
Isolate different epidermal layers by sequential tape stripping or laser capture microdissection.
-
Lyse the collected cells or tissue in RIPA buffer containing protease inhibitors.
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-involucrin antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection and Quantification:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for the quantitative measurement of this compound in skin tissue homogenates or cell lysates.
Protocol (based on a typical sandwich ELISA kit):
-
Sample and Standard Preparation:
-
Prepare tissue or cell lysates as described for Western blotting.
-
Dilute samples to fall within the detection range of the kit.
-
Reconstitute the provided this compound standard to create a standard curve.
-
-
Assay Procedure:
-
Add standards and samples to the wells of the anti-involucrin antibody-coated microplate.
-
Incubate for 1-2 hours at 37°C.
-
Wash the wells with the provided wash buffer.
-
Add a biotin-conjugated anti-involucrin detection antibody and incubate for 1 hour at 37°C.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.
-
Wash the wells.
-
Add a TMB substrate solution and incubate in the dark for 15-20 minutes at 37°C.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for quantifying this compound in skin layers.
Signaling Pathways Regulating this compound Expression
Caption: Key signaling pathways regulating this compound expression.
comparing the effects of different stimuli on involucrin expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various stimuli known to modulate the expression of involucrin, a key protein in the terminal differentiation of keratinocytes and the formation of the cornified envelope of the epidermis. The data presented is compiled from peer-reviewed scientific literature to aid in research and development aimed at modulating skin barrier function.
Data Presentation: Quantitative Effects of Stimuli on this compound Expression
The following table summarizes the quantitative effects of various stimuli on this compound expression, as determined by a variety of experimental methods.
| Stimulus | Effect on this compound Expression | Cell Type | Method of Analysis | Quantitative Change | Reference |
| Upregulating Stimuli | |||||
| Calcium (Ca²⁺) | Increase | Normal Human Keratinocytes (NHK) | Luciferase Reporter Assay | 8-fold increase in promoter activity with 1.2 mM extracellular calcium.[1] | [1] |
| Dexamethasone | Increase | Human Keratinocyte Cell Lines | mRNA Expression Analysis | Enhanced endogenous this compound mRNA expression.[2] | [2] |
| Phorbol Ester (TPA) | Increase | Human Keratinocyte Cell Lines | Reporter Gene Activity | Stimulation of AP1 activity.[2] | [2] |
| Interleukin-13 (IL-13) | Increase | Psoriatic and Normal Keratinocytes | Western Blot | Upregulation of this compound protein levels.[3] | [3] |
| Interleukin-17A (IL-17A) | Increase | Psoriatic and Normal Keratinocytes | Western Blot | Upregulation of this compound protein levels.[3] | [3] |
| Tumor Necrosis Factor-α (TNF-α) | Increase | Psoriatic and Normal Keratinocytes | Western Blot | Upregulation of this compound protein levels.[3] | [3] |
| Interferon-γ (IFN-γ) | Increase | Psoriatic and Normal Keratinocytes | Western Blot | Upregulation of this compound protein levels.[3] | [3] |
| Dihydromyrcenol (DHM) | Increase | HaCaT Cells and Primary Keratinocytes | RT-qPCR | Approximately 2-fold increase in mRNA levels at 200 µM.[4] | [4] |
| Downregulating Stimuli | |||||
| Retinoic Acid | Decrease | Human Keratinocyte Cell Lines | mRNA Expression Analysis | Decreased endogenous this compound mRNA expression.[2] | [2] |
| Retinoic Acid | Decrease | Human Keratinocyte Cell Lines | Reporter Gene Activity | Inhibited this compound expression.[2] | [2] |
| Interleukin-4 (IL-4) | Decrease | HaCaT Cells | RT-qPCR and Western Blot | Significant dose-dependent decrease in mRNA and protein levels.[5] | [5] |
| Interleukin-13 (IL-13) & Interleukin-4 (IL-4) | Decrease | Filaggrin-deficient Skin Equivalents | Western Blot | Abolished the compensatory 3-fold upregulation of this compound when applied in combination.[6] | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This compound Promoter Activity Assessment via Luciferase Reporter Assay
This protocol is adapted from studies investigating the effect of calcium on this compound gene transcription.[1]
Objective: To quantify the transcriptional activity of the this compound promoter in response to a stimulus.
Methodology:
-
Plasmid Construction: A fragment of the human this compound gene promoter (e.g., a 3.7 kbp fragment containing 2.5 kbp of the upstream region) is subcloned into a pGL3-basic luciferase reporter vector.[1]
-
Cell Culture and Transfection:
-
Pre-confluent normal human keratinocytes (NHK) are cultured in appropriate media.
-
Cells are transfected with the this compound promoter-luciferase construct. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization of transfection efficiency.
-
-
Stimulation: After transfection, cells are treated with the desired stimulus (e.g., 1.2 mM extracellular calcium) or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells once with phosphate-buffered saline (PBS).
-
Add 1x cell lysis buffer (e.g., 25 mM Tris-phosphate, 4 mM EGTA, 1% Triton X-100, pH 7.8).[7] The volume depends on the plate size (e.g., 200 µl for a 6-well plate).[7]
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at high speed for 5 minutes at room temperature to pellet cell debris.[7]
-
-
Luminometry:
-
Add a small volume of the cell extract supernatant (e.g., 50 µl) to a luminometer tube containing assay buffer.[7]
-
Place the tube in a luminometer and inject the luciferin (B1168401) substrate.
-
Measure the luminescence, which is proportional to the luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if used). Express the results as a fold change relative to the vehicle-treated control.
Quantification of this compound mRNA Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol is a generalized procedure based on methods used to assess the effects of stimuli like IL-4 and DHM on this compound mRNA levels.[4][5]
Objective: To measure the relative abundance of this compound mRNA transcripts.
Methodology:
-
Cell Culture and Treatment:
-
RNA Isolation:
-
Lyse the cells using a reagent like TRIzol.
-
Extract total RNA according to the manufacturer's protocol, which typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Reverse transcribe a standardized amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Real-Time qPCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the human this compound gene (IVL), and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
Also, prepare reactions for a housekeeping gene (e.g., GAPDH) to be used for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both this compound and the housekeeping gene.
-
Calculate the relative expression of this compound mRNA using the ΔΔCt method, expressed as a fold change compared to the control group.
-
Analysis of this compound Protein Levels by Western Blot
This protocol outlines the general steps for detecting and quantifying this compound protein, as performed in studies examining the effects of various cytokines.[3][5]
Objective: To determine the relative amount of this compound protein in cell lysates.
Methodology:
-
Cell Culture and Treatment:
-
Grow keratinocytes and treat them with the desired stimuli as described in the RT-qPCR protocol.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to remove insoluble material.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for human this compound overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again thoroughly with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To normalize for protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH).
-
Quantify the band intensities using densitometry software and express the results as the relative protein level compared to the control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in the regulation of this compound expression and a general experimental workflow for studying these effects.
Caption: Signaling pathways leading to the upregulation of this compound expression.
Caption: Signaling pathways mediating the downregulation of this compound expression.
Caption: General experimental workflow for studying this compound expression.
References
- 1. Regulation of this compound gene expression by calcium in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of this compound gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of this compound in psoriatic epidermal keratinocytes: the roles of ERK1/2 and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interleukin-4 Downregulation of this compound Expression in Human Epidermal Keratinocytes Involves Stat6 Sequestration of the Coactivator CREB-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.emory.edu [med.emory.edu]
Validating Novel Involucrin-Interacting Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental techniques used to validate novel protein-protein interactions (PPIs) with involucrin, a critical structural protein involved in the formation of the cornified envelope of the epidermis. Understanding these interactions is paramount for research into skin barrier function, dermatological diseases, and the development of novel therapeutics.
This compound and Its Role in Epidermal Barrier Function
This compound is a soluble cytosolic protein that serves as a primary scaffold in the assembly of the cornified envelope, a highly insoluble and robust structure on the outer surface of terminally differentiated keratinocytes.[1] This envelope is essential for the skin's barrier function, protecting the body from dehydration, mechanical stress, and pathogens. This compound becomes cross-linked to other structural proteins, such as loricrin and desmoplakin, by the action of transglutaminases, forming a resilient protective layer.[1] Dysregulation of this compound expression or its interactions with other proteins is implicated in various skin disorders.
Comparison of Validation Techniques for this compound-Interacting Proteins
The validation of a newly identified protein-protein interaction is a multi-step process that often requires orthogonal approaches to confirm the biological relevance of the interaction. Below is a comparison of common techniques used to validate this compound's binding partners.
Data Presentation: Quantitative Comparison of Validation Methods
The following table summarizes hypothetical quantitative data that could be obtained from different experimental validations of an this compound-interacting protein (Partner X). This illustrates how each technique yields different types of quantitative insights.
| Validation Method | Principle | Quantitative Readout | Hypothetical Result (this compound + Partner X) | Alternative (Negative Control) |
| Co-Immunoprecipitation (Co-IP) with Western Blot | In vivo interaction; antibody against bait protein pulls down interacting prey proteins from cell lysate. | Relative band intensity (densitometry) of prey protein normalized to bait. | 1.85 ± 0.2 (Arbitrary Units) | 0.15 ± 0.05 (IgG Control) |
| Pull-Down Assay | In vitro interaction; a purified, tagged "bait" protein captures "prey" from a lysate or purified solution. | Amount of prey protein bound, often determined by Western blot or ELISA. | 2.1 ± 0.3 (Normalized Band Intensity) | 0.2 ± 0.08 (Beads + Prey only) |
| Yeast Two-Hybrid (Y2H) | In vivo interaction in yeast nucleus; interaction of bait and prey reconstitutes a functional transcription factor, activating a reporter gene. | Reporter gene activity (e.g., β-galactosidase activity in Miller units). | 150 ± 15 Miller Units | 5 ± 1.5 Miller Units (Bait + Empty Vector) |
| Förster Resonance Energy Transfer (FRET) | In vivo or in vitro proximity; non-radiative energy transfer between two fluorescently tagged proteins when in close proximity (1-10 nm). | FRET Efficiency (%). | 25% ± 3% | 2% ± 0.5% (Co-expression without interaction) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are foundational protocols for the key techniques cited.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is designed to isolate and identify proteins that interact with this compound within a cellular context.
Materials:
-
Cultured human keratinocytes
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-involucrin antibody (or antibody against the protein of interest)
-
Isotype-matched IgG as a negative control
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
Procedure:
-
Cell Lysis: Harvest and wash cultured keratinocytes with cold PBS. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors for 30 minutes on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads and add 2-4 µg of anti-involucrin antibody to the pre-cleared lysate. As a negative control, add an equal amount of isotype-matched IgG to a separate aliquot of lysate. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes, or by using a non-denaturing elution buffer.
-
Analysis: Analyze the eluted proteins by Western blot using an antibody against the putative interacting partner (e.g., loricrin or desmoplakin).
Pull-Down Assay Protocol
This in vitro method validates a direct interaction between two proteins using a purified, tagged "bait" protein.
Materials:
-
Purified, tagged this compound (e.g., His-tagged or GST-tagged) as "bait"
-
Affinity resin corresponding to the tag (e.g., Ni-NTA agarose (B213101) for His-tag, Glutathione (B108866) agarose for GST-tag)
-
Source of "prey" protein (e.g., keratinocyte cell lysate or purified protein)
-
Binding/Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20)
-
Elution Buffer (e.g., high concentration of imidazole (B134444) for His-tag, reduced glutathione for GST-tag)
Procedure:
-
Bait Immobilization: Incubate the purified tagged this compound with the appropriate affinity resin for 1-2 hours at 4°C to immobilize the bait.
-
Washing: Wash the resin three times with binding buffer to remove any unbound bait protein.
-
Binding: Add the prey protein source (e.g., cell lysate) to the immobilized bait and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Wash the resin extensively (3-5 times) with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins using the specific elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blot to detect the prey protein.
Mandatory Visualization: Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key biological and experimental processes.
Signaling Pathways Regulating this compound
This compound expression and the subsequent formation of the cornified envelope are tightly regulated by complex signaling cascades. The Akt and Rho/ROCK pathways are two such critical regulators.
Caption: The Akt signaling pathway promotes this compound expression.
Caption: The Rho/ROCK pathway regulates keratinocyte differentiation.
Experimental Workflow Diagram
A generalized workflow for the identification and validation of novel protein-protein interactions.
Caption: A typical workflow for PPI discovery and validation.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Involucrin
For researchers, scientists, and drug development professionals, the meticulous management and disposal of biological reagents are fundamental to ensuring laboratory safety and environmental preservation. Involucrin, a key protein in epidermal differentiation, is a common subject of study.[1] While purified this compound is a naturally occurring protein and generally not classified as hazardous, proper disposal is crucial to maintain a safe and compliant laboratory environment.[2][3][4] This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated waste, adhering to standard biosafety practices.
I. Hazard Profile and Immediate Safety Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for the specific this compound product in use. While many suppliers state that purified this compound is non-hazardous, formulations may contain preservatives or other substances that require specific handling.[3][5]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, as dictated by your institution's general laboratory safety protocols. This typically includes:
-
Gloves: Nitrile or latex gloves.
-
Eye/Face Protection: Safety glasses or goggles.
-
Lab Coat: To protect personal clothing.
II. Waste Segregation and Disposal Procedures
The primary principle for disposing of this compound waste is to segregate it based on its form (liquid or solid) and whether it has been contaminated with any hazardous materials.
Step 1: Assess for Additional Hazards
Before disposal, determine if the this compound waste has been mixed with any hazardous chemical or biological agents during the course of your experiment. If the waste is co-mingled with substances such as solvents, cytotoxic agents, or biohazards (e.g., viral vectors), it must be disposed of according to the guidelines for those hazardous materials.
Step 2: Decontamination
For this compound solutions or materials that are not mixed with hazardous chemicals, decontamination is a best practice to denature the protein.
-
Liquid Waste: Treat liquid this compound waste with a 10% final concentration of bleach (sodium hypochlorite (B82951) solution) and allow it to sit for at least 30 minutes before disposal down the drain with copious amounts of water, if permitted by your institution's Environmental Health and Safety (EHS) office.[6]
-
Solid Waste: Solid, non-sharp waste contaminated with this compound (e.g., gels, contaminated paper towels) should be placed in a biohazard bag for autoclaving.[7]
Step 3: Disposal of Unused or Expired this compound
-
Lyophilized Powder: Unused or expired lyophilized this compound should be dissolved in a suitable buffer, decontaminated as described above, and then disposed of as liquid waste.
-
Solutions: Unused or expired this compound solutions should be decontaminated and disposed of as liquid waste.
Step 4: Disposal of Contaminated Labware
Proper segregation of contaminated labware is essential to prevent injuries and ensure safe handling.[7]
-
Non-Sharp Solid Waste: Items like pipette tips, microfuge tubes, and gloves should be collected in a designated biohazard bag for autoclaving and subsequent disposal in the regular trash, in accordance with institutional policies.[7][8]
-
Sharps Waste: Needles, scalpels, or any other sharp items contaminated with this compound should be placed immediately into a designated sharps container.[7] These containers are typically sealed and disposed of as regulated medical waste.
III. Data Presentation: this compound Waste Disposal Summary
The following table summarizes the disposal procedures for different types of this compound-containing waste.
| Waste Type | Description | Disposal Route |
| Uncontaminated Liquid Waste | This compound in aqueous buffers (e.g., Tris-HCl, PBS).[9][10] | Decontaminate with 10% bleach, then pour down the drain with running water (pending institutional approval). |
| Contaminated Liquid Waste | This compound mixed with hazardous chemicals. | Dispose of as chemical waste according to the nature of the hazardous component. Consult your EHS office. |
| Non-Sharp Solid Waste | Contaminated gloves, pipette tips, tubes, gels, paper towels. | Collect in a biohazard bag for autoclaving. Dispose of in regular trash after sterilization.[7] |
| Sharps Waste | Contaminated needles, syringes, glass slides, scalpels. | Collect in a designated, puncture-resistant sharps container for disposal as regulated medical waste.[7] |
| "Empty" Containers | Original vials or tubes containing residual this compound. | Triple-rinse with a suitable solvent (e.g., water or buffer). Deface the label and dispose of the container in the appropriate recycling or trash bin. Collect rinsate as liquid waste. |
IV. Experimental Protocols
Protocol: Decontamination of Liquid this compound Waste
-
Preparation: In a designated waste container, collect the liquid waste containing this compound. Perform this procedure in a well-ventilated area or a chemical fume hood.
-
Addition of Bleach: Slowly add a commercial bleach solution (typically 5-8% sodium hypochlorite) to the waste to achieve a final concentration of at least 10% of the commercial strength. For example, add 100 mL of bleach to 900 mL of waste.
-
Incubation: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete decontamination.
-
Disposal: Following incubation, neutralize the bleach if required by your institution's EHS guidelines. Flush the decontaminated solution down the drain with a large volume of cold water.
V. Mandatory Visualization
The logical workflow for the proper disposal of this compound waste is illustrated below. This diagram outlines the decision-making process from initial waste generation to final disposal.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. This compound Recombinant Monoclonal Antibody (JU30-27) (MA5-41243) [thermofisher.com]
- 6. flinnsci.com [flinnsci.com]
- 7. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 8. How to... reduce your lab's plastic waste [thebiologist.rsb.org.uk]
- 9. prospecbio.com [prospecbio.com]
- 10. This compound, human - Protein Substrates - Assays and Substrates - Products - Zedira GmbH [zedira.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
